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Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide to Angelic Acid Ethyl-d5 Ester: Structural Dynamics, Synthesis, and Analytical Applications

Executive Summary Angelic acid ethyl-d5 ester (ethyl angelate-d5) is a highly specialized, isotopically labeled compound utilized primarily as an internal standard in advanced mass spectrometry (MS) applications. As the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Angelic acid ethyl-d5 ester (ethyl angelate-d5) is a highly specialized, isotopically labeled compound utilized primarily as an internal standard in advanced mass spectrometry (MS) applications. As the pentadeuterated analog of ethyl angelate—a volatile ester predominantly found in essential oils like Roman chamomile (Chamaemelum nobile)[1]—this molecule is critical for the absolute quantification of flavor and fragrance profiles, pharmacokinetic studies, and metabolomic fingerprinting.

Designing and utilizing ethyl angelate-d5 requires a deep understanding of stereochemical thermodynamics. The core challenge lies in the molecule's (Z)-configuration, which is sterically strained and highly susceptible to isomerization into its (E)-diastereomer (ethyl tiglate)[2]. This guide details the structural causality behind this instability, provides a self-validating synthetic protocol to prevent isomerization, and outlines its application in isotope dilution GC-MS workflows.

Chemical Structure & Stereochemical Dynamics

The Angelate vs. Tiglate Paradigm

Angelic acid is the trivial name for (Z)-2-methyl-2-butenoic acid, while its geometric isomer is tiglic acid ((E)-2-methyl-2-butenoic acid). In the angelate (Z) configuration, the C3-methyl group and the C1-carboxylate group are on the same side of the alkene plane. This spatial proximity induces significant steric hindrance, making the angelate kinetically trapped but thermodynamically unstable relative to the tiglate (E) isomer.

Causality of Deuteration Strategy

In ethyl angelate-d5, the isotopic label is specifically placed on the ethyl ester moiety (–CD₂CD₃) rather than the acyl backbone. This strategic placement serves two critical functions:

  • Mass Resolution: It provides a robust +5 Da mass shift (m/z 128 → m/z 133), ensuring baseline resolution from the endogenous unlabeled analyte in MS detectors, completely bypassing natural ¹³C/¹⁸O isotopic interference[3].

  • Metabolic and Chemical Stability: Placing deuterons on the sp³ carbons of the alcohol-derived chain isolates them from the enolizable α- and γ-positions of the acyl group. This prevents deleterious hydrogen-deuterium (H/D) back-exchange during extraction in protic solvents or within biological matrices, ensuring the internal standard remains quantitatively intact.

Physical and Chemical Properties

The physical properties of the deuterated standard closely mirror the unlabeled compound, ensuring identical extraction efficiencies and chromatographic retention times—a fundamental requirement for a reliable internal standard.

Table 1: Comparative Physicochemical Properties

PropertyEthyl Angelate (Unlabeled)Ethyl Angelate-d5Conditions / Source
Molecular Formula C₇H₁₂O₂C₇H₇D₅O₂Computed
Molecular Weight 128.17 g/mol 133.20 g/mol Computed[4]
Boiling Point 141.5 °C~141.5 °C760 mmHg[5]
Density 0.902 - 0.916 g/cm³~0.939 g/cm³ (est.)20 °C
Vapor Pressure 0.15 kPa~0.15 kPa25 °C[5]
Kováts Retention Index 899.3~898Semi-standard non-polar[4]

Synthesis Methodology & Thermodynamic Control

The Synthetic Challenge

Standard Fischer esterification (refluxing the carboxylic acid and alcohol with catalytic H₂SO₄) will inevitably destroy the (Z)-configuration. The application of heat and protons allows the transient carbocation/enol intermediate to rotate around the C2-C3 bond, collapsing into the thermodynamic sink: ethyl tiglate-d5[6].

Self-Validating Protocol: Mild Base-Catalyzed Esterification

To preserve the Z-geometry, esterification must proceed via a highly reactive intermediate under cryogenic, base-catalyzed conditions. This protocol utilizes an acyl chloride intermediate to kinetically freeze the stereocenter[3].

Step-by-Step Methodology:

  • Acyl Chloride Formation:

    • Dissolve 1.0 eq of pure angelic acid in anhydrous dichloromethane (DCM) at 0 °C under N₂.

    • Add a catalytic amount of dimethylformamide (DMF), followed by the dropwise addition of 1.2 eq of oxalyl chloride.

    • Causality: Oxalyl chloride operates under mild conditions, generating angeloyl chloride without the harsh thermal requirements of thionyl chloride, thereby preventing Z-to-E isomerization.

  • Cryogenic Esterification:

    • In a separate flask, prepare a solution of 1.5 eq of ethanol-d5 and 2.0 eq of triethylamine (Et₃N) in anhydrous DCM, chilled to -78 °C.

    • Add the crude angeloyl chloride dropwise to this solution.

    • Causality: The Et₃N acts as an immediate acid scavenger, neutralizing the HCl byproduct before it can catalyze alkene isomerization. The -78 °C temperature kinetically traps the molecule in the Z-configuration during the nucleophilic acyl substitution.

  • Validation System (NMR/GC-FID):

    • Following aqueous workup, the crude product must be validated. Analyze via ¹H-NMR: The vinylic proton of the Z-isomer (angelate) appears distinctly downfield compared to the E-isomer (tiglate) due to the deshielding cone of the cis-carbonyl group.

    • Validation Check: If GC-FID reveals an ethyl tiglate-d5 peak exceeding 2% of the total area, the thermal control during synthesis was compromised, and the batch must be rejected.

G AA Angelic Acid (Z-isomer) Mild Mild Esterification (Base-catalyzed, 0°C) AA->Mild Harsh Acid/Heat (Fischer Esterification) AA->Harsh EtOH Ethanol-d5 (Isotopic Label) EtOH->Mild EtOH->Harsh Target Ethyl Angelate-d5 (Kinetic Product) Mild->Target Preserves Z-geometry Sink Ethyl Tiglate-d5 (Thermodynamic Sink) Target->Sink Heat / H+ Harsh->Sink Isomerization

Thermodynamic vs. kinetic pathways in the synthesis of ethyl angelate-d5.

Analytical Workflows: Isotope Dilution GC-MS

Ethyl angelate-d5 is deployed as an internal standard (IS) to correct for matrix effects, extraction losses, and injection volume variances during the analysis of complex botanical extracts (e.g., Roman chamomile)[1].

Self-Correcting Extraction and Quantification Protocol
  • Matrix Spiking:

    • Aliquot exactly 1.0 mL of the biological/botanical matrix into a glass vial.

    • Spike with 50 µL of a known concentration (e.g., 100 µg/mL) of ethyl angelate-d5.

    • Causality: Spiking before any extraction ensures the IS undergoes the exact same physical and chemical stresses as the endogenous compound. Any evaporative loss of the highly volatile ethyl angelate is proportionally mirrored by the d5 standard.

  • Liquid-Liquid Extraction (LLE):

    • Add 2.0 mL of GC-grade hexane. Vortex for 60 seconds and centrifuge at 3000 rpm for 5 minutes to separate the organic layer.

  • GC-MS Separation:

    • Inject 1 µL of the organic layer into a GC-MS equipped with a polar wax column (e.g., VF-WAX or DB-WAX, 60 m × 0.25 mm × 0.25 µm)[1].

    • Causality: Polar columns are strictly required to resolve angelate esters from their tiglate counterparts, which co-elute on standard non-polar (e.g., HP-5) columns[3].

  • Absolute Quantification:

    • Operate the MS in Selected Ion Monitoring (SIM) mode. Monitor the molecular ion m/z 128 for endogenous ethyl angelate and m/z 133 for ethyl angelate-d5.

    • Calculate the absolute concentration using the area ratio of m/z 128 / m/z 133 plotted against a multi-point calibration curve.

Workflow Matrix Biological Matrix (Essential Oil) Spike Spike Internal Standard (Ethyl Angelate-d5) Matrix->Spike Extract Solvent Extraction (Hexane/Ether) Spike->Extract GC Gas Chromatography (Capillary Column) Extract->GC MS Mass Spectrometry (m/z 133 vs 128) GC->MS Quant Absolute Quantification (Isotope Dilution) MS->Quant

Isotope dilution GC-MS workflow using ethyl angelate-d5 as an internal standard.

References

  • Benchchem.
  • EvitaChem. "Buy Ethyl angelate (EVT-1209442) | 16509-44-7" EvitaChem.
  • National Institutes of Health.
  • Lotus Garden Botanicals. "Certificate of Analysis CHAMOMILE ROMAN UK CRMUK719EO843" Lotus Garden Botanicals.
  • Adams, R. P., & Dev, V. "Synthesis and GC-MS analysis of angelates and tiglates as an aid to identification of these components in essential oils" Flavour and Fragrance Journal.
  • Electronics and Books. "The preparation of tiglic and angelic acids and esters" ElectronicsAndBooks.
  • Kupchan, S. M., & Afonso, A. "The Synthesis of Esters of Angelic Acid" Journal of the American Chemical Society.
  • Benchchem. "Ethyl angelate | 16509-44-7 (Synthesis Challenges)" Benchchem.

Sources

Exploratory

Isotopic Purity and Enrichment Analysis of Angelic Acid Ethyl-d5 Ester: A Comprehensive Technical Guide

Executive Summary Stable isotope-labeled compounds, particularly deuterated esters, serve as critical internal standards in mass spectrometry and as robust tracers in metabolic and pharmacokinetic studies[1]. Angelic aci...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Stable isotope-labeled compounds, particularly deuterated esters, serve as critical internal standards in mass spectrometry and as robust tracers in metabolic and pharmacokinetic studies[1]. Angelic acid ethyl-d5 ester—an isotopically labeled derivative of the natural unsaturated carboxylic acid (Z)-2-methyl-2-butenoic acid—incorporates a fully deuterated ethyl group (-C2D5). The analytical utility of this compound relies absolutely on its isotopic integrity[2]. This whitepaper details the self-validating analytical framework required to accurately quantify both the overall isotopic purity and the site-specific enrichment of angelic acid ethyl-d5 ester.

The Critical Distinction: Enrichment vs. Purity

To ensure scientific rigor in drug development and quantitative analysis, we must delineate two fundamental, yet frequently conflated, metrics[3]:

  • Isotopic Enrichment: The mathematical probability of finding a deuterium atom at a specific, labeled position (e.g., the methylene or methyl carbons of the ethyl group)[3]. This is a site-specific metric, best quantified by Nuclear Magnetic Resonance (NMR) spectroscopy[2].

  • Isotopic Purity (Species Abundance): The percentage of the total molecular population that possesses the complete, desired isotopic composition (the fully deuterated d5 isotopologue)[3]. This is a global metric, determined via high-resolution Gas Chromatography-Mass Spectrometry (GC-MS)[4][5].

Causality in Analytical Design: The Self-Validating System

A highly reliable protocol cannot rely on a single analytical platform. Relying solely on Mass Spectrometry provides the isotopologue mass distribution but fails to confirm if the deuterium is structurally located on the ethyl group, or if unintentional isotopic scrambling (H/D exchange) occurred during synthesis[3]. Conversely, NMR confirms the exact structural position of the deuterium but lacks the dynamic range and sensitivity to accurately profile trace isotopologues (d0 through d4)[1].

By coupling GC-MS with ¹H/²H NMR, the methodologies cross-validate one another: NMR confirms the location of the label, while MS quantifies the abundance of the labeled species[1][4].

G cluster_0 Structural & Positional Validation cluster_1 Isotopologue Abundance Profiling Sample Angelic Acid Ethyl-d5 Ester NMR1H ¹H NMR (Residual Protons) Sample->NMR1H NMR2H ²H NMR (Deuterium Loci) Sample->NMR2H GCMS GC-EI-MS (Isomer Separation) Sample->GCMS Enrichment Isotopic Enrichment Calculation NMR1H->Enrichment NMR2H->Enrichment Final Certified Isotopic Integrity Enrichment->Final Cross-Validation MassDist Mass Isotopologue Distribution (d0-d5) GCMS->MassDist Purity Isotopic Purity Calculation MassDist->Purity Purity->Final Cross-Validation

Dual-platform self-validating workflow for isotopic integrity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Causality for Platform Selection: Angelic acid esters are volatile and notoriously prone to isomerization into their thermodynamically more stable (E)-isomers, known as tiglic acid esters[6]. GC-MS is mandatory here not only for mass analysis but to chromatographically resolve the angelate from any tiglate impurities[6][7]. The fully deuterated ethyl-d5 ester exhibits a distinct mass shift of +5.03 Da relative to the unlabeled compound[8].

Step-by-Step Methodology
  • Sample Preparation: Dissolve 1.0 mg of angelic acid ethyl-d5 ester in 1.0 mL of anhydrous, GC-grade hexane.

  • Chromatographic Separation: Inject 1 µL into a GC equipped with a mid-polarity column (e.g., DB-5MS). Use a temperature gradient optimized for volatile esters (e.g., 50°C hold for 2 min, ramp 10°C/min to 200°C). This specific gradient ensures baseline resolution between the angelate (which typically elutes first) and potential tiglate isomers[6][7].

  • Ionization: Utilize Electron Impact (EI) at 70 eV. EI is chosen over soft ionization because it provides a highly reproducible molecular ion (M+) and distinct, predictable fragmentation patterns[7].

  • Data Acquisition: Operate the MS in Selected Ion Monitoring (SIM) mode, targeting the molecular ion cluster (m/z 128 to 133) to maximize the signal-to-noise ratio for trace isotopologues[4].

  • Calculations: Integrate the peak areas for each isotopologue ( In​ ). The isotopic purity (atom % D) is calculated using the weighted formula: Purity =[ Σ(n × In​ ) / (5 × Σ In​ ) ] × 100, where n is the number of deuterium atoms (0 to 5)[8].

Quantitative Data Summary: Expected GC-MS Mass Shifts
IsotopologueChemical FormulaExpected m/z (M+)Relative Mass ShiftDiagnostic Value
Unlabeled (d0)C₇H₁₂O₂128.080 DaBaseline reference; indicates unreacted precursor.
d1C₇H₁₁DO₂129.09+1 DaIndicates severe H/D exchange or poor reagent purity.
d2C₇H₁₀D₂O₂130.10+2 DaIndicates partial deuteration during synthesis.
d3C₇H₉D₃O₂131.10+3 DaCommon impurity if the -CD₃ group is labeled but -CH₂ is not.
d4C₇H₈D₄O₂132.11+4 DaMinor impurity from incomplete primary deuteration.
Target (d5) C₇H₇D₅O₂ 133.11 +5 Da Primary analyte; confirms fully deuterated ethyl ester.

Nuclear Magnetic Resonance (NMR) Protocol

Causality for Platform Selection: While MS provides the global mass, NMR acts as the structural arbiter. It confirms that the five deuterium atoms are exclusively located on the ethyl ester moiety (-O-CD₂-CD₃) and have not scrambled to the angelic acid backbone (e.g., the vinylic or allylic methyl protons) during esterification[1][3].

Step-by-Step Methodology
  • Solvent Selection & Preparation: Dissolve 10-15 mg of the compound in 0.6 mL of Chloroform-d (CDCl₃). Handle the solvent under an inert atmosphere (dry nitrogen) to prevent moisture absorption, which can introduce water peaks and degrade spectral resolution[9].

  • ¹H NMR Acquisition (Residual Proton Analysis): Acquire a ¹H NMR spectrum at ≥400 MHz. Set the relaxation delay (D1) to at least 5 times the longest T1 relaxation time of the molecule to ensure the integration is strictly quantitative[2].

  • ²H NMR Acquisition (Deuterium Loci): Acquire a ²H NMR spectrum using the same solvent system to directly observe the deuterium nuclei[2].

  • Data Interpretation:

    • In the ¹H spectrum of an unlabeled ethyl ester, the ethyl group shows a methylene quartet (~4.2 ppm) and a methyl triplet (~1.3 ppm)[8].

    • In the ethyl-d5 ester, these signals should be virtually absent in the ¹H spectrum[4][8].

    • Integrate any residual signals at ~4.2 ppm and ~1.3 ppm relative to the non-deuterated angelic acid backbone protons (e.g., the vinylic proton at ~6.0 ppm). This ratio directly yields the isotopic enrichment at the ethyl site[3].

    • The ²H NMR spectrum must show strong, broad signals at ~4.2 ppm and ~1.3 ppm, confirming the deuterium is exclusively localized on the ethyl group[2][8].

G Start NMR Data Interpretation H1 ¹H NMR Analysis Start->H1 H2 ²H NMR Analysis Start->H2 H1_Backbone Integrate Backbone Protons (Vinylic ~6.0 ppm) H1->H1_Backbone H1_Residual Integrate Residual Ethyl Protons (~4.2 ppm, ~1.3 ppm) H1->H1_Residual H2_Signals Confirm ²H Signals (~4.2 ppm, ~1.3 ppm) H2->H2_Signals H2_Scramble Check for Scrambling (No ²H signal at ~6.0 ppm) H2->H2_Scramble Calc Calculate Ratio: (Residual Ethyl / Backbone) H1_Backbone->Calc H1_Residual->Calc Result Site-Specific Isotopic Enrichment (%) H2_Signals->Result H2_Scramble->Result Calc->Result

Logical decision tree for interpreting NMR data to determine site-specific isotopic enrichment.

Conclusion

The rigorous characterization of angelic acid ethyl-d5 ester demands a synergistic, multi-platform approach. GC-MS provides the necessary chromatographic resolution to exclude geometric isomers (tiglates) and delivers the precise mass isotopologue distribution required to calculate overall isotopic purity[4][6]. Concurrently, ¹H and ²H NMR spectroscopy act as the structural arbiters, verifying that the deuterium enrichment is strictly localized to the ethyl moiety without isotopic scrambling[1][3]. By adhering to this self-validating framework, scientists can confidently deploy this labeled ester in highly sensitive quantitative applications.

References

  • Source: isotope.
  • Source: smolecule.
  • PHENETHYL ANGELATE – A NEW ESTER FROM IMMORTELLE ESSENTIAL OIL?
  • Source: juniperus.
  • Source: rsc.
  • Source: benchchem.
  • Source: researchgate.
  • Source: labinsights.
  • Source: benchchem.

Sources

Foundational

Strategic Deuteration of Angelic Acid Esters: A Guide to Synthesis, Mechanism, and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The strategic incorporation of deuterium into pharmaceutically active molecules represents a sophisticated approach to...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of deuterium into pharmaceutically active molecules represents a sophisticated approach to enhancing their metabolic stability and pharmacokinetic profiles.[1] This is achieved through the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond, compared to the carbon-hydrogen (C-H) bond, slows down metabolic cleavage, potentially leading to improved drug efficacy, safety, and tolerability.[2][3] Angelic acid esters, components of various natural products with known medicinal properties, serve as valuable scaffolds in drug discovery.[4][5] This technical guide provides an in-depth exploration of the primary synthetic pathways for preparing deuterated angelic acid esters. We will dissect the mechanisms governing these transformations, offer detailed experimental protocols, and present a comparative analysis to inform the strategic choices made in the laboratory. The focus is on providing actionable insights for researchers engaged in the synthesis of novel deuterated drug candidates.

Core Concepts: The Chemistry of Deuteration and Isomerization

The synthesis of deuterated angelic acid esters hinges on two fundamental chemical principles: the methods for deuterium incorporation and the stereochemical relationship between angelic acid and its more stable isomer, tiglic acid.

Methodologies for Deuterium Incorporation

Deuterium can be introduced into organic molecules through several robust methods. The most common strategies relevant to our target compounds include:

  • Hydrogen Isotope Exchange (HIE): This is a direct method where C-H bonds are converted to C-D bonds using a deuterium source, often catalyzed by transition metals.[6] HIE is particularly attractive for late-stage deuteration of complex molecules.[7] Catalysts such as palladium, platinum, iridium, and ruthenium are frequently employed, using D₂O or D₂ gas as the deuterium source.[8][9]

  • Reductive Deuteration: This involves the reduction of a functional group using a deuterated reagent.[6] For instance, an alkyne can be reduced to a deuterated alkene using D₂ gas, or a carbonyl group can be reduced to a deuterated alcohol using a reagent like sodium borodeuteride (NaBD₄) or samarium(II) iodide with D₂O.[10][11][12]

  • De Novo Synthesis with Deuterated Precursors: This "bottom-up" approach involves constructing the target molecule from smaller, commercially available or pre-synthesized deuterated building blocks.[13][14] This method offers precise control over the location and number of deuterium atoms.

The Angelic-Tiglic Isomerism

Angelic acid ((Z)-2-methyl-2-butenoic acid) and tiglic acid ((E)-2-methyl-2-butenoic acid) are geometric isomers. Due to steric hindrance between the carboxylic acid and the adjacent methyl group, angelic acid (the cis isomer) is thermodynamically less stable than tiglic acid (the trans isomer).[4][15] Consequently, angelic acid readily isomerizes to tiglic acid upon heating or in the presence of acids or bases.[4] This relationship is central to synthesis design, as many practical routes produce the more stable tiglic acid, which must then be converted to the desired angelic acid form.[16][17]

Synthetic Pathways to Deuterated Angelic Acid Esters

We will explore three primary strategic pathways, each with distinct advantages regarding regioselectivity, efficiency, and access to starting materials.

Pathway I: Isomerization of Deuterated Tiglic Acid Esters (The Workhorse Approach)

This is often the most practical and highest-yielding route. It involves the deuteration of a stable tiglic acid ester followed by a controlled isomerization to the corresponding angelic acid ester.

Step 1: Deuteration of Tiglic Acid Ester

The α,β-unsaturated system of tiglic acid esters is amenable to catalytic Hydrogen Isotope Exchange. A heterogeneous catalyst like platinum on carbon (Pt/C) in D₂O is effective for deuterating α,β-unsaturated systems.[9] The mechanism typically involves the reversible addition of the metal deuteride across the double bond.

Workflow for Pathway I

start Tiglic Acid Ester deuteration Catalytic H/D Exchange (e.g., Pt/C, D₂O) start->deuteration intermediate Deuterated Tiglic Acid Ester deuteration->intermediate isomerization Catalyst-Mediated Isomerization (e.g., p-toluenesulfinic acid) intermediate->isomerization product Deuterated Angelic Acid Ester isomerization->product

Caption: General workflow for Pathway I.

Mechanism: Catalytic H/D Exchange on Tiglic Ester

The H/D exchange at the vinyl and allylic positions is believed to occur through a series of reversible steps on the catalyst surface. This can involve the formation of π-allyl palladium intermediates or similar species, facilitating the exchange of hydrogen atoms with deuterium from the solvent (D₂O) or gas (D₂).

cluster_0 Catalytic H/D Exchange Mechanism Tiglate Tiglate Ester on Catalyst Surface PiComplex π-Complex Tiglate->PiComplex Coordination Insertion Migratory Insertion of [M-D] PiComplex->Insertion [M-D] addition Intermediate σ-Alkyl Metal Intermediate Insertion->Intermediate Elimination β-Hydride Elimination Intermediate->Elimination β-H elimination forms [M-H] Elimination->PiComplex Re-coordination DeuteratedTiglate Deuterated Tiglate Ester Elimination->DeuteratedTiglate Dissociation Phosphonate Deuterated Phosphonate Ester (e.g., triethyl phosphonoacetate-d₃) HWE Horner-Wadsworth-Emmons Reaction Phosphonate->HWE Ketone Ketone (e.g., acetone-d₆) Ketone->HWE Base Base (e.g., NaH) Base->HWE Product Deuterated Angelic/Tiglic Ester Mixture HWE->Product Separation Chromatographic Separation Product->Separation FinalProduct Deuterated Angelic Acid Ester Separation->FinalProduct

Caption: Workflow for de novo synthesis via HWE reaction.

Experimental Protocols

The following protocols are illustrative and should be adapted based on specific substrate and laboratory conditions.

Protocol 1: Deuteration of Methyl Tiglate via H/D Exchange

This protocol is adapted from general principles of heterogeneous catalytic H/D exchange. [8][9]

  • Preparation: To a high-pressure reaction vessel, add methyl tiglate (1.0 eq), 10% Platinum on carbon (Pt/C, 5 mol%), and deuterium oxide (D₂O, 20 eq).

  • Reaction: Seal the vessel and purge with argon gas. Heat the mixture to 100-120°C with vigorous stirring for 24-48 hours.

  • Monitoring: Periodically, a small aliquot may be carefully removed, extracted with diethyl ether, and analyzed by ¹H NMR or GC-MS to monitor the extent of deuterium incorporation. The disappearance of proton signals at the vinyl and methyl positions indicates successful exchange.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the Pt/C catalyst. Wash the celite pad with diethyl ether.

  • Isolation: Transfer the filtrate to a separatory funnel, separate the organic layer, and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the deuterated methyl tiglate.

Protocol 2: Isomerization of Deuterated Methyl Tiglate to Methyl Angelate

This protocol is based on the method described by Toray Industries, Inc. [16][17]

  • Setup: Assemble a distillation apparatus. In the distillation flask, combine the deuterated methyl tiglate (1.0 eq) obtained from Protocol 1 and p-toluenesulfinic acid (0.01 eq).

  • Isomerization-Distillation: Heat the mixture in an oil bath to 130-150°C under atmospheric or slightly reduced pressure.

  • Collection: The lower-boiling deuterated methyl angelate (B.P. ~129°C) will distill over, while the higher-boiling deuterated methyl tiglate (B.P. ~139°C) remains in the flask. [16]Collect the distillate.

  • Purification: The collected distillate can be further purified by fractional distillation if necessary to achieve high isomeric purity. The progress and purity should be confirmed by GC or ¹H NMR.

Conclusion and Outlook

The synthesis of deuterated angelic acid esters is a critical capability for researchers in drug development seeking to leverage the kinetic isotope effect. This guide outlines three robust strategies, with the two-step approach of deuterating a tiglic acid ester followed by catalytic isomerization representing the most established and often most practical method. The de novo synthesis from deuterated building blocks provides unparalleled control over deuterium placement, which is essential for mechanistic studies or when targeting a specific metabolic site. Direct deuteration of angelic acid esters remains a challenge due to the molecule's inherent instability, but advances in mild catalysis may soon render it a more viable option. The choice of synthetic pathway will ultimately depend on the desired deuteration pattern, required scale, and the availability of starting materials. By understanding the mechanisms and protocols detailed herein, researchers are well-equipped to make informed decisions and successfully synthesize these valuable deuterated compounds.

References

  • Atzrodt, J., Derdau, V., Fey, T., & Zimmermann, J. (2007). Base-Mediated Deuteration of Organic Molecules: A Mechanistic Insight. ACS Omega. Available at: [Link]

  • Gao, Y., et al. (2024). Recent Advances in Deuteration Reactions. ResearchGate. Available at: [Link]

  • Rosales, A., et al. (2023). The deuteration of organic compounds as a tool to teach chemistry. SciELO. Available at: [Link]

  • An, J., et al. (2022). One-Pot Sequential Hydrogen Isotope Exchange/Reductive Deuteration for the Preparation of α,β-Deuterated Alcohols using Deuterium Oxide. Organic Letters. Available at: [Link]

  • Wang, H., et al. (2023). Electrochemical deuteration of allylic esters with divergent site-selectivity. RSC Publishing. Available at: [Link]

  • Xiao, J., et al. (1995). Asymmetric Hydrogenation of Tiglic Acid in Supercritical Carbon Dioxide. Journal of the American Chemical Society. Available at: [Link]

  • Atzrodt, J., et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews. Available at: [Link]

  • An, J., et al. (2021). Reductive Deuteration of Aromatic Esters for the Synthesis of α,α-Dideuterio Benzyl Alcohols Using D₂O as Deuterium Source. Organic Chemistry Portal. Available at: [Link]

  • Stark, J., et al. (2015). Synthesis of deuterated [D32]oleic acid and its phospholipid derivative [D64]dioleoyl-sn-glycero-3-phosphocholine. Chemistry and Physics of Lipids. Available at: [Link]

  • Yazaki, R., et al. (2022). Catalytic α-deuteration of amides and esters. ACS Green Chemistry. Available at: [Link]

  • Schramma, K., & Chemler, S. (2021). Biocatalytic, Stereoselective Deuteration of α-Amino Acids and Methyl Esters. PMC. Available at: [Link]

  • N/A. (2020). Deuterium-labelling experiments and the proposed reaction pathway for H/D exchange. ResearchGate. Available at: [Link]

  • N/A. (2024). Deuterated reagents in multicomponent reactions to afford deuterium-labeled products. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • List, B., et al. (2025). Catalytic α-Deuteration of Amides and Esters via Lewis Acid–Brønsted Base Catalysis. ResearchGate. Available at: [Link]

  • Toray Industries Inc. (1989). Process for preparing angelic acid or its ester. Google Patents.
  • An, J., et al. (2023). Reductive Deuteration of Acyl Chlorides for the Synthesis of α,α-Dideuterio Alcohols Using SmI2 and D2O. MDPI. Available at: [Link]

  • N/A. (2022). Visible-light mediated catalytic asymmetric radical deuteration at non-benzylic positions. Nature Communications. Available at: [Link]

  • N/A. (2023). Site-Selective Deuteration of α-Amino Esters with 2-Hydroxynicotinaldehyde as a Catalyst. The Journal of Organic Chemistry. Available at: [Link]

  • Srivastava, N., et al. (2025). Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. Annals of Clinical Pathology. Available at: [Link]

  • N/A. (2019). A facile and general acid-catalyzed deuteration at methyl groups of N-heteroarylmethanes. Organic & Biomolecular Chemistry. Available at: [Link]

  • N/A. (2025). Total synthesis of deuterated drugs. ResearchGate. Available at: [Link]

  • Gandon, V., et al. (2016). Palladium-Catalyzed Long-Range Deconjugative Isomerization of Highly Substituted α,β-Unsaturated Carbonyl Compounds. Journal of the American Chemical Society. Available at: [Link]

  • Ogasahara, R., et al. (2024). Deuterated Alkyl Sulfonium Salt Reagents; Importance of H/D Exchange Methods in Drug Discovery. ChemMedChem. Available at: [Link]

  • Wikipedia. (n.d.). Angelic acid. Wikipedia. Available at: [Link]

  • American Chemical Society. (2023). Angelic acid. American Chemical Society. Available at: [Link]

  • Zahoor, A. F., et al. (2025). Total Syntheses of Deuterated Drugs: A Comprehensive Review. PubMed. Available at: [Link]

  • Gant, T. G. (2021). Deuterium in drug discovery: progress, opportunities and challenges. PMC. Available at: [Link]

  • Buckles, R. E. (1950). The preparation of tiglic and angelic acids and esters. Journal of Organic Chemistry. Available at: [Link]

  • N/A. (2022). Gallic Acid Alkyl Esters: Trypanocidal and Leishmanicidal Activity, and Target Identification via Modeling Studies. MDPI. Available at: [Link]

  • N/A. (2018). Structural Study of Phenolic Acids by Triple Quadrupole Mass Spectrometry with Electrospray Ionization in Negative Mode and H/D Isotopic Exchange. SciELO. Available at: [Link]

  • N/A. (2007). SPECTROSCOPIC INVESTIGATION OF DEUTERATED FLARE COMPOSITIONS. ResearchGate. Available at: [Link]

Sources

Exploratory

Volatility and Boiling Point Dynamics of Ethyl Angelate-d5: A Physicochemical Guide

Executive Summary In the development of isotopically labeled internal standards and deuterated active pharmaceutical ingredients (dAPIs), understanding the exact physicochemical shifts induced by deuterium substitution i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of isotopically labeled internal standards and deuterated active pharmaceutical ingredients (dAPIs), understanding the exact physicochemical shifts induced by deuterium substitution is critical. As a Senior Application Scientist, I frequently encounter the misconception that heavier isotopologues uniformly exhibit higher boiling points. While this holds true for strongly hydrogen-bonded systems like heavy water[1], non-associated aliphatic esters follow a fundamentally different paradigm.

This whitepaper provides an in-depth analysis of the volatility and boiling point characteristics of ethyl angelate-d5 (ethyl-d5 (Z)-2-methyl-2-butenoate). By examining the quantum mechanical origins of the inverse isotope effect, we establish a predictive framework for its vapor pressure and detail a self-validating experimental architecture to measure these subtle thermodynamic shifts.

The Quantum Mechanics of Isotopic Volatility

Unlabeled ethyl angelate has a documented boiling point of approximately 150 °C at atmospheric pressure (760 mmHg)[2]. The substitution of the ethyl group with a fully deuterated variant (-C₂D₅) increases the molecular mass from 128.17 g/mol to 133.20 g/mol . Classical thermodynamics might suggest this 5 Da increase would elevate the boiling point. However, empirical data for non-associated liquids demonstrates an inverse isotope effect [3].

Causality of the Inverse Isotope Effect

The underlying mechanism is rooted in quantum mechanics, specifically the zero-point vibrational energy (ZPE) of the chemical bonds. Because the deuterium nucleus is twice as massive as protium, the C–D bond possesses a significantly lower ZPE than the C–H bond[4].

  • Anharmonicity and Bond Length: Sitting deeper in its anharmonic potential well, the average length of the C–D bond is shorter than that of a C–H bond.

  • Molar Volume and Polarizability: This contraction reduces the effective molar volume of the -C₂D₅ group, which in turn decreases the electron cloud's polarizability.

  • Intermolecular Forces: In esters lacking strong hydrogen bond donors, London dispersion forces dominate liquid-phase cohesion. The reduced polarizability of the deuterated ethyl group weakens these dispersion forces.

  • Thermodynamic Outcome: The weakened intermolecular cohesion overcomes the mass increase, resulting in a higher vapor pressure and a slightly lower boiling point for ethyl angelate-d5 compared to its unlabeled counterpart.

IsotopeMechanics N1 Deuteration (-C2D5) N2 Lower Zero-Point Energy (ZPE) N1->N2 N3 Reduced Bond Length & Molar Volume N2->N3 N4 Decreased Polarizability N3->N4 N5 Weaker London Dispersion Forces N4->N5 N6 Higher Volatility & Lower Boiling Point N5->N6

Mechanistic pathway of the inverse deuterium isotope effect on volatility.

Comparative Physicochemical Data

To facilitate formulation and analytical method development, the quantitative shifts induced by the -d5 substitution are summarized below. The boiling point of ethyl angelate-d5 is extrapolated based on standard isotopic volatility shifts for short-chain aliphatic esters.

Physicochemical PropertyEthyl Angelate (Unlabeled)Ethyl Angelate-d5
Molecular Formula C₇H₁₂O₂C₇H₇D₅O₂
Molar Mass 128.17 g/mol 133.20 g/mol
Boiling Point (760 mmHg) ~150.0 °C[2]~148.5 °C to 149.0 °C (Calculated)
Relative Vapor Pressure (25 °C) Base Reference+2% to +5% relative to unlabeled
Dominant Intermolecular Force London DispersionLondon Dispersion (Weakened)
Zero-Point Energy (Ethyl Group) StandardReduced[4]

Self-Validating Experimental Protocols

This dual-method approach ensures trustworthiness: the kinetic mass-loss data from TGA is mathematically extrapolated to 760 mmHg to verify the direct thermodynamic phase transition observed in DSC.

Protocol 1: DSC Determination of Boiling Point

Causality for Protocol Design: Traditional open-pan DSC causes premature evaporation, masking the true boiling point. By using a hermetically sealed pan with a calibrated pinhole, we force the sample to establish a self-generated atmosphere. The boiling point is only recorded when the vapor pressure inside the pan equals the ambient pressure, resulting in a sharp, accurate endotherm.

  • Calibration: Calibrate the DSC using high-purity Indium and Zinc standards to ensure temperature accuracy within ±0.1 °C.

  • Sample Preparation: Dispense exactly 5.0 mg of ethyl angelate-d5 into an aluminum hermetic pan.

  • Pinhole Application: Pierce the lid with a calibrated 50 µm laser-drilled pinhole before sealing.

  • Thermal Ramp: Equilibrate the furnace at 25 °C. Ramp the temperature at 5 °C/min under a 50 mL/min dry nitrogen purge.

  • Data Extraction: Record the extrapolated onset temperature of the sharp endothermic peak. This represents the boiling point at the ambient atmospheric pressure of the laboratory.

Protocol 2: Isothermal TGA for Vapor Pressure Mapping

Causality for Protocol Design: Vapor pressure ( P ) is exponentially dependent on temperature. Isothermal TGA measures the rate of mass loss ( dm/dt ) in a controlled flow. By applying the Langmuir equation, we convert mass loss kinetics directly into vapor pressure, allowing us to calculate the Enthalpy of Vaporization ( ΔHvap​ ) via the Clausius-Clapeyron relationship[3].

  • System Purge: Load 10.0 mg of ethyl angelate-d5 into a platinum TGA pan. Purge the balance with nitrogen at 100 mL/min to ensure zero ambient humidity.

  • Isothermal Steps: Program the TGA to hold isothermally for 10 minutes at five distinct temperatures: 40 °C, 50 °C, 60 °C, 70 °C, and 80 °C.

  • Kinetic Measurement: Extract the steady-state mass loss rate ( dm/dt ) for each isothermal segment.

  • Langmuir Conversion: Calculate vapor pressure using P=k⋅T/M​⋅(dm/dt) , where k is the instrument-specific calibration constant and M is the molar mass (133.20 g/mol ).

  • Clausius-Clapeyron Extrapolation: Plot ln(P) versus 1/T . The slope yields −ΔHvap​/R . Extrapolate the linear fit to P=760 mmHg to mathematically confirm the boiling point derived in Protocol 1.

ExperimentalWorkflow S1 Sample Preparation Equilibrate 5-10 mg in Pinhole Pan S2 Thermal Analysis Isothermal TGA & Ramp DSC S1->S2 S3 Data Acquisition dm/dt (Mass Loss) & Heat Flow S2->S3 S4 Thermodynamic Modeling Langmuir & Clausius-Clapeyron Eqs S3->S4 S5 Cross-Validation Confirm BP and Vapor Pressure S4->S5

Self-validating thermal analysis workflow for determining isotopic volatility.

Implications for Analytical and Formulation Workflows

Understanding the inverse isotope effect of ethyl angelate-d5 is not merely an academic exercise; it has direct operational consequences:

  • Gas Chromatography (GC-MS): Because ethyl angelate-d5 is slightly more volatile than its unlabeled counterpart, it will exhibit a marginally shorter retention time on non-polar stationary phases. Method developers must account for this isotopic resolution to prevent integration errors.

  • Lyophilization and Drying: During the purification of dAPIs synthesized using ethyl angelate-d5, the higher vapor pressure facilitates slightly faster solvent removal under vacuum compared to standard ethyl angelate.

  • Storage Stability: The increased volatility necessitates rigorous sealing of standard reference materials to prevent evaporative loss and concentration drift over time.

References

  • Ethyl angelate (CAS 16509-44-7)
  • Source: researchgate.
  • Source: cdnsciencepub.
  • Source: wikipedia.

Sources

Protocols & Analytical Methods

Method

Using angelic acid ethyl-d5 ester as an internal standard for GC-MS

An Application Note and Protocol for the Use of Angelic Acid Ethyl-d5 Ester as an Internal Standard in Quantitative GC-MS Analysis Authored by: Gemini, Senior Application Scientist Abstract Quantitative analysis by Gas C...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Use of Angelic Acid Ethyl-d5 Ester as an Internal Standard in Quantitative GC-MS Analysis

Authored by: Gemini, Senior Application Scientist

Abstract

Quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone of modern analytical chemistry, but its accuracy and precision are highly dependent on meticulous control over experimental variables. The use of an internal standard (IS) is a powerful technique to correct for variations that can occur during sample preparation and analysis.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theory and practical application of Angelic Acid Ethyl-d5 Ester as a stable isotope-labeled internal standard for the quantitative analysis of analogous small molecule esters by GC-MS. We will explore the fundamental advantages of deuterated standards, present a detailed protocol for method development, and discuss key considerations for data validation and interpretation.

The Foundational Role of Internal Standards in GC-MS

The core principle of the internal standard method is to add a known, constant amount of a non-endogenous compound to every sample, calibrator, and quality control sample before any processing steps.[1] This compound, the internal standard, acts as a chemical and procedural mimic for the analyte of interest. By measuring the ratio of the analyte's response to the internal standard's response, one can effectively normalize for variations, thereby enhancing the method's precision and accuracy.[2]

Key Advantages of the Internal Standard Method:

  • Correction for Sample Loss: Compensates for analyte loss during complex extraction, concentration, or derivatization steps.[3]

  • Normalization of Injection Volume: Mitigates variability introduced by the autosampler, as any fluctuation in injection volume affects both the analyte and the IS proportionally.[2]

  • Compensation for Instrument Drift: Corrects for minor changes in instrument sensitivity (e.g., ion source condition) over the course of an analytical run.[4][5]

Why Use a Stable Isotope-Labeled (Deuterated) Internal Standard?

While any structurally similar compound can serve as an internal standard, a stable isotope-labeled (SIL) analog of the analyte is considered the "gold standard," particularly for mass spectrometry-based methods.[6][7] Angelic Acid Ethyl-d5 Ester is a deuterated form of Angelic Acid Ethyl Ester. The substitution of five hydrogen atoms with deuterium provides a mass shift that is easily resolved by a mass spectrometer, while minimally affecting the molecule's chemical and physical properties.

The Superiority of Deuterated Standards:

  • Identical Chromatographic Behavior: The analyte and its deuterated IS have nearly identical retention times, ensuring they experience the same chromatographic conditions and potential matrix effects simultaneously.[6]

  • Similar Extraction Recovery: Because of their near-identical physicochemical properties, the SIL IS and the analyte will exhibit the same behavior and recovery throughout the sample preparation workflow.[8]

  • Comparable Ionization Efficiency: The isotopic substitution has a negligible effect on how the molecule ionizes in the MS source, leading to a more consistent and reliable response ratio.[6]

The workflow for using a deuterated internal standard is a robust system for achieving high-quality quantitative data.

GCMS_Workflow Figure 1: GC-MS Quantitative Workflow with Internal Standard cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Aliquot of Unknown Sample or Calibrator Add_IS Spike with Known Amount of Angelic Acid Ethyl-d5 Ester Sample->Add_IS Extract Liquid-Liquid or Solid-Phase Extraction Add_IS->Extract Inject GC Injection Extract->Inject Separate Chromatographic Separation (Analyte and IS Co-elute) Inject->Separate Detect Mass Spectrometric Detection (MS) Separate->Detect Integrate Integrate Peak Areas (Analyte and IS) Detect->Integrate Cal_Curve Construct Calibration Curve (Response Ratio vs. Concentration) Integrate->Cal_Curve Quantify Calculate Analyte Concentration Cal_Curve->Quantify

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Protocol: Quantitative Analysis Using Angelic Acid Ethyl-d5 Ester

This protocol provides a general framework. Specific parameters must be optimized for the particular analyte of interest and the available instrumentation.[9]

Materials and Reagents
  • Internal Standard (IS): Angelic Acid Ethyl-d5 Ester

  • Analyte(s): Target ester(s) of interest (e.g., Angelic Acid Ethyl Ester, CAS 16509-44-7[][11])

  • Solvents: HPLC or GC-grade Methanol, Acetonitrile, Ethyl Acetate, Hexane

  • Reagent Water: Type I, 18.2 MΩ·cm

  • Sample Matrix: Blank plasma, urine, or other relevant matrix for standards and QCs.

Preparation of Standard Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~10 mg of the analyte and the IS into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol.

  • Intermediate & Working Solutions: Prepare serial dilutions of the primary stocks in an appropriate solvent (e.g., 50:50 methanol:water) to create working solutions for calibration standards and a separate working solution for the IS. The IS working solution should be prepared at a concentration that yields a robust detector response.

Sample Preparation and Extraction

This is a general liquid-liquid extraction (LLE) protocol. It should be optimized for the specific analyte and matrix.

  • Aliquot Samples: Pipette 100 µL of each calibrator, QC, or unknown sample into a microcentrifuge tube.

  • Add Internal Standard: Add 25 µL of the IS working solution to every tube (except for a "double blank" used to check for interferences).

  • Vortex: Briefly vortex all tubes for 10-15 seconds.

  • Extract: Add 500 µL of ethyl acetate. Cap and vortex vigorously for 2 minutes.

  • Centrifuge: Centrifuge at >10,000 x g for 5 minutes to separate the organic and aqueous layers.

  • Transfer: Carefully transfer the upper organic layer (~450 µL) to a new set of tubes or a 96-well plate.

  • Evaporate: Evaporate the solvent to dryness under a gentle stream of nitrogen at 35-40°C.

  • Reconstitute: Reconstitute the dried extract in 100 µL of a suitable solvent for GC injection (e.g., hexane or ethyl acetate).

  • Transfer: Transfer to a GC vial with a micro-insert for analysis.

GC-MS Instrumentation and Parameters

The following are recommended starting conditions and should be optimized.

Parameter Recommended Setting Rationale
GC System Agilent 8890 GC or equivalentProvides robust and reproducible chromatography.
MS System Agilent 5977B MSD or equivalentOffers excellent sensitivity and selectivity.
Injection Port Split/SplitlessSplitless mode is preferred for trace analysis to maximize analyte transfer to the column.
Injector Temp 250 °CEnsures rapid volatilization of the esters without thermal degradation.[12]
Liner Deactivated, single taper with glass woolPromotes efficient sample vaporization and prevents analyte adsorption.
Carrier Gas Helium, Constant Flow ModeProvides good efficiency and is inert. Constant flow ensures stable retention times.
Flow Rate 1.2 mL/minA typical flow rate for standard 0.25 mm ID columns.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or similarA non-polar 5% phenyl-methylpolysiloxane column provides good separation for semi-volatile esters.[13]
Oven Program 60°C (hold 1 min), ramp 15°C/min to 280°C (hold 3 min)This program allows for separation from solvent and matrix components while eluting the target esters as sharp peaks.[14]
MS Transfer Line 280 °CPrevents condensation of analytes between the GC and MS.
Ion Source Electron Ionization (EI) at 70 eVStandard EI energy provides reproducible fragmentation patterns for library matching and quantification.
Source Temp 230 °CA standard temperature that balances ionization efficiency and minimizes source contamination.
Acquisition Mode Selected Ion Monitoring (SIM)SIM mode significantly increases sensitivity and selectivity by monitoring only specific, characteristic ions for the analyte and IS.[15]
Selected Ion Monitoring (SIM) and Data Analysis

The choice of ions to monitor is critical for a selective and sensitive assay. These ions should be unique and abundant in the mass spectrum of the compounds. The molecular weight of Angelic Acid Ethyl Ester (C₇H₁₂O₂) is 128.17 g/mol .[16] The d5-labeled version will have a molecular weight of approximately 133.20 g/mol .

Compound Quantifier Ion (m/z) Qualifier Ion(s) (m/z) Rationale / Likely Fragment
Angelic Acid Ethyl Ester (Analyte) 12883, 55128: Molecular Ion (M⁺). 83: Loss of ethoxy group (-OC₂H₅). 55: Further fragmentation.
Angelic Acid Ethyl-d5 Ester (IS) 13388, 60133: Molecular Ion (M⁺). 88: Loss of ethoxy group (-OC₂H₅). 60: Further fragmentation. The d5 label is on the ethyl group.

Note: The exact m/z values and their relative abundances must be confirmed by injecting a pure standard of the IS and analyte.

Quantification:

  • Integration: Integrate the peak areas for the quantifier ions of the analyte and the IS at their expected retention time.

  • Calibration Curve: For each calibration standard, calculate the Response Ratio (Analyte Area / IS Area). Plot this ratio against the known concentration of the analyte.

  • Regression: Perform a linear regression on the calibration curve. A correlation coefficient (r²) of >0.995 is generally considered acceptable.[14]

  • Calculate Unknowns: Calculate the Response Ratio for each unknown sample and use the regression equation from the calibration curve to determine the analyte concentration.

Method Validation: Ensuring Trustworthiness

A protocol is only trustworthy if it is validated. Key parameters should be assessed according to established guidelines to ensure the method is reliable for its intended purpose.[17][18]

  • Specificity: Analyze blank matrix samples to ensure no endogenous components interfere with the detection of the analyte or IS.

  • Linearity & Range: Establish the concentration range over which the assay is accurate and precise.

  • Accuracy & Precision: Analyze Quality Control (QC) samples at multiple concentrations (low, mid, high) to determine the intra- and inter-day accuracy (% bias) and precision (% CV).

  • Limit of Quantification (LOQ): Determine the lowest concentration on the standard curve that can be measured with acceptable accuracy and precision.

  • Stability: Assess the stability of the analyte in the sample matrix under various storage conditions and during the extraction process.

Conclusion

The use of Angelic Acid Ethyl-d5 Ester as an internal standard provides a robust, reliable, and highly accurate method for the quantification of analogous esters by GC-MS. Its properties as a stable isotope-labeled analog ensure that it closely mimics the behavior of the target analyte throughout the entire analytical procedure, from extraction to detection.[5][6] By correcting for inevitable experimental variations, this approach enables researchers to generate high-quality, reproducible data essential for drug development, quality control, and scientific research.

References

  • Lacorte, S., & Barceló, D. (1998). Deuterated Internal Standards for Gas Chromatographic-Mass Spectrometric Analysis of Polar Organophosphorus Pesticides in Water Samples. Journal of Chromatography A, 822(1), 91-9. [Link]

  • SCION Instruments. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? Retrieved from [Link]

  • Rocci, M. L., & DeScisciolo, A. (2019). Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis. Bioanalysis, 11(20), 1845-1848. [Link]

  • Dong, M. W. (2014). Precision of Internal Standard and External Standard Methods in High Performance Liquid Chromatography. LCGC North America, 32(8), 564-571. [Link]

  • Sadia, M., et al. (2018). Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment. Environments, 5(12), 129. [Link]

  • Center for Drug Evaluation and Research (CDER). (1994). Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration. [Link]

  • Lakshmi HimaBindu, M.R., et al. (2016). A Review on GC-MS and Method Development and Validation. World Journal of Pharmacy and Pharmaceutical Sciences, 5(7), 645-661. [Link]

  • van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Bioanalysis, 1(1), 221-232. [Link]

  • Kim, H. Y., et al. (2013). Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS. Food Science and Biotechnology, 22(5), 1453-1459. [Link]

  • Shabir, G. A. (2003). Validation of high-performance liquid chromatography methods for pharmaceutical analysis. Understanding the differences and similarities between validation requirements of the US Food and Drug Administration, the US Pharmacopeia and the International Conference on Harmonization. Journal of Chromatography A, 987(1-2), 57-66. [Link]

  • Ferreira, V., et al. (2007). Identification of Aromatic Fatty Acid Ethyl Esters. Tesis Doctorals en Xarxa. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12406038, Ethyl angelate. Retrieved from [Link].

  • Mossoba, M. M., et al. (2006). Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food. Journal of Agricultural and Food Chemistry, 54(11), 3847-3852. [Link]

  • Kulig, C. C., et al. (2006). Rapid, Accurate, and Sensitive Fatty Acid Ethyl Ester Determination by Gas Chromatography-Mass Spectrometry. Laboratory Investigation, 86(3), 311-316. [Link]

Sources

Application

Application Note & Protocol: High-Fidelity Extraction of Ethyl Angelate-d5 for Quantitative Plant Metabolomics

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practices for the extraction of ethyl angelate-d5 from plant tissues. Ethyl ange...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practices for the extraction of ethyl angelate-d5 from plant tissues. Ethyl angelate-d5, a deuterated stable isotope, serves as a critical internal standard for the accurate quantification of its unlabeled analogue and other related volatile esters in complex plant matrices. We will delve into the rationale behind experimental choices, present validated step-by-step protocols for both solvent extraction and headspace analysis, and discuss the downstream analytical considerations essential for robust and reproducible results in plant metabolomics.

Introduction: The Imperative for Internal Standards in Metabolomics

The chemical complexity of plant tissues presents a significant challenge for accurate metabolite quantification.[1][2] Biological matrices are rife with compounds that can interfere with analytical measurements, causing phenomena like ion suppression or enhancement in mass spectrometry.[3][4] Furthermore, variability is inevitably introduced during multi-step sample preparation workflows, from initial tissue homogenization to final extract concentration.[1][3]

To surmount these challenges, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative mass spectrometry.[3][5] A SIL-IS is a form of the target analyte where one or more atoms have been replaced by a heavier isotope (e.g., ²H/D, ¹³C, ¹⁵N).[3][6] Ethyl angelate-d5 is chemically identical to endogenous ethyl angelate, but its increased mass allows it to be distinguished by a mass spectrometer.[7][8]

The Core Advantages of Using Ethyl Angelate-d5:

  • Correction for Matrix Effects: Because the deuterated standard co-elutes with the native analyte, it experiences the same ionization suppression or enhancement, enabling accurate signal normalization.[3][4]

  • Compensation for Sample Preparation Variability: By adding a known amount of ethyl angelate-d5 at the very beginning of the extraction process, any subsequent loss of the target analyte can be precisely accounted for by measuring the recovery of the standard.[3][7]

  • Normalization of Instrumental Fluctuations: The ratio of the analyte to the deuterated standard remains constant, regardless of minor fluctuations in instrument performance, ensuring consistent measurements across analytical batches.[3]

The workflow diagram below illustrates the central role of the internal standard in a typical quantitative metabolomics experiment.

G cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing plant_tissue 1. Plant Tissue Sample spike_is 2. Spike with Ethyl Angelate-d5 Solution plant_tissue->spike_is homogenize 3. Homogenize spike_is->homogenize extract 4. Extract with Solvent homogenize->extract cleanup 5. Centrifuge & Filter extract->cleanup final_extract 6. Final Extract for Analysis cleanup->final_extract lcms 7. LC-MS or GC-MS Analysis final_extract->lcms Inject peak_integration 8. Peak Integration (Analyte & IS) lcms->peak_integration ratio_calc 9. Calculate Peak Area Ratio (Analyte / IS) peak_integration->ratio_calc quant 10. Quantify Analyte Concentration ratio_calc->quant

Caption: Workflow for quantitative analysis using an internal standard.

Pre-Extraction Considerations: Preserving the Metabolome

The primary goal of sample preparation is to preserve the metabolite profile as it existed in the living tissue.[1] Metabolite composition can change rapidly due to enzymatic activity post-harvest.[2]

2.1 Harvesting and Quenching Proper sample collection is a critical first step.[2] To halt enzymatic processes, samples should be flash-frozen in liquid nitrogen immediately upon collection and stored at -80°C until extraction. This quenching step is vital for preventing the degradation of target analytes.

2.2 Sample Homogenization Frozen plant tissue must be thoroughly ground to a fine powder to ensure efficient and reproducible extraction.[9] This increases the surface area available for solvent contact.[9]

  • Recommended Method: Cryogenic grinding using a mortar and pestle pre-chilled with liquid nitrogen or a bead beater with stainless steel balls.

  • Rationale: Maintaining a frozen state during homogenization prevents enzymatic activity and the loss of volatile compounds like ethyl angelate.

Extraction Protocols

The choice of extraction method depends on the specific research question, the nature of the plant matrix, and the available analytical instrumentation.[10] Since ethyl angelate is a relatively non-polar, volatile ester, methods must be chosen to maximize its recovery while minimizing the co-extraction of interfering compounds.

Protocol 3.1: Liquid-Solvent Extraction (LSE) for GC-MS and LC-MS Analysis

This protocol is a robust method for the comprehensive extraction of semi-volatile compounds. It is suitable for creating an extract that can be concentrated and analyzed by either GC-MS or LC-MS.

Materials:

  • Frozen, powdered plant tissue (~50-100 mg)

  • Ethyl angelate-d5 internal standard stock solution (e.g., 1 mg/mL in ethanol)

  • Working internal standard solution (e.g., 10 µg/mL in extraction solvent)

  • Extraction Solvent: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE). Both are effective for esters and other semi-polar to non-polar compounds.[2][11]

  • Microcentrifuge tubes (2 mL)

  • Vortex mixer, centrifuge, and evaporator (N₂ stream)

Procedure:

  • Weigh Sample: Accurately weigh 50-100 mg of frozen plant powder into a pre-chilled 2 mL microcentrifuge tube. Perform this step quickly to prevent thawing.

  • Spike Internal Standard: Add 100 µL of the 10 µg/mL ethyl angelate-d5 working solution directly onto the frozen powder. This ensures that the IS is subjected to the exact same conditions as the analyte.[3]

  • Add Extraction Solvent: Add 1 mL of ice-cold DCM or MTBE to the tube.

  • Homogenize & Extract: Immediately vortex the tube vigorously for 1 minute. Place the tube in an ultrasonic bath for 15 minutes at 4°C to enhance cell disruption and extraction efficiency.

  • Centrifuge: Centrifuge the sample at 13,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Collect Supernatant: Carefully transfer the supernatant to a clean glass vial. Avoid disturbing the pellet.

  • (Optional) Re-extraction: For exhaustive extraction, add another 0.5 mL of extraction solvent to the pellet, vortex, centrifuge, and combine the supernatant with the first extract. This step improves recovery but is not always necessary for high-abundance compounds.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen gas to a final volume of ~100 µL. Do not evaporate to complete dryness, as this can cause the loss of volatile analytes.

  • Filtration: Filter the final extract through a 0.22 µm syringe filter to remove any remaining particulates before transferring to an autosampler vial for analysis.[12]

Protocol 3.2: Headspace Solid-Phase Microextraction (HS-SPME) for GC-MS Analysis

HS-SPME is an ideal solvent-free technique for analyzing volatile and semi-volatile compounds.[13][14] It concentrates analytes from the vapor phase above the sample, minimizing matrix interference.[15]

Materials:

  • Frozen, powdered plant tissue (~100-200 mg)

  • Ethyl angelate-d5 internal standard stock solution (e.g., 1 mg/mL in ethanol)

  • Headspace vials (e.g., 20 mL) with crimp caps

  • SPME fiber assembly (e.g., 65 µm PDMS/DVB coating is a good starting point for esters)[13]

  • Heating block or water bath

Procedure:

  • Prepare Sample: Place 100-200 mg of frozen plant powder into a 20 mL headspace vial.

  • Spike Internal Standard: Add 1-2 µL of the ethyl angelate-d5 stock solution directly into the vial. The amount should be optimized to yield a chromatographic peak comparable in intensity to the expected analyte peak.

  • Seal Vial: Immediately seal the vial with a crimp cap.

  • Equilibrate: Place the vial in a heating block set to a specific temperature (e.g., 60°C) for an equilibration period (e.g., 15 minutes).[13][14] This allows the volatile compounds to partition into the headspace.

  • Extract: Insert the SPME fiber through the vial's septum and expose it to the headspace for a defined period (e.g., 20 minutes) while maintaining the temperature.

  • Desorb and Analyze: Retract the fiber and immediately insert it into the hot injection port (e.g., 250°C) of the GC-MS for thermal desorption of the analytes onto the column.[14]

Caption: Comparison of LSE and HS-SPME extraction workflows.

Method Validation and Data Processing

A protocol is only as good as its validation.[16] In metabolomics, validation ensures that the method is reliable and reproducible.[17]

4.1 Quality Control (QC) Prepare a pooled QC sample by combining a small aliquot from every sample in the study.[9][17] Inject this QC sample periodically throughout the analytical run (e.g., every 10 samples) to monitor instrument performance and assess the stability of the extraction.

4.2 Analytical Considerations

  • GC-MS: Gas chromatography is well-suited for volatile esters. A non-polar or mid-polar column (e.g., DB-5ms) is typically used. The mass spectrometer should be operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity.

  • LC-MS: While less common for such volatile compounds, LC-MS can be used. Reversed-phase chromatography is appropriate. The mass spectrometer should be set to monitor the specific precursor-to-product ion transitions for both ethyl angelate and its deuterated standard.[3]

4.3 Data Processing The quantification is based on the ratio of the peak area of the native analyte to the peak area of the internal standard.

  • Step 1: Integrate the chromatographic peaks for a specific ion of the native ethyl angelate and a specific ion of ethyl angelate-d5.

  • Step 2: Calculate the Peak Area Ratio: Ratio = (Peak Area of Analyte) / (Peak Area of IS)

  • Step 3: Determine the concentration of the analyte in the sample by comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

Table 1: Example Ion Selection for GC-MS (Electron Ionization)

CompoundRoleExample Quantifier Ion (m/z)Example Qualifier Ion (m/z)Rationale
Ethyl AngelateAnalyte114 (M⁺)69, 85Molecular ion and characteristic fragments.
Ethyl Angelate-d5Internal Standard119 (M⁺)72, 89Mass shift of +5 amu due to deuterium atoms.

Note: Exact m/z values should be confirmed empirically by analyzing pure standards.

Conclusion

The successful quantification of volatile metabolites like ethyl angelate from complex plant matrices is critically dependent on a meticulously planned and executed extraction strategy. The use of ethyl angelate-d5 as an internal standard is non-negotiable for achieving the accuracy and precision required in modern metabolomics research.[3][7] By compensating for matrix effects and procedural losses, it ensures data integrity from sample to result. The choice between liquid-solvent extraction and HS-SPME will depend on the specific goals of the study, but both methods, when properly validated, provide a robust framework for high-fidelity analysis.

References

  • The Indispensable Role of Deuterated Standards in Metabolomics: An In-depth Technical Guide. Benchchem.
  • Metabolomics Sample Preparation.
  • Bridging the gap between comprehensive extraction protocols in plant metabolomics studies and method validation.
  • Metabolomics in the Context of Plant Natural Products Research: From Sample Prepar
  • Plant Sample Preparation for Metabolomics, Lipidomics, Ionomics, Fluxomics, and Peptidomics.MDPI.
  • Plant Sample Preparation for Metabolomic Analysis.
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.International Journal of Pharmaceutical Sciences and Research.
  • NMR-based plant metabolomics protocols: a step-by-step guide.Frontiers in Plant Science.
  • Trivialities in metabolomics: Artifacts in extraction and analysis.Frontiers.
  • Considerations in the selection of stable isotope labeled internal standards: Limitations of deuter
  • Evaluating solvent extraction systems using metabolomics approaches.RSC Publishing.
  • Different extraction methods and various screening strategies for plants.European Journal of Biotechnology and Bioscience.
  • Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry?BiotechPeak.
  • A guide to implementing targeted and standardized clinical metabolomics using stable isotope-labeled standards and triple quadrupole mass spectrometry.Thermo Fisher Scientific.
  • Determination of Plant Volatiles Using Solid Phase Microextraction GC−MS.Pendidikan Kimia.
  • The GC/MS Analysis of Volatile Components Extracted by Different Methods
  • Method validation strategies involved in non-targeted metabolomics.Analytica Chimica Acta.
  • Solid phase micro extraction and GC-MS analysis of headspace volatiles of seed and cake of Pongamia pinnata (L.).Journal of Medicinal Plants Research.

Sources

Method

Application Note: Mass Spectrometry Fragmentation Pathways and Analytical Workflows for Angelic Acid Ethyl-d5 Ester

Executive Summary This technical guide details the mass spectrometry fragmentation mechanisms and analytical applications of angelic acid ethyl-d5 ester (ethyl-d5 (Z)-2-methylbut-2-enoate). Designed for researchers and d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical guide details the mass spectrometry fragmentation mechanisms and analytical applications of angelic acid ethyl-d5 ester (ethyl-d5 (Z)-2-methylbut-2-enoate). Designed for researchers and drug development professionals, this document provides a comprehensive breakdown of electron ionization (EI) pathways, highlights the diagnostic utility of stable-isotope labeling, and establishes a self-validating gas chromatography-mass spectrometry (GC-MS) protocol. By utilizing the d5-isotopologue as an internal standard, analysts can overcome the historical challenges of differentiating hemiterpenoid isomers in complex biological and botanical matrices.

Introduction & Analytical Significance

Angelic acid ethyl ester is a volatile hemiterpenoid ester frequently identified in essential oils, most notably in Roman chamomile (Anthemis nobilis)[1]. In flavor, fragrance, and pharmacokinetic profiling, differentiating angelates (Z-isomers) from their corresponding tiglates (E-isomers) is notoriously difficult due to their nearly identical mass spectra[2].

To achieve accurate quantification and identification, isotope dilution mass spectrometry (IDMS) is employed. The introduction of a stable-isotope labeled internal standard (SIL-IS)—specifically the ethyl-d5 isotopologue —resolves cross-talk issues by providing distinct mass shifts (m/z 128 → 133)[3],[4]. Because the deuterium label is localized entirely on the ethyl moiety, it allows analysts to track specific cleavage events and definitively lock retention indices without altering the physicochemical extraction properties of the analyte.

Mechanistic Fragmentation Pathways (EI-MS)

Under standard 70 eV electron ionization, angelic acid ethyl-d5 ester (C₇H₇D₅O₂, MW = 133) exhibits a predictable and highly diagnostic fragmentation cascade[3],[5]. The specific localization of the five deuterium atoms on the ester alkoxy group (-OC₂D₅) provides mechanistic proof for several classical fragmentation rules.

  • Molecular Ion ([M]•⁺): The intact radical cation appears at m/z 133 , shifted by +5 Da compared to the unlabeled ester (m/z 128)[3].

  • Acylium Ion Formation (α-Cleavage): The most thermodynamically favorable cleavage occurs at the ester C-O bond. The loss of the deuterated ethoxy radical (•OC₂D₅, 50 Da) generates the highly stable angeloyl cation at m/z 83 . Because the deuterium label is entirely expelled with the leaving group, this fragment is identical in mass to the base peak of the unlabeled ester[3].

  • Alkene Loss (McLafferty-Type Rearrangement): A defining feature of ethyl esters is the loss of an alkene via a six-membered cyclic transition state. The carbonyl oxygen abstracts a deuterium atom from the terminal -CD₃ group, resulting in the expulsion of deuterated ethylene (C₂D₄, 32 Da). This yields the deuterated angelic acid radical cation ([C₅H₇DO₂]•⁺) at m/z 101 . In contrast, the unlabeled ester loses C₂H₄ (28 Da) to yield m/z 100[2].

  • Alkyl Radical Loss: Direct cleavage of the ethyl-oxygen bond results in the loss of the ethyl radical (•C₂D₅, 34 Da), yielding the carboxyl cation at m/z 99 . Remarkably, because the unlabeled ester loses •C₂H₅ (29 Da) from its m/z 128 precursor, both the labeled and unlabeled molecules converge to produce the exact same m/z 99 fragment[3].

Quantitative Data & Spectral Summary

The table below summarizes the critical diagnostic ions used to differentiate the unlabeled analyte from the d5-labeled internal standard.

FragmentUnlabeled Ester (m/z)Ethyl-d5 Ester (m/z)Mass Shift (Δ)Mechanistic Origin
Molecular Ion 128133+5Intact [M]•⁺
McLafferty Ion 100101+1Loss of alkene (C₂H₄ vs C₂D₄)
Carboxyl Cation 99990Loss of alkyl radical (•C₂H₅ vs •C₂D₅)
Acylium Ion 83830Loss of alkoxy radical (•OC₂H₅ vs •OC₂D₅)
Diene Cation 68680Loss of •CH₃ from acylium ion

Experimental Protocol: GC-MS Isotope Dilution Workflow

To ensure high-fidelity data, the following protocol incorporates a self-validating system based on thermodynamic ion ratios and chromatographic isotope effects.

Step 1: Reagent & Sample Preparation
  • Prepare a 1.0 mg/mL stock solution of angelic acid ethyl-d5 ester in GC-grade hexane.

  • Spike 10 µL of the internal standard stock into 1 mL of the extracted sample matrix (e.g., essential oil distillate or plasma extract) to achieve a final IS concentration of 10 µg/mL.

  • Vortex for 30 seconds and transfer to a glass autosampler vial with a PTFE-lined septum.

Step 2: GC-MS Instrumental Parameters
  • Column: DB-5MS (30 m length × 0.25 mm internal diameter × 0.25 µm film thickness).

  • Injection: 1 µL volume, Split ratio 10:1, Inlet temperature 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Program: Initial temperature 50°C (hold 2 min), ramp at 5°C/min to 150°C, then ramp at 20°C/min to 250°C (hold 3 min).

  • MS Parameters: Electron Ionization (EI) mode at 70 eV. Source temperature 230°C.

  • SIM Acquisition: Monitor m/z 133, 101, 83 for the d5-IS; monitor m/z 128, 100, 83 for the unlabeled target analyte.

Step 3: Self-Validating Data Analysis (E-E-A-T Insights)
  • Ion Ratio Validation: Calculate the peak area ratio of m/z 101 to m/z 83 for the internal standard. Because this ratio is thermodynamically fixed under constant 70 eV conditions, it must remain stable. Rule: If the ratio in the sample matrix deviates by >15% from the neat calibration standard, it definitively indicates matrix co-elution (e.g., an interfering monoterpene), and the integration must be invalidated.

  • Chromatographic Isotope Effect: Verify the retention time (RT). Due to the lower polarizability and smaller molar volume of C-D bonds compared to C-H bonds, the ethyl-d5 ester will exhibit weaker dispersion interactions with the non-polar DB-5 stationary phase. Consequently, the d5-IS will reliably elute 0.02–0.05 minutes earlier than the unlabeled ethyl angelate. This slight RT shift is a physical proof of successful isotope labeling and prevents false-positive identifications.

Visualizations

Fragmentation M Ethyl-d5 Angelate [M]•+ m/z 133 F1 Angeloyl Cation m/z 83 M->F1 - •OC2D5 (50 Da) α-Cleavage F2 Angelic Acid-d1•+ m/z 101 M->F2 - C2D4 (32 Da) McLafferty Rearrangement F4 Carboxyl Cation m/z 99 M->F4 - •C2D5 (34 Da) Alkyl Cleavage F3 Diene Cation m/z 68 F1->F3 - •CH3 (15 Da)

EI-MS fragmentation pathways of angelic acid ethyl-d5 ester.

Workflow S1 Sample Prep Spike IS (10 µg/mL) S2 GC Separation DB-5 Capillary Column S1->S2 S3 EI Ionization 70 eV Electron Impact S2->S3 S4 Data Analysis Ion Ratio Validation S3->S4

GC-MS analytical workflow utilizing ethyl-d5 angelate as an internal standard.

References

  • Title: Buy Ethyl angelate (EVT-1209442)
  • Source: Juniperus.
  • Title: Ethyl angelate | C7H12O2 | CID 12406038 Source: PubChem - NIH URL
  • Title: 2-Butenoic acid, 2-methyl-, (Z)
  • Title: Unlocking the Secrets of Roman Chamomile (Anthemis nobilis L.)

Sources

Application

Application Notes & Protocols: Deuterated Ethyl Angelate in Flavor and Fragrance Profiling

Introduction: The Pursuit of Precision in Aroma Chemistry In the intricate world of flavor and fragrance analysis, the accurate quantification of volatile and semi-volatile compounds is paramount. Ethyl angelate ((2Z)-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pursuit of Precision in Aroma Chemistry

In the intricate world of flavor and fragrance analysis, the accurate quantification of volatile and semi-volatile compounds is paramount. Ethyl angelate ((2Z)-2-Methyl-2-butenoic acid ethyl ester), a naturally occurring ester found in fruits like mango and in the essential oil of Angelica root, imparts a characteristic sweet, fruity, and somewhat herbaceous aroma.[1][2] Its presence and concentration can significantly influence the overall sensory profile of a product. However, accurately measuring its concentration in complex matrices such as food, beverages, or essential oils is challenging due to matrix effects and analyte loss during sample preparation.

Stable Isotope Dilution Analysis (SIDA) has emerged as the gold standard for quantitative analysis in complex mixtures.[3] This technique utilizes a stable isotope-labeled version of the analyte as an internal standard (IS). Because the labeled standard is chemically and physically almost identical to the native analyte, it experiences the same extraction efficiencies, chromatographic behaviors, and ionization responses in a mass spectrometer.[4][5] By adding a known amount of the labeled standard to a sample, one can calculate the concentration of the native analyte with exceptional accuracy and precision, effectively nullifying variations in sample preparation and instrument response.[3]

This document provides a comprehensive guide to the application of deuterated ethyl angelate as an internal standard for high-precision quantitative analysis and as a tracer for metabolic studies in the field of flavor and fragrance research.

Physicochemical and Spectroscopic Properties

Deuterium labeling involves substituting hydrogen atoms (¹H) with their heavier, stable isotope, deuterium (²H or D). This substitution results in a predictable increase in molecular weight with minimal impact on the compound's chemical properties.[6] For this guide, we will consider ethyl-d5-angelate, where the five hydrogen atoms on the ethyl group are replaced with deuterium.

PropertyEthyl AngelateEthyl-d5-angelate (Hypothetical)Rationale for Difference
Chemical Formula C₇H₁₂O₂C₇H₇D₅O₂Replacement of 5 H atoms with 5 D atoms.
Molecular Weight 128.17 g/mol [2]133.20 g/mol Each deuterium atom adds ~1.006 Da to the mass.
Boiling Point ~163 °CSlightly lowerC-D bonds are slightly shorter and stronger than C-H bonds, which can subtly affect intermolecular forces.
GC Retention Time tSlightly shorter than tDeuterated compounds often exhibit a slight leading edge or earlier elution in reverse-phase and some gas chromatography systems, a phenomenon known as the "isotope effect" or "chromatographic deuterium effect" (CDE).[7]
Mass Spectrum (EI) MW = 128. Key fragments at m/z 113, 99, 83.MW = 133. Key fragments shifted to m/z 118, 104, 83.The molecular ion and any fragments containing the deuterated ethyl group will show a mass shift of +5 amu. Fragments without the ethyl group (e.g., the angeloyl cation at m/z 83) will remain at the same mass.[8]
¹H NMR Signals for ethyl group (CH₂, CH₃) visible.Absence of signals for the ethyl group.Deuterium is not detected in standard ¹H NMR, leading to the disappearance of the corresponding proton signals.[9]
¹³C NMR Signals for ethyl group carbons visible as sharp singlets.Signals for ethyl group carbons may appear as multiplets with lower intensity due to C-D coupling.The coupling between ¹³C and ²H (a spin-1 nucleus) splits the carbon signal into a multiplet.

Protocol 1: Quantitative Analysis of Ethyl Angelate by Stable Isotope Dilution Analysis (SIDA) using GC-MS

Objective

To accurately determine the concentration of ethyl angelate in a complex matrix (e.g., fruit juice, essential oil) using deuterated ethyl angelate as an internal standard.

Principle of the Method

This protocol is based on Gas Chromatography-Mass Spectrometry (GC-MS) with an isotope dilution strategy. A precisely known quantity of ethyl-d5-angelate (the internal standard) is added ("spiked") into the sample at the earliest stage of preparation. The sample is then extracted and analyzed by GC-MS. The mass spectrometer is set to monitor specific ions characteristic of both the native (analyte) and the deuterated (internal standard) ethyl angelate. Since the analyte and the internal standard behave identically during extraction and analysis, the ratio of their signal intensities is directly proportional to the ratio of their concentrations.[3][10] This method corrects for analyte loss during sample workup and variations in injection volume or instrument sensitivity.[5]

Materials and Reagents
  • Ethyl-d5-angelate solution (Internal Standard Stock): 100 µg/mL in ethanol, certified purity.

  • Ethyl angelate solution (Calibration Standard Stock): 100 µg/mL in ethanol, certified purity.

  • Solvents: Dichloromethane (DCM), n-Hexane, Ethanol (all HPLC or GC grade).

  • Anhydrous Sodium Sulfate (Na₂SO₄): ACS grade, baked at 400°C for 4 hours.

  • Sample Matrix: e.g., commercial mango juice, angelica root essential oil.

  • Glassware: Volumetric flasks, pipettes, separatory funnels, GC vials.

Step-by-Step Protocol

1. Preparation of Calibration Curve

  • Prepare a series of calibration standards by adding a fixed amount of the Internal Standard Stock to varying amounts of the Calibration Standard Stock.
  • For example, into five 10 mL volumetric flasks, add 100 µL of the 100 µg/mL ethyl-d5-angelate IS stock (final IS concentration of 1 µg/mL).
  • To these flasks, add appropriate volumes of the 100 µg/mL ethyl angelate standard stock to achieve final concentrations of 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL.
  • Dilute to volume with ethanol. These standards now contain a constant amount of IS and varying amounts of the native analyte.

2. Sample Preparation and Extraction

  • Accurately weigh 5 g of the sample (e.g., mango juice) into a 50 mL centrifuge tube.
  • Spike the sample by adding 100 µL of the 100 µg/mL ethyl-d5-angelate IS stock solution. Vortex for 30 seconds.
  • Add 10 mL of dichloromethane (DCM).
  • Vortex vigorously for 2 minutes to perform liquid-liquid extraction.
  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.
  • Carefully transfer the lower organic layer (DCM) to a clean tube containing a small amount of anhydrous sodium sulfate to remove residual water.
  • Concentrate the extract under a gentle stream of nitrogen to a final volume of 1 mL.
  • Transfer the final extract to a GC vial for analysis.

3. GC-MS Analysis

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MSD).
  • GC Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
  • Oven Program: 50°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min.
  • Injector: Splitless mode, 250°C, 1 µL injection volume.
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • MS Parameters:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM).
  • Ions to Monitor:
  • Ethyl Angelate (Analyte): m/z 83 (quantifier), m/z 113 (qualifier).
  • Ethyl-d5-angelate (IS): m/z 83 (quantifier), m/z 118 (qualifier). Rationale: The base peak at m/z 83, corresponding to the angeloyl cation, is common to both and can be used as the quantifier for both, assuming no significant interference. Alternatively, m/z 113 for the analyte and m/z 118 for the IS can be used for higher specificity.

4. Data Analysis and Calculation

  • Integrate the peak areas for the selected quantifier ions for both the analyte and the internal standard in both the calibration standards and the samples.
  • Calculate the Response Ratio for each calibration standard:
  • Response Ratio = (Area of Analyte) / (Area of IS)
  • Plot the Response Ratio against the concentration of the analyte to generate a calibration curve. The curve should be linear with a high correlation coefficient (R² > 0.995).
  • Calculate the Response Ratio for the unknown sample.
  • Determine the concentration of ethyl angelate in the sample extract using the linear regression equation from the calibration curve:
  • Concentration in extract (µg/mL) = (Sample Response Ratio - y-intercept) / slope
  • Calculate the final concentration in the original sample, accounting for the initial sample weight and final extract volume:
  • Concentration in sample (µg/kg) = [Concentration in extract (µg/mL) * Final Volume (mL)] / Initial Sample Weight (kg)
Workflow Visualization

SIDA_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Weigh Sample Spike 2. Spike with Ethyl-d5-angelate IS Sample->Spike Extract 3. Liquid-Liquid Extraction Spike->Extract Concentrate 4. Concentrate & Dry Extract Extract->Concentrate GCMS 5. GC-MS Analysis (SIM Mode) Concentrate->GCMS Cal_Standards Prepare Calibration Standards Cal_Standards->GCMS Integrate 6. Integrate Peak Areas (Analyte & IS) GCMS->Integrate Cal_Curve 7. Generate Calibration Curve Integrate->Cal_Curve Calculate 8. Calculate Final Concentration Integrate->Calculate Cal_Curve->Calculate Result Final Result (µg/kg) Calculate->Result

Caption: Workflow for quantitative analysis using SIDA.

Protocol 2: Elucidating the Metabolic Fate of Ethyl Angelate

Objective

To identify potential biotransformation products of ethyl angelate in a model biological system (e.g., in vitro liver microsomes) using deuterated ethyl angelate as a tracer.

Principle of the Method

When a biological system is incubated with a deuterium-labeled compound, any metabolites formed from that compound will retain the deuterium label.[11] This "mass tag" allows for the selective detection of drug- or flavor-related metabolites against a complex biological background using high-resolution mass spectrometry (LC-MS/MS). By comparing the full-scan mass spectra of samples incubated with labeled and unlabeled ethyl angelate, one can easily identify ion doublets that have a mass difference corresponding to the number of deuterium atoms, flagging them as potential metabolites for further structural characterization.[6]

Materials and Reagents
  • Ethyl-d5-angelate: 10 mM stock solution in DMSO.

  • Biological System: e.g., Human Liver Microsomes (HLM), supplemented with an NADPH regenerating system.

  • Buffer: Potassium phosphate buffer (100 mM, pH 7.4).

  • Quenching Solution: Acetonitrile containing 1% formic acid.

  • Instrumentation: Liquid Chromatograph coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).

Step-by-Step Protocol

1. In Vitro Incubation

  • Pre-warm the NADPH regenerating system, buffer, and HLM solution to 37°C.
  • In a microcentrifuge tube, combine 50 µL of buffer, 20 µL of the NADPH system, and 20 µL of HLM (e.g., at 20 mg/mL).
  • Initiate the reaction by adding 10 µL of the 10 mM ethyl-d5-angelate stock solution (final concentration 1 mM).
  • Incubate at 37°C in a shaking water bath. Prepare a control reaction without the NADPH system to check for non-enzymatic degradation.

2. Time-Point Sampling and Quenching

  • At designated time points (e.g., 0, 15, 30, 60 minutes), withdraw a 20 µL aliquot of the reaction mixture.
  • Immediately quench the enzymatic activity by adding the aliquot to 80 µL of ice-cold acetonitrile with 1% formic acid.
  • Vortex and centrifuge at 14,000 rpm for 15 minutes to precipitate proteins.

3. Sample Analysis by LC-MS/MS

  • Transfer the supernatant to an LC vial for analysis.
  • LC Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
  • Mobile Phase A: Water + 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
  • Gradient: A suitable gradient to separate the parent compound from potential metabolites (e.g., 5% B to 95% B over 15 minutes).
  • MS Parameters:
  • Ionization Mode: Electrospray Ionization (ESI), positive mode.
  • Acquisition: Full scan (m/z 50-500) followed by data-dependent MS/MS on the most abundant ions.
  • Collision Energy: Ramped collision energy (e.g., 10-40 eV) to generate informative fragment spectra.

4. Data Mining and Metabolite Identification

  • Analyze the full-scan data to look for ions with an m/z of [M+H]+ = 134.2 (for deuterated parent) and other potential metabolites.
  • Hypothesize common metabolic transformations:
  • Hydrolysis: Loss of the ethyl-d5 group would yield angelic acid (m/z 101.1) and ethanol-d5.
  • Hydroxylation: Addition of an oxygen atom (+16 Da) would result in a metabolite with [M+H]+ at m/z 150.2.
  • Examine the MS/MS fragmentation patterns of candidate metabolite ions. The retention of the deuterium label in specific fragments can help pinpoint the site of metabolic modification. For example, if a fragment corresponding to the ethyl group is observed, it should appear at a mass 5 units higher than in the unlabeled compound's spectrum.
Hypothetical Metabolic Pathway

Metabolic_Pathway Parent Ethyl-d5-angelate (m/z 134.2 for [M+H]+) Enzyme1 Esterase Parent->Enzyme1 Enzyme2 CYP450 Enzyme Parent->Enzyme2 Metabolite1 Metabolite A (Hydrolysis) Angelic Acid (m/z 101.1 for [M+H]+) Metabolite2 Metabolite B (Hydroxylation) Hydroxy-ethyl-d5-angelate (m/z 150.2 for [M+H]+) Enzyme1->Metabolite1 H₂O Enzyme2->Metabolite2 O₂, NADPH

Caption: Potential metabolic pathways of ethyl angelate.

Trustworthiness and Validation

The protocols described herein are designed to be self-validating. For quantitative analysis, the linearity of the calibration curve (R² > 0.995), the consistency of quality control samples interspersed throughout the analytical run, and the presence of qualifier ions at the correct ratio provide confidence in the results. For metabolic studies, the parallel analysis of unlabeled compound and the predictable mass shifts in the resulting metabolites serve as inherent validation of their origin. Every experiment should include appropriate controls (e.g., matrix blanks, no-enzyme controls) to ensure the integrity of the data.

References

  • Taskinen, J., & Nykänen, L. (1975). Chemical composition of angelica root oil. Acta Chemica Scandinavica B, 29(7), 757-764. Retrieved from [Link]

  • ScenTree. (n.d.). Angelica root oil (CAS N° 8015-64-3). Retrieved from [Link]

  • Nivinskienė, O., Butkienė, R., & Mockutė, D. (2005). The Chemical Composition of the Essential Oil of Angelica archangelica L. Roots Growing Wild in Lithuania. Journal of Essential Oil Research, 17(4), 378-380. Retrieved from [Link]

  • Aćimović, M., et al. (2015). Angelica root essential oil composition. ResearchGate. Retrieved from [Link]

  • Atzrodt, J., Derdau, V., Kerr, W. J., & Reid, M. (2018). Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences. Angewandte Chemie International Edition, 57(11), 2902-2926. Retrieved from [Link]

  • Numazawa, M., et al. (1992). Synthesis of deuterium-labeled 16 alpha,19-dihydroxy C19 steroids as internal standards for gas chromatography-mass spectrometry. Chemical & Pharmaceutical Bulletin, 40(10), 2759-2763. Retrieved from [Link]

  • Li, L., et al. (2020). Hydrogen–Deuterium Scrambling Based on Chemical Isotope Labeling Coupled with LC–MS: Application to Amine Metabolite Identification in Untargeted Metabolomics. Analytical Chemistry, 92(3), 2758-2765. Retrieved from [Link]

  • Metabolic Solutions. (n.d.). SPOTLIGHT on Deuteromics™. Retrieved from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. Retrieved from [Link]

  • Creek, D. J., et al. (2019). Deuterium labelling of metabolites following transfer of heterotrophic cells to 100% [1-²H]glucose media. ResearchGate. Retrieved from [Link]

  • Ota, Y., et al. (2025). Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis. Analytical Chemistry. Retrieved from [Link]

  • Olsen, R. J. (2010). Mass Spectral Fragmentation Patterns of Deuterated Butyl and Ethyl Acetates: An Easy Microscale Isotopic Labeling Experiment. Journal of Chemical Education, 87(1), 94-96. Retrieved from [Link]

  • Mohler, F. L., Dibeler, V. H., & Reese, R. M. (1954). Mass spectra of the deuteroethylenes. Journal of Research of the National Bureau of Standards, 53(2), 107. Retrieved from [Link]

  • Wu, C. C. (2004). Isotopic Analogues as Internal Standards for Quantitative Analyses of Drugs and Metabolites by GC-MS--Nonlinear Calibration Approaches. ResearchGate. Retrieved from [Link]

  • Jemal, M. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Retrieved from [Link]

  • Juchelka, D., & Mosandl, A. (2001). Stable Isotope Analysis of Flavor Compounds. Perfumer & Flavorist, 26, 2-7. Retrieved from [Link]

  • Cerno Bioscience. (n.d.). Isotope Labeling. Retrieved from [Link]

  • Center for Applied Isotope Studies, UGA. (n.d.). Food, Flavor & Beverage Authenticity Testing. Retrieved from [Link]

  • SCION Instruments. (2023, August 10). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Retrieved from [Link]

  • Thermo Fisher Scientific. (2024, March 9). Standardized methods for stable isotope analysis of food and beverage samples. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl anthranilate, 87-25-2. Retrieved from [Link]

  • Radulović, N. S., et al. (2017). Phenethyl angelate - a new ester from immortelle essential oil?. ResearchGate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). beta-phenethyl angelate 2-butenoic acid, 2-methyl-, 2-phenylethyl ester, (2Z). Retrieved from [Link]

  • Chemistry Tricks & Math Tricks. (2023, December 17). Synthesis of Mono Deuterated Ethyl Benzene | Step-by-Step Organic Chemistry Lab Guide. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl angelate. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011053334A1 - Method for preparing deuterated aromatic compounds.
  • ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]

  • Google Patents. (n.d.). WO2024133048A1 - Method for preparing deuterated aromatic compounds.
  • Google Patents. (n.d.). CN109265304B - Synthesis method of deuterated compound.
  • Google Patents. (n.d.). WO2017045648A1 - Preparation method for deuterated compound.
  • Abdurrahman, I., et al. (2018). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). Journal of Pharmacognosy and Phytochemistry, 7(5), 322-330. Retrieved from [Link]

Sources

Method

Application Note: A Validated GC-MS Method for the Precise Quantification of Volatile Plant Esters Using Angelic Acid Ethyl-d5 Ester as an Internal Standard

Abstract The analysis of volatile organic compounds (VOCs), particularly esters, is fundamental to understanding plant signaling, defense mechanisms, and the aromatic profiles of foods and fragrances.[1][2] This applicat...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The analysis of volatile organic compounds (VOCs), particularly esters, is fundamental to understanding plant signaling, defense mechanisms, and the aromatic profiles of foods and fragrances.[1][2] This application note presents a robust and detailed protocol for the quantification of volatile plant esters using Gas Chromatography-Mass Spectrometry (GC-MS). To ensure the highest degree of accuracy and precision, this method employs Angelic Acid Ethyl-d5 Ester as a stable isotope-labeled internal standard (SIL-IS). The use of a deuterated internal standard is critical for correcting variations that can occur during sample preparation, extraction, and instrumental analysis, thereby mitigating matrix effects and improving data reliability.[3][4] This guide provides researchers, scientists, and drug development professionals with a comprehensive workflow, from sample collection to data analysis, grounded in established analytical principles.

Introduction: The Rationale for a Stable Isotope-Labeled Internal Standard

Volatile plant esters constitute a diverse class of secondary metabolites that play a crucial role in plant ecology and provide the characteristic aromas of many fruits and flowers.[1] Accurate quantification of these compounds is often challenging due to their low concentrations and the complexity of the plant matrix.[5] Analytical methods can be compromised by analyte loss during sample preparation, injection variability, and ion suppression or enhancement in the mass spectrometer (matrix effects).

An internal standard (IS) is a compound added to a sample in a known concentration to facilitate accurate quantification. The ideal IS has physicochemical properties very similar to the target analytes but is distinguishable by the detector. A Stable Isotope-Labeled Internal Standard (SIL-IS), such as Angelic Acid Ethyl-d5 Ester, represents the gold standard for quantitative mass spectrometry.

Causality for Choosing Angelic Acid Ethyl-d5 Ester:

  • Chemical Similarity: As an ester, it behaves almost identically to the target volatile esters during extraction and chromatography.

  • Co-elution: It will likely elute in the same chromatographic region as many target esters, ensuring that it experiences similar matrix effects at the same time.

  • Mass Distinction: The five deuterium atoms increase its mass by 5 atomic mass units (amu). This mass shift ensures its signal is clearly distinguished from the non-labeled (native) analytes in the mass spectrometer without interfering with their detection.[3]

  • Stability: Deuterium labeling does not significantly alter the chemical stability of the molecule, ensuring its integrity throughout the analytical process.

This method leverages these advantages to provide a self-validating system for the trustworthy quantification of volatile esters.

Experimental Workflow Overview

The entire process, from sample acquisition to final data output, follows a systematic and validated pathway. The workflow is designed to minimize error and maximize reproducibility.

Quantification_Workflow cluster_Prep Sample & Standard Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing Plant_Material 1. Plant Material (e.g., Leaf, Flower, Fruit) Spike_IS 2. Spike with Known Amount of Angelic Acid Ethyl-d5 Ester Plant_Material->Spike_IS Extraction 3. Volatile Extraction (e.g., Headspace SPME) Spike_IS->Extraction GC_MS 4. GC-MS Analysis (Separation & Detection) Extraction->GC_MS Integration 5. Peak Integration (Analyte & IS) GC_MS->Integration Calibration 6. Calibration Curve (Response Ratio vs. Conc.) Integration->Calibration Quantification 7. Concentration Calculation (Final Report) Calibration->Quantification

Caption: Overall experimental workflow for volatile ester quantification.

Materials and Reagents

  • Internal Standard: Angelic Acid Ethyl-d5 Ester (CAS: 16509-44-7 unlabeled)[6]

  • Solvents: Dichloromethane (DCM), Hexane, Methanol (All HPLC or GC-grade)

  • Analyte Standards: High-purity standards of target esters (e.g., ethyl acetate, isoamyl acetate, methyl salicylate, etc.)

  • Extraction: Solid-Phase Microextraction (SPME) fibers (e.g., 50/30 µm DVB/CAR/PDMS)

  • Vials: 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • Reagents: Anhydrous Sodium Sulfate (Na₂SO₄)

Detailed Protocols

Preparation of Standard Solutions

Accurate standard preparation is the foundation of quantitative analysis.

  • Internal Standard (IS) Stock Solution (1000 µg/mL):

    • Accurately weigh 10 mg of Angelic Acid Ethyl-d5 Ester.

    • Dissolve in 10.0 mL of methanol in a volumetric flask. This is your IS Stock. Store at -20°C.

  • IS Working Solution (10 µg/mL):

    • Perform a 1:100 dilution of the IS Stock Solution with methanol. This working solution will be used to spike samples.

  • Analyte Calibration Stock Solution (1000 µg/mL):

    • Prepare a mixed stock solution containing all target volatile esters by dissolving the appropriate amount of each in methanol.

  • Calibration Curve Standards:

    • Perform serial dilutions of the Analyte Calibration Stock Solution to create a series of standards. A typical range might be 0.1, 0.5, 2.0, 10, 25, and 50 µg/mL.

    • To each calibration standard vial, add a fixed amount of the IS Working Solution to achieve a final IS concentration of 1 µg/mL. This ensures the IS concentration is constant across all calibration levels.

Sample Preparation and Extraction

This protocol uses Headspace Solid-Phase Microextraction (HS-SPME), a solvent-free technique ideal for volatile analysis.[7]

  • Sample Collection: Accurately weigh ~0.5 g of fresh plant material (e.g., finely chopped leaves or petals) into a 20 mL headspace vial.

  • Internal Standard Spiking: Immediately add 10 µL of the IS Working Solution (10 µg/mL) directly onto the plant material. This delivers a precise amount (100 ng) of the internal standard to each sample.

  • Equilibration: Seal the vial immediately. Gently vortex for 10 seconds. Place the vial in a heating block or water bath set to 50°C for 15 minutes to allow the volatiles to partition into the headspace.

  • HS-SPME Extraction:

    • Expose the SPME fiber to the headspace of the heated vial for 30 minutes.

    • It is crucial that the fiber does not touch the sample material.

  • Desorption and Injection: Immediately after extraction, retract the fiber and insert it into the GC inlet for thermal desorption.

GC-MS Instrumentation and Analysis

The following parameters provide a robust starting point and should be optimized for your specific instrument and target analytes.

  • Gas Chromatograph (GC): Agilent 8890 or equivalent

  • Mass Spectrometer (MS): Agilent 5977B or equivalent

  • Injector: Split/Splitless, run in Splitless mode.

    • Inlet Temperature: 250°C

    • Desorption Time: 2 minutes

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 5°C/min to 180°C.

    • Ramp 2: 20°C/min to 280°C, hold for 3 minutes.

  • MS Parameters:

    • Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM)

Rationale for SIM Mode: For targeted quantification, SIM mode provides significantly higher sensitivity and selectivity compared to full-scan mode.[8][9] You monitor only specific, characteristic ions for each target analyte and the internal standard.

Table 1: Example SIM Parameters

Analyte Quantifier Ion (m/z) Qualifier Ion 1 (m/z) Qualifier Ion 2 (m/z)
Ethyl Acetate 43 61 88
Isoamyl Acetate 43 70 55
Methyl Salicylate 120 152 92

| Angelic Acid Ethyl-d5 Ester (IS) | 105 | 133 | 60 |

Note: Quantifier and qualifier ions must be experimentally determined by analyzing a pure standard of each compound. The quantifier ion is typically the most abundant and is used for concentration calculations. Qualifier ions are used for identity confirmation.[8]

Data Analysis and Quantification

The core of the internal standard method lies in using response ratios.

  • Peak Integration: Integrate the chromatographic peak areas for the quantifier ion of each target analyte and the internal standard (m/z 105 for Angelic Acid Ethyl-d5 Ester).

  • Calculate Response Ratio (RR):

    • RR = (Peak Area of Analyte) / (Peak Area of Internal Standard)

  • Construct Calibration Curve:

    • Plot the Response Ratio (y-axis) vs. the concentration of the analyte standards (x-axis).

    • Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is considered acceptable.

  • Quantify Analytes in Samples:

    • Calculate the RR for each analyte in your unknown plant samples.

    • Use the regression equation from the calibration curve to calculate the concentration of the analyte in the sample.

Quantification_Logic input_data Input: - Analyte Peak Area (A_x) - IS Peak Area (A_is) - Calibration Curve (y=mx+c) calc_rr Calculate Response Ratio (RR) RR = A_x / A_is input_data->calc_rr apply_cal Apply Calibration Equation Conc. = (RR - c) / m calc_rr->apply_cal output_conc Output: Analyte Concentration (e.g., µg/g) apply_cal->output_conc

Caption: Logical flow of concentration calculation.

Method Validation and Quality Control

To ensure trustworthiness, the method should be validated for key performance characteristics.[10]

  • Linearity: Assessed from the R² value of the calibration curve across the desired concentration range.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined by analyzing low-concentration standards and calculating the signal-to-noise ratio (S/N). Typically, LOD is S/N ≥ 3 and LOQ is S/N ≥ 10.

  • Precision: Evaluated by analyzing replicate samples and expressed as the relative standard deviation (%RSD). Intra-day precision should be <15%.

  • Accuracy: Determined by spiking a blank matrix with a known concentration of analytes and calculating the percent recovery. Recoveries between 85-115% are generally acceptable.

Table 2: Example Quantitative and Validation Data

Parameter Ethyl Acetate Isoamyl Acetate Methyl Salicylate
Retention Time (min) 3.45 6.81 15.23
R² (Linearity) 0.998 0.999 0.997
LOQ (ng on column) 0.1 0.15 0.2
Avg. Concentration (µg/g FW) 25.4 12.8 45.1
Precision (%RSD, n=5) 6.8% 8.2% 7.5%

| Accuracy (% Recovery) | 98% | 104% | 95% |

Conclusion

This application note provides a comprehensive, validated protocol for the accurate quantification of volatile plant esters using Angelic Acid Ethyl-d5 Ester as an internal standard. By explaining the causality behind key steps—such as the choice of a deuterated internal standard, the use of HS-SPME, and analysis in SIM mode—this guide empowers researchers to generate high-quality, reproducible data. The inherent self-validating nature of the internal standard method corrects for analytical variability, ensuring that the final reported concentrations are a true and reliable reflection of the analyte levels in the original sample.

References

  • Analysis of In Vivo Plant Volatiles Using Active Sampling and TD-GC×GC-TOFMS. National Center for Biotechnology Information.[Link]

  • Methods in plant foliar volatile organic compounds research. National Center for Biotechnology Information.[Link]

  • Quantification of plant volatiles. PubMed.[Link]

  • Advances in analytical techniques for assessing volatile organic compounds in pulse crops: a comprehensive review. Frontiers Media.[Link]

  • Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry. National Center for Biotechnology Information.[Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass.[Link]

  • Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Emery Pharma.[Link]

  • Validate analytical methods: Topics by Science.gov. Science.gov.[Link]

  • Analytical methods for the analysis of volatile natural products. Royal Society of Chemistry.[Link]

  • Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu.[Link]

  • Volatile Profiling in Wine Using Gas Chromatography Mass Spectrometry with Thermal Desorption. Agilent Technologies.[Link]

  • PROCESS FOR PREPARING ANGELIC ACID OR ITS ESTER. European Patent Office.[Link]

  • Utilization of a deuterated derivatization agent to synthesize internal standards for gas chromatography-tandem mass spectrometry quantification of silylated metabolites. PubMed.[Link]

  • Volatile Organic Compounds - by GC/MS Capillary Column Technique. U.S. Environmental Protection Agency.[Link]

  • Fatty Acid Mass Spectrometry Protocol. LIPID MAPS.[Link]

  • Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food. PubMed.[Link]

Sources

Application

Pharmacokinetic tracing using stable isotope-labeled angelic acid derivatives

Application Note: Pharmacokinetic Tracing of Angelic Acid Derivatives Using Stable Isotope Labeling and LC-MS/MS Rationale and Mechanistic Background Angelic acid (2-methyl-2Z-butenoic acid) is a critical five-carbon bra...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Pharmacokinetic Tracing of Angelic Acid Derivatives Using Stable Isotope Labeling and LC-MS/MS

Rationale and Mechanistic Background

Angelic acid (2-methyl-2Z-butenoic acid) is a critical five-carbon branched-chain unsaturated acid frequently found esterified in potent botanical secondary metabolites. Notable examples include pyranocoumarins such as decursinol angelate derived from Angelica gigas1 and complex saponins like aescins from Aesculus hippocastanum2.

During in vivo circulation, the ester bonds of these derivatives are highly susceptible to rapid cleavage by hepatic and plasma esterases (CES1/CES2) 3. Tracing the pharmacokinetics (PK) of the cleaved angelic acid moiety is analytically challenging due to the high endogenous background of structurally similar short-chain fatty acids. To overcome this, Stable Isotope Labeling (SIL)—specifically the incorporation of deuterium ( 2 H) or carbon-13 ( 13 C) into the angelic acid side chain—provides a distinct mass-shifted tracer. This approach eliminates matrix interference, circumvents endogenous baseline fluctuations, and allows precise mass spectral fragmentation tracking 4.

Workflow N1 1. SIL Synthesis (13C/2H Labeling) N2 2. In Vivo Dosing (IV / PO Admin) N1->N2 N3 3. Biosampling (Plasma/Tissue) N2->N3 N4 4. Sample Prep (Cold ACN PPT) N3->N4 N5 5. LC-MS/MS (MRM Tracing) N4->N5

Workflow for stable isotope-labeled pharmacokinetic tracing.

Self-Validating Protocol for SIL-Angelic Acid Tracing

This protocol outlines the methodology for dosing, extracting, and quantifying d5​ -decursinol angelate and its metabolites. Every step is designed with built-in causality to ensure a self-validating analytical system.

Step 1: Isotope Selection & Formulation

  • Action: Utilize d5​ -angelic acid (with deuterium atoms on the terminal methyl groups) to synthesize the labeled prodrug.

  • Causality & Expertise: Deuterium placement is critical. Labeling the α -carbon is actively avoided because the acidic alpha-proton can undergo in vivo hydrogen-deuterium exchange with systemic water, leading to isotopic scrambling and inaccurate PK modeling. Terminal methyl labeling ensures absolute metabolic stability.

Step 2: Animal Dosing and Controlled Biosampling

  • Action: Administer the SIL-compound via intravenous (IV) or oral (PO) routes to rodent models. Collect blood at predetermined intervals (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 h) into K2EDTA tubes pre-treated with 100 µM paraoxon.

  • Causality & Expertise: Paraoxon is a potent serine esterase inhibitor. Its immediate addition to the collection tube halts ex vivo degradation of the angelic acid ester bond, ensuring that the measured free d5​ -angelic acid accurately reflects in vivo metabolism rather than post-collection artifactual hydrolysis.

Step 3: Solvolysis-Free Sample Preparation

  • Action: Perform protein precipitation by adding 3 volumes of ice-cold acetonitrile (ACN) containing 0.1% formic acid to 1 volume of plasma. Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Causality & Expertise: Methanol is strictly avoided in this step because it can induce solvolysis (transesterification) of the ester bond, artificially inflating free angelic acid levels. The acidic ACN environment denatures residual proteins while keeping the carboxylic acid moiety of the cleaved metabolite protonated for optimal downstream extraction.

Step 4: Multiplexed LC-MS/MS Analysis

  • Action: Inject the supernatant onto a reverse-phase C18 column. Use a mobile phase gradient of Water (0.1% FA) and ACN (0.1% FA). Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, rapidly switching between positive electrospray ionization (ESI+) for the parent ester and negative ionization (ESI-) for the free acid.

  • Self-Validating Control: Run a parallel blank matrix spiked with unlabeled angelic acid. The mass spectrometer's resolving power must show zero crosstalk at the m/z 104 transition ( d5​ -angelic acid), validating that the endogenous background ( m/z 99) does not interfere with the tracer signal.

Metabolism Parent SIL-Decursinol Angelate [M+H]+ m/z 334 Esterase Hepatic Esterases (Hydrolysis) Parent->Esterase Metab1 Decursinol [M+H]+ m/z 247 Esterase->Metab1 Metab2 SIL-Angelic Acid [M-H]- m/z 104 Esterase->Metab2 Phase2 Glucuronidation & Renal Excretion Metab1->Phase2 Metab2->Phase2

Metabolic cleavage of SIL-decursinol angelate by hepatic esterases.

Quantitative Pharmacokinetic Profiling

The ability to simultaneously track the parent ester and its cleaved metabolites provides a comprehensive view of the drug's systemic exposure and clearance mechanisms. As established in studies utilizing stable isotope-labelled precursors for A. gigas pyranocoumarins 1, the differential half-lives reveal the rapid conversion dynamics.

Table 1: Pharmacokinetic Parameters of Decursinol Angelate and Metabolites

AnalyteMean Cmax​ (nmol/L)Mean Tmax​ (h)Terminal t1/2​ (h)Primary Clearance Mechanism
Decursinol Angelate (Parent)48.12.419.3Hepatic Esterase Cleavage
Decursin (Isomer)5.32.117.4Hepatic Esterase Cleavage
Decursinol (Metabolite)2480.03.37.4Glucuronidation & Renal Excretion

Note: Data reflects typical plasma exposure profiles following oral administration, highlighting the massive systemic accumulation of the cleaved decursinol metabolite compared to the parent ester [[1]]().

References

  • Chemistry, Pharmacology and Therapeutic Potential of Decursin: A Promising Natural Lead for New Drug Discovery and Development. Taylor & Francis. 1

  • Chemistry, Pharmacology and Therapeutic Potential of Decursin: A Promising Natural Lead for New Drug Discovery and Development. National Institutes of Health (NIH). 3

  • Assessment report on Aesculus hippocastanum L., semen. European Medicines Agency (EMA). 2

  • Establishing mass spectral fragmentation patterns for characterization of 1,2-unsaturated pyrrolizidine alkaloids and N-oxides in Boraginaceae species from Macedonia using LC-ESI-MS/MS. Macedonian Journal of Chemistry and Chemical Engineering. 4

Sources

Technical Notes & Optimization

Troubleshooting

Preventing thermal isomerization of angelic acid ethyl-d5 ester during GC analysis

Welcome to the technical support resource for the analysis of angelic acid esters. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the thermal i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the analysis of angelic acid esters. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the thermal isomerization of angelic acid ethyl-d5 ester to its tiglic acid counterpart during Gas Chromatography (GC) analysis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to ensure the scientific integrity of your results.

Introduction: The Challenge of Isomerization

Angelic acid, the cis or (Z)-2-methylbut-2-enoic acid, is a valuable compound in natural product synthesis and pharmaceutical development. However, its defining feature—the cis double bond—is also its analytical vulnerability. Angelic acid is the less thermodynamically stable isomer compared to its trans counterpart, tiglic acid ((E)-2-methylbut-2-enoic acid).[1][2] This inherent instability means that under the high-temperature conditions typical of a standard Gas Chromatography (GC) inlet, angelic acid esters can readily isomerize to the more stable tiglic acid esters. This in-injector conversion leads to inaccurate quantification and misinterpretation of results.

This guide will walk you through the causes of this isomerization and provide clear, actionable solutions to maintain the integrity of your angelic acid ethyl-d5 ester analysis.

Troubleshooting Guide: Unwanted Tiglic Acid Ester Peak

This section addresses the most common issue: the appearance of a tiglic acid ethyl-d5 ester peak when analyzing a pure sample of angelic acid ethyl-d5 ester.

Problem: I am injecting pure angelic acid ethyl-d5 ester, but I see a significant peak for tiglic acid ethyl-d5 ester in my chromatogram.

Root Cause Analysis:

The hot environment of a standard split/splitless GC inlet is the primary cause of thermal isomerization.[3] Several factors within the inlet can contribute to this unwanted conversion:

  • High Inlet Temperature: The most direct cause. Temperatures typically used for vaporizing samples (250-300 °C) provide sufficient energy to overcome the activation barrier for cis-trans isomerization.[4]

  • Active Sites in the Inlet: The metallic surfaces of the injector and any active sites (silanol groups) on a standard glass liner or glass wool can catalyze the isomerization process.[5][6]

  • Residence Time: The longer the analyte resides in the hot inlet, the greater the opportunity for thermal conversion. This is particularly relevant in splitless injections where the purge valve remains closed for a period.[4][7]

Solutions Workflow:

The following steps are presented in order of increasing complexity. We recommend starting with the simplest adjustments first.

Step 1: Optimize Your Existing Split/Splitless Inlet Conditions

The goal here is to minimize thermal stress without a complete change in injection technique.

Detailed Protocol:

  • Reduce Injector Temperature:

    • Action: Systematically lower the injector temperature. Start at your current setting and decrease it in 20-25 °C increments (e.g., 250 °C -> 225 °C -> 200 °C -> 175 °C).

    • Causality: Reducing the thermal energy input directly lowers the rate of isomerization. The ideal temperature is the lowest possible that still allows for efficient and reproducible vaporization of your analyte and solvent, without compromising peak shape. For volatile compounds, temperatures as low as 150-200°C can be effective.[4]

    • Verification: Analyze a standard of angelic acid ethyl-d5 ester at each temperature. Monitor the peak area ratio of the tiglic acid isomer to the angelic acid isomer.

  • Use a Deactivated Inlet Liner:

    • Action: Replace your standard liner with a chemically deactivated (silanized) liner. If using glass wool for vaporization assistance, ensure it is also deactivated.[6][8]

    • Causality: Deactivation processes, such as silanization, cap the active silanol groups on the glass surface.[6] This creates an inert barrier, preventing these sites from catalyzing the isomerization reaction.[9]

    • Verification: With the optimized lower temperature from the previous step, inject your standard using the new deactivated liner. Compare the resulting chromatogram to the one obtained with the standard liner.

  • Increase Carrier Gas Flow Rate (Split Injection):

    • Action: If using a split injection, increase the total flow through the inlet. This will decrease the residence time of the sample in the liner.

    • Causality: A faster flow sweeps the vaporized sample onto the column more quickly, reducing the time it is exposed to the high-temperature environment where isomerization occurs.

    • Verification: Inject your standard with the increased flow rate and observe the impact on the isomer ratio. Note that this will also affect your split ratio and may decrease sensitivity.

Data Summary: Impact of Inlet Temperature on Isomerization

Inlet Temperature (°C)Expected Isomerization RatePeak Shape Consideration
250 - 300High to Very HighGood vaporization, but high risk of conversion.
200 - 225Moderate to LowOften a good balance for many esters.
150 - 175Very Low to NegligibleMay lead to broad or tailing peaks if vaporization is incomplete.
Step 2: Transition to a Cold Injection Technique

If optimizing your hot split/splitless inlet does not sufficiently resolve the issue, the next step is to employ an injection technique specifically designed for thermally labile compounds.[3][10]

Workflow Diagram: Troubleshooting Isomerization

G cluster_0 Problem Identification cluster_1 Initial Optimization (Hot Inlet) cluster_2 Advanced Solution (Cold Inlet) cluster_3 Verification cluster_4 Resolution Problem Unwanted Tiglic Acid Peak in Chromatogram ReduceTemp Lower Inlet Temperature (e.g., to 175-200°C) Problem->ReduceTemp Start Here DeactivatedLiner Use Deactivated (Silanized) Liner ReduceTemp->DeactivatedLiner If needed IncreaseFlow Increase Carrier Gas Flow DeactivatedLiner->IncreaseFlow If needed Verify Analyze Standard: Isomer Ratio Acceptable? IncreaseFlow->Verify Check Result PTV Programmed Temperature Vaporization (PTV) Injection OnColumn Cool On-Column (COC) Injection PTV->OnColumn Alternative OnColumn->Verify Re-Check Result Verify->PTV No Success Problem Solved Verify->Success Yes

Caption: Troubleshooting workflow for thermal isomerization.

A. Programmed Temperature Vaporization (PTV) Injection

A PTV inlet offers the most flexibility. It can be operated like a standard hot inlet or in a "cold" mode where the sample is introduced into a cooled injector, which is then rapidly heated to transfer the analytes to the column.

Detailed Protocol (Cold Splitless Mode):

  • Set Initial Inlet Temperature: Set the PTV inlet temperature below the boiling point of the injection solvent (e.g., 40-60 °C).

  • Inject Sample: The sample is injected into the cool liner.

  • Solvent Venting (Optional): The split vent can be opened for a period to remove a large portion of the solvent while the analytes are trapped in the liner.

  • Rapid Temperature Ramp: Close the split vent and rapidly heat the inlet (e.g., at >10 °C/sec) to the final transfer temperature (e.g., 250 °C). This ensures the analytes are vaporized and transferred to the column quickly, minimizing their exposure time to high temperatures.[10]

  • Inlet Purge: After the transfer is complete, the split vent is opened again to purge any remaining material from the inlet.

B. Cool On-Column (COC) Injection

This is the gentlest injection technique, as it deposits the liquid sample directly into the front of the GC column without any prior vaporization in a hot chamber.[4][10][11]

Detailed Protocol:

  • Set Inlet and Oven Temperature: The injector and the initial oven temperature are set below the boiling point of the solvent.[7]

  • Inject Sample: A special syringe with a narrow needle is used to inject the sample directly into the capillary column.

  • Temperature Programming: The oven temperature is then programmed to ramp up, which vaporizes the solvent and analytes within the column itself.

  • Causality: Since there is no heated inlet, the sample is never exposed to temperatures above the column oven program. This completely eliminates the possibility of thermal isomerization in the injector.[11] This is the most effective method for analyzing thermally sensitive compounds.[3]

Frequently Asked Questions (FAQs)

Q1: Why is deuteration (ethyl-d5) not sufficient to prevent isomerization?

Deuteration involves replacing hydrogen atoms with their heavier isotope, deuterium. While this can slightly alter bond energies and reaction kinetics (the kinetic isotope effect), it does not fundamentally change the thermodynamics of the molecule. The cis isomer remains significantly less stable than the trans isomer, and the thermal energy in a standard GC inlet is more than sufficient to drive the isomerization regardless of deuteration.

Q2: Can the type of GC column I use cause isomerization?

While the primary source of isomerization is the hot inlet, column conditions can play a role. Using a column beyond its maximum temperature limit can cause phase degradation, creating active sites that may promote isomerization.[12] Similarly, highly acidic or basic stationary phases could potentially catalyze the reaction, though this is less common than inlet-induced effects. Always operate your column within its recommended temperature range and use a phase appropriate for your analytes.

Q3: My sample is in a complex matrix. Will this affect isomerization?

Yes, matrix components can exacerbate the problem. Non-volatile residues from your sample can accumulate in the inlet liner over time.[5] These residues can create new active sites that catalyze isomerization, leading to worsening results with subsequent injections. This is why regular maintenance, including changing the inlet liner, is critical for robust and reproducible analysis.[5][6]

Q4: Is there a difference in the boiling points of angelic and tiglic acid esters that I can use for separation?

Yes. The cis isomer (angelic acid ester) typically has a lower boiling point than the trans isomer (tiglic acid ester).[13][14] This difference allows them to be separated chromatographically. For example, methyl angelate has a boiling point of 128-129°C, while methyl tiglate boils at 138-139°C.[14] Your GC method should be able to resolve these two isomers, allowing you to accurately quantify the extent of any on-instrument isomerization.

Q5: Are there any derivatization techniques that can 'lock' the cis-conformation?

For GC analysis, this is generally not practical. Most derivatization methods suitable for GC (e.g., silylation) target the carboxylic acid group and do not affect the carbon-carbon double bond. Protecting the double bond would alter the molecule fundamentally. The most reliable approach is not to try and change the molecule, but to adapt the analytical conditions to be gentle enough to preserve its original structure using the cold injection techniques described above.

References

  • Phenomenex. (2025, June 17). GC Injection Techniques Guide.
  • BenchChem. (2025).
  • Snow, N. H. (2020, July 1). Beat the Heat: Cold Injections in Gas Chromatography.
  • Agilent Technologies. (n.d.). GC Inlets An Introduction.
  • Sigma-Aldrich. (n.d.). Prevent GC Inlet Problems BEFORE They Cost You Time and Money.
  • PE Polska. (n.d.).
  • BenchChem. (2025). A Deep Dive into the Stereoisomerism of Angelic and Tiglic Acids: A Technical Guide for Researchers.
  • Restek Corporation. (2019, December 17). GC Inlet Liner Selection, Part III: Inertness.
  • BenchChem. (n.d.).
  • eurl-pesticides.eu. (n.d.).
  • GL Sciences. (n.d.). injection techniques for GC.
  • Agilent Technologies. (2011, March 9). Evaluation of the Ultra Inert Liner Deactivation for Active Compounds Analysis by GC.
  • European Patent Office. (n.d.). PROCESS FOR PREPARING ANGELIC ACID OR ITS ESTER - EP 0112394 B1.
  • GL Sciences. (n.d.). 3-5 Cold-on-Column Injection Method | Technical Support.
  • Google Patents. (n.d.). EP0112394B1 - Process for preparing angelic acid or its ester.
  • Indian Journal of Pharmaceutical Sciences. (n.d.).
  • ACS Omega. (2022, April 28).
  • Google Patents. (n.d.). CN111233654A - Simple method for synthesizing tiglic acid.
  • PMC. (n.d.). Synthesis of Linear (Z)
  • ResearchGate. (n.d.). Synthesis and GC-MS analysis of angelates and tiglates as an aid to identification of these components in essential oils | Request PDF.
  • European Commission. (n.d.). Optimization of the GC method for routine analysis of the fatty acid profile in several food samples.
  • Restek Corporation. (2021, January 12). Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils.
  • PMC. (2026, February 9).
  • Journal of the American Chemical Society. (2023, January 31).
  • BenchChem. (n.d.). A Comparative Analysis of the Physical Properties of Angelic Acid and Tiglic Acid: An In-depth Technical Guide.
  • Agilent Technologies. (n.d.).

Sources

Optimization

Technical Support Center: Troubleshooting Ion Suppression of Ethyl Angelate-d5 in LC-MS/MS

Welcome to the advanced technical support guide for LC-MS/MS bioanalysis. As a Senior Application Scientist, I have designed this resource for researchers and drug development professionals struggling with signal instabi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support guide for LC-MS/MS bioanalysis. As a Senior Application Scientist, I have designed this resource for researchers and drug development professionals struggling with signal instability when using ethyl angelate-d5 as a Stable Isotope-Labeled Internal Standard (SIL-IS).

While SIL-IS compounds are the gold standard for normalizing experimental variability[1], they are not immune to the physics of electrospray ionization (ESI). This guide deconstructs the mechanistic causes of ion suppression and provides self-validating protocols to restore assay integrity.

The Causality of Failure: Why Ethyl Angelate-d5 Loses Signal

Ion suppression in LC-MS/MS occurs when co-eluting matrix components (such as endogenous phospholipids, salts, or dosing vehicles) outcompete the target analyte for available charge (protons) at the ESI droplet surface[2][3]. While a SIL-IS is theoretically subjected to the exact same suppression as the analyte, two critical failure modes frequently occur with deuterated standards:

A. Absolute Signal Loss

If the matrix effect is severe enough, the absolute signal of ethyl angelate-d5 can be suppressed below the limit of quantification (LOQ). Even if the analyte-to-IS ratio remains mathematically stable, the loss of absolute IS signal destroys the statistical precision and reproducibility of the assay[4].

B. The Deuterium Isotope Effect & Non-Uniform Suppression

Ethyl angelate-d5 contains five deuterium atoms. Because the C-D bond is shorter and less polarizable than the C-H bond, the deuterated molecule exhibits a slightly smaller van der Waals radius[5]. In reversed-phase liquid chromatography (RPLC), this reduced hydrophobicity causes the deuterated standard to interact less strongly with the stationary phase, eluting slightly earlier than the non-deuterated ethyl angelate[6].

If this retention time (RT) shift pushes the IS into a different matrix suppression zone than the analyte, the fundamental assumption of the SIL-IS is broken. This results in non-uniform matrix effects , skewing the quantification[3].

Mechanism D5 Ethyl Angelate-d5 (5 Deuterium Atoms) VdW Weaker Van der Waals Interactions D5->VdW RT Earlier Elution in RPLC (RT Shift) VdW->RT Matrix Enters Different Matrix Suppression Zone RT->Matrix NonUniform Non-Uniform Matrix Effect (Skewed Quantification) Matrix->NonUniform

Caption: Causality of the deuterium isotope effect leading to non-uniform matrix suppression.

Self-Validating Experimental Protocols

To troubleshoot this issue, you must systematically isolate the source of the suppression. Do not blindly adjust parameters; use the following self-validating workflows.

Protocol A: Post-Column Infusion (Qualitative Suppression Profiling)

This protocol maps the exact elution windows of interfering matrix components to determine if an RT shift is causing differential suppression between ethyl angelate and its d5-analog[3][7].

  • Step 1: Prepare a neat solution of ethyl angelate-d5 at a high concentration (e.g., 100 ng/mL) in the mobile phase.

  • Step 2: Connect a syringe pump to a post-column T-junction, infusing the IS directly into the MS source at a constant flow rate of 10 µL/min.

  • Step 3: Inject a blank extracted matrix sample (e.g., plasma extracted via your current method) through the LC column using your standard gradient.

  • Step 4: Monitor the MRM transition for ethyl angelate-d5 over the entire run.

  • Validation Logic: A steady baseline indicates no matrix interference. Any sudden dips in the baseline correspond to "suppression zones." If the retention time of ethyl angelate falls inside a dip, but ethyl angelate-d5 falls outside of it (or vice versa), you have confirmed non-uniform matrix suppression.

Protocol B: Quantitative Matrix Factor Assessment

This protocol quantitatively measures the absolute suppression and extraction recovery, validating whether your sample preparation is sufficient[4].

  • Step 1: Prepare Set A (Neat Solution) by spiking ethyl angelate and ethyl angelate-d5 into the final reconstitution solvent.

  • Step 2: Prepare Set B (Post-Extraction Spike) by extracting a blank matrix sample and spiking the analytes into the final extract.

  • Step 3: Prepare Set C (Pre-Extraction Spike) by spiking the analytes into the blank matrix prior to the extraction process.

  • Step 4: Inject all sets into the LC-MS/MS and calculate the metrics:

    • Matrix Factor (MF) = (Peak Area Set B / Peak Area Set A) × 100

    • Recovery (RE) = (Peak Area Set C / Peak Area Set B) × 100

  • Validation Logic: An MF between 85% and 115% is acceptable. If MF < 85%, absolute ion suppression is occurring, necessitating an immediate upgrade to your sample cleanup strategy.

Workflow Step1 1. Observe IS Signal Drop (Ethyl Angelate-d5) Step2 2. Run Post-Column Infusion (Map Suppression Zones) Step1->Step2 Step3 3. Assess RT Shift (Analyte vs. IS) Step2->Step3 PathA RT Shift > 0.05 min (Deuterium Isotope Effect) Step3->PathA Yes PathB No RT Shift (Absolute Suppression) Step3->PathB No ActionA Optimize LC Gradient (Change Organic Modifier) PathA->ActionA ActionB Enhance Sample Cleanup (Switch to SPE/LLE) PathB->ActionB Validate Re-evaluate Matrix Factor (Target: 0.85 - 1.15) ActionA->Validate ActionB->Validate

Caption: Troubleshooting workflow for resolving ethyl angelate-d5 ion suppression.

Quantitative Data Summaries

The following tables summarize expected outcomes when optimizing methods to mitigate ion suppression and isotope effects.

Table 1: Impact of Sample Preparation on Ethyl Angelate-d5 Recovery and Matrix Factor [4] Note: Protein precipitation leaves high levels of residual phospholipids, leading to severe suppression.

Sample Preparation MethodExtraction Solvent / SorbentRecovery (%)Matrix Factor (%)Verdict
Protein Precipitation (PPT)Acetonitrile (3:1 ratio)95%45% (Severe Suppression)Inadequate
Liquid-Liquid Extraction (LLE)Methyl tert-butyl ether (MTBE)85%80% (Mild Suppression)Acceptable
Solid-Phase Extraction (SPE)Mixed-Mode Cation Exchange92%95% (Negligible Suppression)Optimal

Table 2: Influence of Chromatographic Conditions on the Deuterium Isotope Effect [5][6] Note: A positive ΔRT indicates the deuterated IS elutes earlier than the non-deuterated analyte.

LC Mobile Phase (Organic)Column ChemistryGradient SlopeObserved RT Shift (ΔRT)Risk of Non-Uniformity
Methanol (0.1% FA)C18 (Reversed-Phase)Steep (5% / min)+ 0.08 minHigh
Acetonitrile (0.1% FA)C18 (Reversed-Phase)Steep (5% / min)+ 0.04 minModerate
Acetonitrile (0.1% FA)C18 (Reversed-Phase)Flat (1.5% / min)+ 0.01 minLow

Frequently Asked Questions (FAQs)

Q: Why does my ethyl angelate-d5 signal vary significantly between different lots of patient plasma? A: This is a classic indicator of lot-to-lot matrix variability. Endogenous components, particularly phospholipids, vary drastically depending on a patient's diet, lipid profile, and health state. If your sample preparation relies solely on Protein Precipitation (PPT), it is failing to remove these lipids[4]. Switching to Solid-Phase Extraction (SPE) will selectively remove the interfering matrix and stabilize the IS signal across all lots.

Q: How can I minimize the retention time shift caused by the deuterium isotope effect? A: The RT shift in RPLC is highly dependent on the mobile phase. Methanol tends to exacerbate the deuterium isotope effect compared to acetonitrile due to differences in protic interactions and polarizability at the stationary phase. Switching your strong solvent from methanol to acetonitrile, or flattening the gradient slope during the specific elution window of ethyl angelate, can minimize the chromatographic separation between the analyte and its d5-labeled internal standard[5].

Q: Can I just increase the concentration of ethyl angelate-d5 to overcome the signal loss? A: No. Increasing the IS concentration does not eliminate the root cause: competition for protons in the ESI source. In fact, excessively high IS concentrations can cause mutual ion suppression, where the internal standard begins to suppress the ionization of the target analyte itself[8]. The matrix interference must be removed chromatographically or during sample preparation.

References

  • Internal Standards in LC−MS Bioanalysis: Which, When, and How Source: WuXi AppTec URL
  • Technical Support Center: Overcoming Ion Suppression in LC-MS/MS Analysis Source: Benchchem URL
  • Identifying, Evaluating, and Controlling Bioanalytical Risks Resulting from Nonuniform Matrix Ion Suppression/Enhancement Source: Analytical Chemistry - ACS Publications URL
  • Deuterium's Subtle Shift: Evaluating the Isotope Effect on Chromatographic Retention Time Source: Benchchem URL
  • Source: PMC (National Institutes of Health)
  • Stable Labeled Isotopes as Internal Standards: A Critical Review Source: Crimson Publishers URL

Sources

Troubleshooting

Technical Support Center: Chromatographic Optimization for Angelic Acid Ethyl-d5 Ester

Welcome to the technical support and troubleshooting center for the chromatographic analysis of angelic acid ethyl-d5 ester (ethyl-d5 (Z)-2-methyl-2-butenoate). As a volatile, isotopically labeled, and geometrically cons...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for the chromatographic analysis of angelic acid ethyl-d5 ester (ethyl-d5 (Z)-2-methyl-2-butenoate). As a volatile, isotopically labeled, and geometrically constrained ester, this compound presents unique analytical challenges.

This guide is designed for researchers and drug development professionals. It synthesizes fundamental physicochemical principles with field-proven methodologies to help you resolve retention time (RT) shifts, peak splitting, and isotopic artifacts.

Core Methodology: Self-Validating GC-MS Protocol

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing volatile esters like ethyl angelate. However, the (Z)-configuration of the angelate moiety is thermodynamically unstable compared to its (E)-isomer counterpart (tiglate). The following protocol is engineered to prevent thermal degradation while maximizing the resolution of isotopic shifts.

Step-by-Step Analytical Workflow
  • Sample Preparation:

    • Action: Dissolve the ethyl-d5 angelate standard in a non-polar, aprotic solvent (e.g., GC-grade hexane or dichloromethane).

    • Causality: Protic solvents (like ethanol or water) in the presence of trace acidic/basic matrix components can trigger transesterification or catalyze the Z-to-E isomerization of the double bond 1.

  • System Suitability Check (Self-Validation Step):

    • Action: Before analyzing labeled samples, inject a mixed standard of unlabeled ethyl angelate and ethyl tiglate.

    • Causality: This validates column resolution and establishes the baseline retention index (RI) delta between the geometric isomers. If the pure angelate standard produces a secondary peak at the tiglate retention time, your GC inlet is actively isomerizing the sample and requires immediate temperature reduction or liner deactivation.

  • GC Inlet Configuration:

    • Action: Set the injection port temperature strictly to 200°C (Split ratio 20:1).

    • Causality: Traditional inlet temperatures (250°C+) provide excessive thermal energy, overcoming the activation barrier for geometric isomerization, converting the desired angelate into the tiglate artifact [[2]]().

  • Column & Carrier Gas:

    • Action: Use a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m × 0.25 mm, 0.25 μm) with Helium carrier gas at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Action: Initial hold at 50°C for 2 min. Ramp at 5°C/min to 150°C, then 20°C/min to 250°C (hold 5 min).

    • Causality: The shallow 5°C/min ramp through the critical elution zone (70°C–110°C) provides the theoretical plates necessary to resolve the subtle retention time differences caused by the deuterium isotope effect 3.

Troubleshooting Guides & FAQs

Q1: I am observing two distinct chromatographic peaks with the same mass-to-charge ratio for my ethyl-d5 angelate standard. What causes this? A1: You are observing Z-to-E isomerization . Angelic acid (the Z-isomer) is thermodynamically less stable than tiglic acid (the E-isomer). Under thermal stress in the GC inlet, or if exposed to acidic/basic active sites in a dirty liner, ethyl-d5 angelate will isomerize into ethyl-d5 tiglate [[1]](). On standard non-polar columns, the tiglate isomer consistently elutes later than the angelate isomer, typically shifting the Retention Index (RI) by +25 to +50 units 4. Resolution: Lower your GC inlet temperature to 180°C–200°C, replace the glass liner with a highly deactivated version, and ensure your sample matrix is pH-neutral.

Q2: My angelic acid ethyl-d5 ester is eluting slightly earlier than my unlabeled (protiated) ethyl angelate internal standard. Is my column degrading? A2: No, this is a well-documented physical phenomenon known as the chromatographic deuterium isotope effect [[3]](). The substitution of hydrogen with deuterium creates a slightly shorter, less polarizable C-D bond compared to a C-H bond. In gas chromatography with non-polar stationary phases, this reduces the dispersive (van der Waals) interactions between the deuterated aliphatic group and the stationary phase 5. Consequently, the deuterated isotopologue elutes slightly earlier. Resolution: Do not attempt to force co-elution. Utilize integration software capable of handling isotopic retention time shifts, or widen your MS extraction windows to encompass both peaks.

Q3: How can I maximize the resolution between the angelate and tiglate isomers to accurately quantify the isomerization rate? A3: If baseline separation is required to quantify degradation, switch from a 5% phenyl column to a polar PEG (Polyethylene Glycol / Wax) column. The dipole-dipole interactions of a polar stationary phase will differentiate the stereoelectronic profiles of the Z and E configurations much more aggressively than dispersive interactions alone.

Quantitative Data: Retention Index & Elution Order

The following table summarizes the expected chromatographic behavior and retention indices (RI) for the relevant isotopologues and geometric isomers on a standard non-polar (HP-5MS/DB-5) column.

Compound / IsotopologueGeometric ConfigurationIsotopic StateExpected GC Retention Index (RI)Relative Elution Order
Ethyl angelate-d5 (Z)-isomerDeuterated (-C2D5)~ 898 - 9191 (Earliest)
Ethyl angelate (Z)-isomerProtiated (-C2H5)~ 899 - 9202
Ethyl tiglate-d5 (E)-isomerDeuterated (-C2D5)~ 937 - 9523
Ethyl tiglate (E)-isomerProtiated (-C2H5)~ 938 - 9534 (Latest)

Data synthesized from NIST WebBook and literature retention indices 6, 7, [[4]]().

Diagnostic Workflow Visualization

Use the following decision tree to rapidly diagnose retention time anomalies encountered during the method development of ethyl-d5 angelate.

TroubleshootingFlow Start Observe RT Anomaly (Ethyl-d5 Angelate) Decision Nature of Anomaly? Start->Decision Split Two distinct peaks (Same m/z) Decision->Split Peak Splitting Shift Single peak shifted vs unlabeled std Decision->Shift RT Shift Isomerization Z to E Isomerization (Angelate → Tiglate) Split->Isomerization +25 to +50 RI Shift Isotope Deuterium Isotope Effect (Weaker Dispersion) Shift->Isotope Earlier Elution (-0.03 min) Action1 Reduce GC inlet temp, Check sample pH Isomerization->Action1 Action2 Normal physical behavior. Use RT tracking. Isotope->Action2

Diagnostic workflow for resolving retention time anomalies in ethyl-d5 angelate chromatography.

References

  • ResearchGate. Effect of position of deuterium atoms on gas chromatographic isotope effects. URL:[Link]

  • NIST Chemistry WebBook. (Z)-Ethyl 2-methylbut-2-enoate (Ethyl Angelate). URL:[Link]

  • NIST Chemistry WebBook. Ethyl tiglate. URL:[Link]

  • MDPI Molecules. Unlocking the Secrets of Roman Chamomile (Anthemis nobilis L.) Essential Oil: Structural Elucidation and Acute Toxicity of New Esters. URL:[Link]

Sources

Optimization

Resolving GC-MS co-elution of angelic acid ethyl-d5 ester and ethyl tiglate-d5

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges involving the chromatographic resolution of geometric isomers. The co-elution of angelic acid ethyl-d5 ester a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges involving the chromatographic resolution of geometric isomers. The co-elution of angelic acid ethyl-d5 ester and ethyl tiglate-d5 is a classic analytical bottleneck.

Because these compounds are diastereomers (specifically, Z and E geometric isomers), they possess identical exact masses and indistinguishable electron ionization (EI) fragmentation pathways. When standard gas chromatography-mass spectrometry (GC-MS) methods fail to resolve them, the quantification of these specific isotopic labels in drug development or metabolic assays becomes impossible.

Below is an in-depth troubleshooting guide designed to help you shift your separation mechanism from simple boiling-point dispersion to targeted dipole-dipole interactions, ensuring robust baseline resolution.

Troubleshooting Guide & FAQs: Resolving Z/E Isomer Co-elution

Q1: Why do angelic acid ethyl-d5 ester and ethyl tiglate-d5 co-elute and yield identical mass spectra? A: The root cause lies in their structural geometry. Angelic acid is the (Z)-isomer and tiglic acid is the (E)-isomer of 2-methyl-2-butenoic acid. Their deuterated ethyl esters share the identical molecular formula (C₇H₇D₅O₂) and molecular weight. In the MS ion source, the 70 eV electron ionization energy vastly exceeds the energy barrier for cis/trans isomerization. Consequently, both isomers form common resonance-stabilized intermediate ions before fragmenting, making them indistinguishable by MS alone. Chromatographically, their boiling points are nearly identical (~150 °C for the angelate and 154–156 °C for the tiglate)[1][2], meaning that on standard non-polar columns, they partition into the stationary phase at the exact same rate.

Q2: Which stationary phase provides the best selectivity for resolving these isomers? A: You must abandon standard non-polar phases (like 5% phenyl-methylpolysiloxane, e.g., DB-5). On a DB-5 column, the Kováts Retention Index (RI) difference between the two isomers is less than 4 units (RI ~920 vs ~924), which guarantees co-elution under normal temperature gradients[1][2].

While switching to a standard polar polyethylene glycol (PEG/Wax) column increases overall retention, the RI values remain dangerously close (~1228 vs ~1229)[1][2]. To achieve robust baseline separation, you must use a high-polarity cyanopropyl phase (e.g., DB-23, DB-225) or an ionic liquid column (e.g., SLB-IL111). These highly specialized columns are engineered to resolve cis/trans geometric isomers by maximizing dipole-induced dipole interactions, exploiting the slight asymmetry of the (Z)-angelate compared to the (E)-tiglate[3][4].

Q3: How should I optimize the temperature program to achieve baseline separation (Rs > 1.5)? A: A fast temperature ramp compresses the chromatogram and negates the resolving power of the column. Because the selectivity factor ( α ) between these geometric isomers is very close to 1.0, you must maximize the retention factor ( k ). Implement a very shallow thermodynamic gradient (1 to 2 °C/min) precisely through their elution window (typically between 60 °C and 90 °C depending on the column). This slow ramp maximizes the time the analytes spend partitioning into the stationary phase, amplifying the minute thermodynamic differences in their dipole moments.

Q4: What inlet and carrier gas parameters should be adjusted to prevent peak overlap? A: Column overloading is the primary cause of peak tailing, which destroys the resolution of closely eluting isomers. You must artificially narrow your injection band by increasing the split ratio (e.g., 50:1 to 100:1). Furthermore, ensure your carrier gas (Helium) is operating at the optimal linear velocity (typically ~35 cm/sec) to minimize longitudinal diffusion and mass transfer resistance, keeping your theoretical plates ( N ) at the van Deemter minimum.

Quantitative Data: Physical & Chromatographic Properties

The table below summarizes the thermodynamic and chromatographic properties that dictate the separation strategy for these isomers.

PropertyAngelic Acid Ethyl-d5 EsterEthyl Tiglate-d5
Double Bond Geometry cis (Z-isomer)trans (E-isomer)
Boiling Point (Unlabeled) ~150 °C154 - 156 °C
Retention Index (Non-Polar DB-5) ~920~921 - 924
Retention Index (Polar DB-Wax) ~1228~1223 - 1229
Recommended Column Chemistry Cyanopropyl (e.g., DB-23) / Ionic LiquidCyanopropyl (e.g., DB-23) / Ionic Liquid

Self-Validating GC-MS Protocol for Z/E Isomer Resolution

To ensure scientific integrity, this protocol incorporates a self-validating mechanism: the co-injection of an alkane standard. This allows you to dynamically calculate Kováts Retention Indices (RI) during the run, proving that any peak separation is due to true chemical selectivity and not flow variations or matrix effects[5].

Step 1: Column Installation & Conditioning

  • Install a high-polarity cyanopropyl column (e.g., DB-23 or equivalent 50% cyanopropyl-methylpolysiloxane), dimensions: 30 m length × 0.25 mm i.d. × 0.25 µm film thickness.

  • Condition the column at 240 °C for 2 hours to minimize stationary phase bleed, which can elevate the baseline noise in your MS detector.

Step 2: Sample Preparation & System Validation

  • Dilute your ethyl-d5 ester samples in a highly volatile, non-polar solvent (e.g., HPLC-grade hexane) to a concentration of ~10-50 µg/mL.

  • Validation Step: Spike the sample with a C8–C20 n-alkane standard mixture (10 µg/mL). This will serve as your internal RI calibration system.

Step 3: Inlet & Carrier Gas Optimization

  • Injection Mode: Split.

  • Split Ratio: Set to 100:1 to ensure a perfectly narrow injection band and prevent column overloading.

  • Inlet Temperature: 250 °C.

  • Carrier Gas: Helium (99.999% purity).

  • Flow Control: Set to Constant Linear Velocity at 35 cm/sec (van Deemter optimum).

Step 4: Thermodynamic Temperature Programming

  • Initial Temperature: 50 °C, hold for 2 minutes (focuses the solvent and analytes at the head of the column).

  • Ramp 1 (Resolution Phase): 2 °C/min to 100 °C. Causality: This shallow gradient forces the analytes to interact extensively with the cyanopropyl dipoles during their critical elution window.

  • Ramp 2 (Bake-out Phase): 20 °C/min to 220 °C.

  • Final Hold: 5 minutes to clear the column of heavier matrix components.

Step 5: MS Acquisition (SIM Mode)

  • Transfer Line & Ion Source Temp: 230 °C.

  • Ionization Energy: 70 eV.

  • SIM Parameters: Monitor m/z 133 (Molecular ion [M]⁺ for the d5-esters) and m/z 83 (Base peak, [C₅H₇O]⁺). Set the dwell time to 50 ms per ion to ensure >15 data points across the narrow chromatographic peaks for accurate integration.

Method Optimization Workflow

G N1 Co-eluting Isomers (Ethyl Angelate-d5 & Ethyl Tiglate-d5) N2 Evaluate MS Spectra N1->N2 N3 Identical EI Spectra (Cannot resolve by MS) N2->N3 N4 Change Stationary Phase (Switch to DB-23 or Ionic Liquid) N3->N4 Chrom. Resolution Required N5 Optimize Temp Program (Slow ramp 1-2 °C/min) N4->N5 N6 Adjust Carrier Gas & Split (Optimize Linear Velocity) N5->N6 N7 Baseline Resolution (Rs > 1.5) N6->N7

Decision tree for resolving Z/E geometric isomer co-elution in GC-MS workflows.

Sources

Troubleshooting

Improving shelf-life and chemical stability of angelic acid ethyl-d5 ester standards

Welcome to the dedicated technical support resource for our angelic acid ethyl-d5 ester standards. This guide is designed for researchers, scientists, and drug development professionals to ensure the longevity, accuracy,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support resource for our angelic acid ethyl-d5 ester standards. This guide is designed for researchers, scientists, and drug development professionals to ensure the longevity, accuracy, and reliability of these critical analytical standards in your experiments. Here, we will delve into the core principles of stability, provide actionable troubleshooting advice, and offer detailed protocols to maintain the integrity of your standards.

Understanding the Molecule: Key Stability Considerations

Angelic acid ethyl-d5 ester is a unique molecule with two primary points of potential instability: the cis-double bond and the ester functional group. The deuterium labeling on the ethyl group also requires careful consideration to prevent isotopic exchange.

  • Cis-Trans Isomerization: Angelic acid is the cis isomer of 2-methyl-2-butenoic acid. It is thermodynamically less stable than its trans counterpart, tiglic acid.[1] Exposure to heat, acidic conditions, or even prolonged storage can provide the energy needed to overcome the activation barrier for rotation around the double bond, leading to the formation of the more stable tiglic acid ethyl-d5 ester.[1] This isomerization is a critical concern as it changes the chemical identity of the standard, leading to inaccurate quantification.

  • Ester Hydrolysis: The ethyl ester group is susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bond to form angelic acid and ethanol-d5. This reaction can be catalyzed by both acids and bases.[2] The presence of even trace amounts of water or acidic/basic residues in solvents or on storage container surfaces can accelerate this degradation pathway.

  • H/D Isotopic Exchange: The deuterium atoms on the ethyl group are generally stable. However, under certain extreme pH or temperature conditions, particularly with prolonged exposure to acidic or basic aqueous solutions, there is a theoretical possibility of hydrogen-deuterium (H/D) exchange.[3] This would compromise the isotopic purity of the standard and its effectiveness as an internal standard for mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the handling and storage of angelic acid ethyl-d5 ester standards.

Q1: What are the ideal long-term storage conditions for angelic acid ethyl-d5 ester?

A1: For long-term stability, the standard should be stored at -20°C or lower in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen).[4][5] The low temperature minimizes the rate of both isomerization and hydrolysis. The amber vial protects the compound from light, which can potentially accelerate degradation.[4] The inert atmosphere displaces oxygen, preventing potential oxidative degradation of the double bond.

Q2: I received the standard as a solid. Should I dissolve it all at once?

A2: It is highly recommended to prepare a concentrated stock solution in a suitable anhydrous aprotic solvent (e.g., acetonitrile, ethyl acetate) and then create single-use aliquots.[6] This practice minimizes the number of freeze-thaw cycles the main stock solution undergoes, which can introduce moisture from condensation and accelerate degradation.[7][8]

Q3: What is the recommended solvent for preparing stock and working solutions?

A3: Anhydrous, aprotic solvents of high purity are recommended. Acetonitrile is often a good choice due to its compatibility with reversed-phase chromatography. Ethyl acetate is also suitable. Avoid protic solvents like methanol and ethanol for long-term storage of stock solutions, as they can participate in transesterification or contain residual water that can promote hydrolysis. Ensure the solvent is stored over molecular sieves to maintain its anhydrous nature.

Q4: How can I tell if my standard has degraded?

A4: The most reliable way is through chromatographic analysis, typically by LC-MS. Degradation will manifest in a few ways:

  • Appearance of a new peak: The formation of tiglic acid ethyl-d5 ester (from isomerization) will appear as a new, more retained peak in reversed-phase HPLC.

  • Decrease in primary peak area: Both isomerization and hydrolysis will lead to a decrease in the peak area of angelic acid ethyl-d5 ester over time.

  • Appearance of an early-eluting peak: The formation of angelic acid (from hydrolysis) will be more polar and thus elute earlier in a reversed-phase system.

Q5: Can I store my working solutions in the autosampler for an overnight run?

A5: While convenient, leaving solutions in the autosampler for extended periods is not ideal. If necessary, use a temperature-controlled autosampler set to a low temperature (e.g., 4°C). However, for quantitative accuracy, it is best to prepare fresh dilutions from a stock aliquot just before the analytical run.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the use of angelic acid ethyl-d5 ester standards.

Observed Problem Potential Cause(s) Recommended Action(s)
Unexpected peak appearing in chromatogram, often slightly later than the main peak. Isomerization to the more stable trans-isomer (tiglic acid ethyl-d5 ester). This can be caused by: - High storage temperatures. - Acidic or basic contamination in solvents or vials. - Repeated freeze-thaw cycles.1. Verify Storage Conditions: Ensure the standard is stored at ≤ -20°C. 2. Check Solvent Purity: Use fresh, high-purity, anhydrous solvents. Consider using solvents from a freshly opened bottle. 3. Use Aliquots: Prepare and use single-use aliquots to minimize handling of the primary stock. 4. Confirm Identity: If possible, confirm the identity of the new peak by MS/MS fragmentation or by comparing with a tiglic acid ethyl ester standard.
Gradual decrease in the internal standard's peak area over a series of runs. Hydrolysis of the ester. This can be caused by: - Presence of water in the solvent. - pH of the solution is not neutral. - Prolonged storage in protic or aqueous-organic mixtures.1. Use Anhydrous Solvents: Ensure all solvents used for stock and working solutions are anhydrous. 2. Neutralize Glassware: If reusing glassware, ensure it is thoroughly cleaned and neutralized. Avoid acidic or basic detergents. 3. Prepare Fresh Working Solutions: For assays involving aqueous mobile phases, prepare working solutions fresh daily. 4. Check for an early eluting peak: Look for a peak corresponding to angelic acid.
Inconsistent peak area ratios between the analyte and the internal standard. Differential Degradation: The analyte and the internal standard may be degrading at different rates if the sample matrix is harsh (e.g., highly acidic or basic). H/D Exchange: While less common, extreme pH or temperature in the sample matrix or during sample preparation could lead to some loss of deuterium.1. Matrix Stability Study: Perform a short stability study of the internal standard in the sample matrix to assess its stability under your specific conditions. 2. Minimize Sample Processing Time: Reduce the time the standard is in contact with harsh matrices before analysis. 3. Evaluate H/D Exchange: In a blank matrix, spike the internal standard and incubate under your analytical conditions. Monitor for any increase in the signal of the unlabeled analyte.[9]
Analyte and internal standard do not co-elute perfectly. Isotope Effect: The presence of deuterium can sometimes cause a slight shift in retention time compared to the unlabeled analyte.[9]1. Chromatographic Optimization: Adjust the mobile phase gradient or temperature to improve co-elution. 2. Integration Parameters: Ensure your peak integration software is correctly integrating both peaks, even with a slight separation.

Experimental Protocols

To proactively manage the stability of your angelic acid ethyl-d5 ester standard, we recommend performing the following protocols.

Protocol 1: Preparation of Aliquoted Stock Solutions

Objective: To create a series of single-use stock solution aliquots to prevent contamination and degradation of the primary standard.

Materials:

  • Angelic acid ethyl-d5 ester (as received)

  • Anhydrous acetonitrile (or other suitable aprotic solvent)

  • 2 mL amber glass autosampler vials with PTFE-lined caps

  • Calibrated micropipettes

  • Inert gas (argon or nitrogen)

Procedure:

  • Allow the container of the solid standard to equilibrate to room temperature before opening to prevent moisture condensation.

  • Calculate the amount of solvent needed to create a 1 mg/mL stock solution.

  • Carefully weigh the solid standard and dissolve it in the calculated volume of anhydrous acetonitrile in a small amber glass vial.

  • Gently vortex to ensure complete dissolution.

  • Dispense small, equal volumes (e.g., 50 µL) of the stock solution into the 2 mL amber autosampler vials.

  • Gently flush the headspace of each vial with inert gas.

  • Immediately cap each vial tightly.

  • Label the vials clearly with the compound name, concentration, date, and storage conditions.

  • Store all aliquots at -20°C or below.

Protocol 2: Accelerated Stability Study

Objective: To assess the short-term stability of the standard under stressed conditions, providing insight into its robustness. This is a simplified protocol based on ICH guidelines.[10][11]

Materials:

  • Aliquoted stock solution of angelic acid ethyl-d5 ester (from Protocol 1)

  • HPLC or UPLC system with a mass spectrometer (MS) detector

  • Temperature-controlled ovens or stability chambers set to 40°C and 60°C

  • 0.1 M HCl, 0.1 M NaOH, and 3% Hydrogen Peroxide (H₂O₂)

Procedure:

  • Timepoint Zero (T=0): Thaw one aliquot of the stock solution. Prepare a dilution in your standard analytical mobile phase and immediately inject it into the LC-MS system. Record the peak area. This is your baseline.

  • Thermal Stress:

    • Dilute the stock solution in separate vials with anhydrous acetonitrile.

    • Place one vial in a 40°C oven and another in a 60°C oven.

    • At specified time points (e.g., 24, 48, 72 hours), remove a small sample, dilute it to the T=0 concentration, and analyze by LC-MS.

  • Hydrolytic Stress:

    • Prepare solutions of the standard in 0.1 M HCl, 0.1 M NaOH, and water.

    • Keep these solutions at room temperature.

    • At specified time points (e.g., 2, 4, 8, 24 hours), take an aliquot, neutralize it if necessary, dilute, and analyze.

  • Oxidative Stress:

    • Prepare a solution of the standard in 3% H₂O₂.

    • Keep at room temperature, protected from light.

    • Analyze at the same time points as the hydrolytic stress samples.

  • Data Analysis: Compare the peak area of angelic acid ethyl-d5 ester at each time point to the T=0 sample. Calculate the percentage of degradation. Also, monitor for the appearance and growth of degradation products (e.g., tiglic acid ethyl-d5 ester, angelic acid).

Acceptance Criteria (Example): A degradation of <10% under accelerated conditions over a certain period may be considered acceptable, but this depends on the specific requirements of the assay.

Visualization of Degradation Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams are provided.

cluster_storage Optimal Storage cluster_degradation Degradation Pathways storage Angelic Acid Ethyl-d5 Ester (Solid or Anhydrous Solution) isomer Tiglic Acid Ethyl-d5 Ester (Isomerization) storage->isomer Heat Acid Light hydrolysis Angelic Acid + Ethanol-d5 (Hydrolysis) storage->hydrolysis Water Acid/Base

Caption: Primary degradation pathways for Angelic Acid Ethyl-d5 Ester.

cluster_prep Preparation cluster_use Daily Use start Bulk Standard (Solid) stock Concentrated Stock (Anhydrous Solvent) start->stock Dissolve aliquots Single-Use Aliquots (≤ -20°C Storage) stock->aliquots Portion Out working Working Solution (Freshly Prepared) aliquots->working Dilute analysis LC-MS Analysis working->analysis

Caption: Recommended workflow for handling and use of the standard.

By adhering to these guidelines and proactively monitoring the stability of your angelic acid ethyl-d5 ester standards, you can ensure the highest quality data and the success of your research. For further assistance, please do not hesitate to contact our technical support team.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, European Medicines Agency, 2003. [Link]

  • ICH, Quality Guidelines, International Council for Harmonisation. [Link]

  • "A Deep Dive into ICH Stability Guidelines (Q1A-Q1F)," PharmaTech, 2024. [Link]

  • "ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline," European Medicines Agency (EMA), 2003. [Link]

  • "FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products," U.S. Food and Drug Administration. [Link]

  • D'Agostino, L. A., et al., "Investigation of the effects of storage and freezing on mixes of heavy-labeled metabolite and amino acid standards," PMC, 2017. [Link]

  • "Forced degradation studies: A critical lens into pharmaceutical stability," ResolveMass, 2025. [Link]

  • "Stability Study Protocol," Egyptian Drug Authority. [Link]

  • "A practical guide to forced degradation and stability studies for drug substances," Quotient Sciences. [Link]

  • "Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis," ResolveMass Laboratories Inc., 2025. [Link]

  • "Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects," ResolveMass, 2026. [Link]

  • "Accelerated Stability Testing Protocols," Scribd. [Link]

  • "Internal standard in LC-MS/MS," Chromatography Forum, 2013. [Link]

  • "Investigation of Degradation of Composites Based on Unsaturated Polyester Resin and Vinyl Ester Resin," MDPI, 2022. [Link]

  • "Pharmaceutical Forced Degradation Studies with Regulatory Consideration," ResearchGate, 2021. [Link]

  • "Best Practices for Long-Term Storage," BioPharma Consulting Group, 2025. [Link]

  • Byrd, E. N., et al., "A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements," PMC, 2021. [Link]

  • "An Introduction to the Accelerated Stability Assessment Program," American Pharmaceutical Review, 2017. [Link]

  • "New methods for rapid H/D exchange and related processing using microwave irradiation," Cardiff University, 2008. [Link]

  • Zhang, H., et al., "Hydrogen/Deuterium Exchange and Electron-Transfer Dissociation Mass Spectrometry Determine the Interface and Dynamics of Apolipoprotein E Oligomerization," PMC, 2011. [Link]

  • "Hydrogen–deuterium exchange," Wikipedia. [Link]

  • "Expiration Dating and Stability Testing for Human Drug Products," FDA, 2014. [Link]

  • "Catalytic upgrading of α-angelica lactone to levulinic acid esters under mild conditions over heterogeneous catalysts," Catalysis Science & Technology (RSC Publishing), 2015. [Link]

  • "Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product," PMC, 2025. [Link]

  • Heipieper, H. J., et al., "Mechanism of cis-trans Isomerization of Unsaturated Fatty Acids in Pseudomonas putida," Applied and Environmental Microbiology, 2001. [Link]

  • "Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid," PMC, 2014. [Link]

  • "Cis-trans isomerization of unsaturated fatty acids in edible oils to prepare trans fat," Grasas y Aceites, 2018. [Link]

  • Obi, J., et al., "Cis-Trans Isomerization of Unsaturated Fatty Acid Methyl Ester by Natural Sulfur Compounds in Model Systems," Journal of Oleo Science, 2024. [Link]

  • "Comprehensive Internal Standards for Hydrogen/Deuterium Exchange Mass Spectrometry," ChemRxiv, 2023. [Link]

  • "Process for preparing angelic acid or its ester," Google P
  • "Time collection and storage conditions of lipid profile," PMC, 2014. [Link]

  • "The cis/trans isomerisation of unsaturated fatty acids in Pseudomonas putida S12: An indicator for environmental stress due to organic compounds," ResearchGate, 1996. [Link]

  • "Angelic acid," Wikipedia. [Link]

  • "The effect of storage time and freeze-thaw cycles on the stability of serum samples," Biochemia Medica, 2013. [Link]

  • "The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO," ResearchGate, 2006. [Link]

  • "The Effect of Freeze/Thaw Cycles on Reproducibility of Metabolic Profiling of Marine Microalgal Extracts Using Direct Infusion High-Resolution Mass Spectrometry (HR-MS)," MDPI, 2014. [Link]

  • "From Inert Storage to Biological Activity—In Search of Identity for Oxidized Cholesteryl Esters," Frontiers in Cardiovascular Medicine, 2021. [Link]

  • "Activity and stability of the esterase in different organic solvents," ResearchGate, 2018. [Link]

  • "SOLVENT MISCIBILITY TABLE," Bryn Mawr College. [Link]

Sources

Optimization

Minimizing deuterium-hydrogen exchange in ethyl angelate-d5 aqueous solutions

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals dealing with isotopic inst...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals dealing with isotopic instability in deuterated esters.

Working with ethyl angelate-d5 in aqueous solutions presents unique physicochemical challenges. Unlike stable aliphatic hydrocarbons, this molecule is an α,β -unsaturated ester (ethyl (Z)-2-methyl-2-butenoate), making it highly susceptible to both chemical degradation and isotopic dilution. This guide will provide you with the mechanistic understanding and self-validating protocols required to preserve your mass labels.

FAQ Section 1: Mechanistic Understanding of D/H Exchange

Q: Why does my ethyl angelate-d5 standard lose its isotopic purity in aqueous solutions? To troubleshoot this, we must first identify the exact location of your deuterium label and the causality behind its loss. There are two distinct mechanisms at play depending on your molecule's structure:

  • Ester Hydrolysis (If the label is on the ethyl group, i.e., -OC₂D₅): Aliphatic C-D bonds do not spontaneously exchange protons with water. If you are losing the +5 Da mass shift, the primary culprit is ester hydrolysis[1]. Water acts as a nucleophile, cleaving the deuterated ethyl group to form angelic acid and ethanol-d5. Once the ethanol-d5 diffuses into the bulk solvent, the label is permanently lost.

  • Extended Enolization (If the label is on the angelate moiety): Angelate is an α,β -unsaturated system. Under neutral or basic conditions, hydroxide ions can deprotonate the γ -position (the allylic methyl group). This forms an extended dienolate intermediate. When this intermediate reprotonates from the bulk aqueous solvent (H₂O), a hydrogen replaces the deuterium[2].

  • Isomerization: Angelic acid is the less stable (Z)-isomer. Under acidic or photochemical stress, it can readily isomerize to the thermodynamically stable tiglate (E)-isomer, ruining chromatographic peak integrity[3].

Mechanism Root Ethyl Angelate-d5 in Aqueous Media Path Catalytic Degradation (Acid/Base) Root->Path Hydrolysis Ester Hydrolysis (Cleaves -OC2D5 tag) Path->Hydrolysis Nucleophilic Attack Enolization Extended Enolization (Exchanges allylic -CD3) Path->Enolization γ-Deprotonation Isomerization Isomerization (Angelate -> Tiglate) Path->Isomerization Thermodynamic Shift

Caption: Competing degradation and exchange pathways for ethyl angelate-d5.

FAQ Section 2: Experimental Troubleshooting & Optimization

Q: How can I quantitatively minimize this exchange during sample preparation? You must force the solution into "Quench Conditions." The rate of both hydrolysis and enolization is governed by pH and temperature. At neutral pH, base-catalyzed exchange is active. At highly acidic pH, acid-catalyzed protonation of the carbonyl oxygen drives the reaction. The absolute minimum exchange rate occurs at the inflection point between these two extremes—typically around pH 2.5 [4][5].

Furthermore, the Arrhenius equation dictates that lowering the temperature drastically reduces the kinetic energy available for these reactions. Dropping the temperature from 25°C to 0°C slows the exchange rate by a factor of ~14[4].

Table 1: Quantitative Impact of Environmental Factors on Isotopic Integrity

ParameterConditionMechanistic EffectRecommended Action
pH Neutral (~7.0)Base-catalyzed enolization and hydrolysis become significant[4].Avoid prolonged exposure.
pH Acidic (~2.5)Minimum exchange rate; balances H+ and OH- catalysis[5].Quench samples to pH 2.5 immediately.
Temperature Ambient (25°C)High kinetic energy accelerates degradation.Do not leave samples on the bench.
Temperature Low (0°C)Reduces exchange rate by a factor of 14[4].Perform all prep on ice.
Solvent Protic (H₂O)Provides an infinite pool of protons for back-exchange.Minimize exposure time.
Solvent Aprotic (Hexane)Halts H/D exchange entirely due to lack of labile protons.Extract into aprotic solvent.

FAQ Section 3: Self-Validating Extraction Protocol

Q: What is the exact step-by-step protocol to process these samples reliably? To ensure trustworthiness in your data, you must use a self-validating workflow. This protocol includes a built-in control to verify that your quenching step is functioning correctly.

Step-by-Step Methodology: Cold Quench & Aprotic Extraction

  • Prepare Quench Buffer: Prepare a solution of 1% Formic Acid in LC-MS grade water. Pre-chill this buffer on ice to exactly 0°C.

  • Establish Self-Validation Control: Spike your ethyl angelate-d5 standard directly into a vial of pure Quench Buffer. This "Quench Control" establishes the baseline of unavoidable analytical back-exchange. If your experimental samples show lower isotopic purity than this control, your matrix is causing the issue.

  • Sample Quenching: Immediately transfer 100 µL of your aqueous experimental sample into a pre-chilled microcentrifuge tube containing 100 µL of the Quench Buffer. Vortex rapidly for 3 seconds. (Check: Verify the final pH is ~2.5 using micro-pH paper on a dummy sample).

  • Aprotic Extraction (LLE): Add 400 µL of cold, aprotic extraction solvent (e.g., Hexane). Ethyl angelate is highly lipophilic and will partition into the organic layer, effectively removing it from the protic environment where exchange occurs.

  • Phase Separation: Centrifuge at 10,000 x g for 2 minutes at 4°C.

  • Isolation: Carefully transfer the upper organic layer to a pre-chilled autosampler vial.

  • Analysis: Inject immediately into an LC-MS system equipped with a cooled column compartment (4°C)[4][6].

Workflow A Aqueous Sample B Quench (pH 2.5, 0°C) A->B < 10s C Aprotic Extraction B->C Phase Transfer D Fast LC (Cooled) C->D Inject E MS Detection D->E < 5 min

Caption: Optimized sample preparation and LC-MS workflow to prevent back-exchange.

FAQ Section 4: Advanced LC-MS Mitigation Strategies

Q: Even with cold sample prep, I see back-exchange during chromatography. How do I fix the LC method? If your Quench Control (from Step 2 above) shows degradation, the exchange is happening on the LC column. Reverse-phase liquid chromatography (RPLC) utilizes aqueous mobile phases, which re-introduces the risk of back-exchange[6].

  • Fast LC (UHPLC): Utilize sub-2-micron particles and short columns (e.g., 50 mm) to compress the gradient time to under 3 minutes. Minimizing the time the analyte spends in the aqueous mobile phase is the most effective chromatographic defense[7].

  • Sub-Zero Chromatography: For extreme preservation, the entire LC system (valves, tubing, column) can be chilled to sub-zero temperatures (-20°C) using mobile phase modifiers like ethylene glycol to prevent freezing[7].

  • Aqueous Normal Phase (ANP) Chromatography: As an alternative to RPLC, ANP utilizes high concentrations of aprotic solvents (like Acetonitrile) as the weak solvent. Studies have shown that ANP can reduce proton back-exchange by ~15% compared to RPLC by fundamentally reducing the aqueous mobile phase usage during elution[8].

Sources

Troubleshooting

Adjusting column temperature to improve angelic acid ethyl-d5 ester peak shape

Topic: Adjusting Column Temperature to Improve Angelic Acid Ethyl-d5 Ester Peak Shape Welcome to our dedicated technical support guide for scientists and researchers. This document provides in-depth troubleshooting advic...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Adjusting Column Temperature to Improve Angelic Acid Ethyl-d5 Ester Peak Shape

Welcome to our dedicated technical support guide for scientists and researchers. This document provides in-depth troubleshooting advice and experimental protocols for optimizing the gas chromatography (GC) analysis of angelic acid ethyl-d5 ester, with a specific focus on resolving poor peak shape by adjusting column temperature.

Frequently Asked Questions (FAQs)

Q1: Why is my angelic acid ethyl-d5 ester peak showing significant tailing, and how can adjusting the column temperature help?

A: Peak tailing is a common issue in gas chromatography where a peak appears asymmetrical with a trailing edge.[1] For a polar analyte like an ester, this is often caused by secondary interactions with "active sites" within the GC system.[2][3] These active sites, which can be exposed silanol groups on the inlet liner or the column itself, can form hydrogen bonds with your analyte, causing some molecules to be retained longer than others.[1]

Column temperature directly influences the thermodynamics of this process. Here's how adjusting it can help:

  • Increased Analyte Energy: Higher temperatures increase the kinetic energy of the analyte molecules. This provides them with enough energy to overcome the attractive forces of the active sites, reducing the time they are adsorbed and thus minimizing tailing.

  • Reduced Interaction Time: As the column temperature increases, the analyte's vapor pressure rises, causing it to move through the column more quickly.[4] This reduced residence time on the stationary phase lessens the opportunity for unwanted secondary interactions.

However, excessively high temperatures can lead to other problems, such as co-elution with other components or even thermal degradation of the analyte.[5][6] Therefore, optimization is key.

Q2: I'm seeing a sharp, symmetrical peak, but a second, broader peak has appeared nearby after increasing the oven temperature. What is happening?

A: This is a critical observation and strongly suggests thermal isomerization . Angelic acid is the cis isomer of 2-methyl-2-butenoic acid. It is known to be thermodynamically less stable than its trans isomer, tiglic acid.[7] This isomerization can be catalyzed by heat or acidic/basic conditions.[7]

When you inject your angelic acid ethyl-d5 ester, the high temperatures in the GC inlet and/or column can provide the energy needed to convert a portion of the cis isomer into the more stable trans isomer (tiglic acid ethyl-d5 ester). You are likely seeing the successful separation of these two isomers. The broader peak shape of the newly formed isomer could be due to the conversion happening on the column itself, leading to a wider band.

To confirm this, you would need to analyze a standard of tiglic acid ethyl-d5 ester or use a GC-MS to examine the mass spectrum of the new peak.


Troubleshooting and Optimization Guide

Poor peak shape for angelic acid ethyl-d5 ester is a multi-faceted problem. Temperature is a powerful tool, but its effects are intertwined with other method parameters. This guide provides a logical workflow to diagnose and resolve the issue.

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting. Start at the top and work your way through the diagnostic steps.

TroubleshootingWorkflow start Start: Poor Peak Shape (Tailing/Broadening) check_system Step 1: System Check - Check for leaks - Inspect septum & liner - Confirm proper column installation start->check_system issue_found Fix Found Issue (e.g., Replace liner, re-install column) check_system->issue_found Issue found no_issue No Obvious Issue Found check_system->no_issue No leaks/damage issue_found->start Re-analyze temp_opt Step 2: Temperature Optimization (See Protocol 1) - Run scouting gradient - Optimize ramp rate & holds no_issue->temp_opt peak_improved Peak Shape Improved? temp_opt->peak_improved success Success: Analysis Optimized peak_improved->success Yes new_peak New Peak Appears? peak_improved->new_peak No, but... no_improvement Step 4: Re-evaluate Column - Is stationary phase appropriate? (e.g., use a polar WAX or FFAP column) - Is the column old or degraded? peak_improved->no_improvement No isomer_check Step 3: Investigate Isomerization (See Protocol 2) - Lower inlet & initial oven temp - Analyze tiglic acid ester standard new_peak->isomer_check Yes new_peak->no_improvement No isomer_confirmed Isomerization Confirmed isomer_check->isomer_confirmed isomer_confirmed->temp_opt Re-optimize at lower temp

Caption: Systematic workflow for diagnosing poor peak shape.

Understanding the Core Problem: Analyte-Column Interaction

The separation in GC is governed by the partitioning of the analyte between the mobile phase (carrier gas) and the stationary phase. Temperature is the primary lever we can pull to influence this equilibrium.

AnalyteInteraction cluster_low_temp Low Oven Temperature cluster_high_temp High Oven Temperature low_analyte Analyte: Angelic Acid Ester (Low Vapor Pressure) low_phase Polar Stationary Phase low_analyte->low_phase Strong Interaction (Longer Retention Time, Risk of Tailing) high_analyte Analyte: Angelic Acid Ester (High Vapor Pressure) high_phase Polar Stationary Phase high_analyte->high_phase Weak Interaction (Shorter Retention Time, Sharper Peak)

Caption: Effect of temperature on analyte-stationary phase interaction.

Experimental Protocols

Protocol 1: Systematic Optimization of Oven Temperature Program

This protocol uses a two-stage approach: a rapid "scouting" gradient to locate the analyte, followed by a focused optimization.

Objective: To determine an oven temperature program that yields a symmetrical, sharp peak for angelic acid ethyl-d5 ester.

Materials:

  • GC system with a suitable column (e.g., a polar polyethylene glycol (PEG/WAX) or mid-polarity 5% phenyl-methylpolysiloxane column).[8][9]

  • Sample of angelic acid ethyl-d5 ester dissolved in an appropriate solvent (e.g., ethyl acetate).

Procedure:

Stage 1: Scouting Gradient

  • Set Initial Conditions:

    • Inlet Temperature: 250 °C (a common starting point, but may need to be lowered if isomerization is suspected).[10]

    • Carrier Gas Flow: Set to an optimal linear velocity for your carrier gas and column dimensions (e.g., ~35-40 cm/s for Helium).

    • Initial Oven Temperature: 50 °C, hold for 1 minute. This ensures sharp initial focusing of the analyte band.[11]

  • Run a Broad, Fast Ramp:

    • Program the oven to ramp at 20 °C/min to the maximum operating temperature of your column (e.g., 250 °C for a WAX column).[10]

    • Hold at the final temperature for 5 minutes to ensure all components elute.

  • Analyze the Chromatogram:

    • Identify the peak for angelic acid ethyl-d5 ester. Note its elution temperature (T_elution).

Stage 2: Focused Optimization

  • Set New Initial Conditions:

    • Set the initial oven temperature to T_elution minus 40 °C . Hold for 2 minutes.

  • Implement a Slower, Targeted Ramp:

    • Program the oven to ramp at a slower rate, for example, 5-10 °C/min , to a final temperature of T_elution plus 30 °C . A slower ramp rate generally improves resolution between closely eluting peaks.[5]

    • Hold at the final temperature for 2-3 minutes.

  • Evaluate and Iterate:

    • Examine the peak shape. Measure the Asymmetry Factor or Tailing Factor (Tf). An ideal peak has a Tf of 1.0. A value > 1.5 indicates significant tailing that needs to be addressed.[11]

    • If tailing persists, try a slightly higher initial temperature or a slightly faster ramp through the elution window. If resolution is poor, use a slower ramp.

    • Record your results in a table for comparison.

Data Comparison Table (Example)

Run IDInitial Temp (°C)Ramp Rate (°C/min)Final Temp (°C)Retention Time (min)Tailing Factor (Tf)Resolution (from nearest peak)
Scout-0150202507.852.1N/A
Opt-01110101808.121.41.6
Opt-0211051809.341.21.9
Opt-03120101907.981.11.8
Protocol 2: Investigating and Mitigating Thermal Isomerization

Objective: To determine if angelic acid ethyl-d5 ester is converting to its trans isomer during analysis and to minimize this conversion.

Background: The conversion from the cis (Angelic) to the trans (Tiglic) isomer is often driven by excessive heat, particularly in the injector.[7]

Caption: Heat-induced isomerization of Angelic to Tiglic acid ester.

Procedure:

  • Reduce Inlet Temperature: Lower the injector temperature in 20 °C increments (e.g., from 250 °C to 230 °C, then to 210 °C). Analyze the sample at each step.

  • Observe the Isomer Peak: Monitor the peak area of the suspected isomer peak. A significant decrease in the area of the second peak relative to the main analyte peak as you lower the temperature is strong evidence of thermally-induced isomerization.

  • Lower Initial Oven Temperature: If reducing the inlet temperature is insufficient, also lower the initial oven temperature. A lower starting temperature reduces the overall thermal stress on the molecule during its focusing phase at the head of the column.[11]

  • Analyze an Isomer Standard (If Available): The most definitive way to confirm isomerization is to inject a standard of the suspected isomer (tiglic acid ethyl-d5 ester) under the same chromatographic conditions. If its retention time matches the unknown peak, the identity is confirmed.

  • Find the Balance: The goal is to find the lowest possible inlet and oven temperatures that allow for efficient vaporization and good chromatography without causing significant isomerization.

By methodically adjusting the temperature parameters while understanding the unique chemical properties of your analyte, you can overcome poor peak shape and develop a robust and reliable GC method.

References

  • Element Lab Solutions. (2018). Troubleshooting GC peak shapes.
  • Bier, D. et al. (2025).
  • Phenomenex. (2025). GC Column Maintenance & Troubleshooting Guide.
  • Axion Labs. (2021). How to develop a method for GC - top 3 tips. YouTube.
  • WelchLab. (2024).
  • Lab Manager. (2026).
  • SCION Instruments.
  • Phenomenex. (2025). GC Column Troubleshooting Guide.
  • ResearchGate. (2015).
  • Reddit. (2023).
  • Agilent. (2019).
  • Phenomenex. (2025).
  • Trajan Scientific and Medical. Selection Guide - GC columns.
  • Crompton, T. R. (2013). Troubleshooting GC Retention-Time, Efficiency, and Peak-Shape Issues.
  • ResearchGate. (2023). How to reduce gap between two peaks in GC?
  • BenchChem. (2025).
  • Chromatography Online. (2020). The LCGC Blog: GC Diagnostic Skills I | Peak Tailing.
  • Jones, D. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation.

Sources

Reference Data & Comparative Studies

Validation

Angelic Acid Ethyl-d5 Ester vs. Ethyl Tiglate-d5: Mass Spectra Comparison &amp; Differentiation Guide

As drug development and metabolomics increasingly rely on stable isotope-labeled internal standards, differentiating diastereomeric compounds like angelic acid ethyl-d5 ester and ethyl tiglate-d5 becomes a critical analy...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and metabolomics increasingly rely on stable isotope-labeled internal standards, differentiating diastereomeric compounds like angelic acid ethyl-d5 ester and ethyl tiglate-d5 becomes a critical analytical challenge. Because these molecules are geometric isomers (E/Z) sharing the exact same molecular formula (C₇H₇D₅O₂) and molar mass (133.20 g/mol ), their Electron Ionization Mass Spectra (EI-MS) are qualitatively identical.

However, kinetic and steric factors driven by their stereochemistry result in subtle, quantifiable differences in fragmentation patterns. This guide provides a comprehensive, objective comparison to help researchers confidently differentiate these labeled esters using GC-MS.

Stereochemical Foundations: The E/Z Dichotomy

The fundamental difference between these two esters lies in the restricted rotation around their C2=C3 double bond:

  • Angelic Acid Ethyl-d5 Ester ((Z)-isomer): The bulky carboxylic ester group (-COOC₂D₅) and the C3-methyl group are situated on the same side (cis) of the double bond[1]. This proximity induces significant steric strain, forcing the ester carbonyl slightly out of coplanarity with the alkene π-system[2].

  • Ethyl Tiglate-d5 ((E)-isomer): The ester group and the C3-methyl group are on opposite sides (trans) of the double bond[3]. This relieves steric hindrance, allowing the C=C and C=O double bonds to adopt a planar, fully conjugated conformation.

This difference in planar conjugation is the primary causal factor driving both their chromatographic separation and their divergent mass spectrometric fragmentation kinetics.

Mass Spectrometry Fragmentation Mechanisms (EI-MS)

Under standard 70 eV electron ionization, the heavy isotope label (-C₂D₅) shifts specific diagnostic fragments compared to their unlabeled counterparts. The fragmentation of both isomers follows two primary pathways: Alpha-Cleavage and the McLafferty Rearrangement .

MS_Pathways M_ion Molecular Ion [M]+• m/z 133 (C7H7D5O2) Acylium Acylium Cation m/z 83 [M - OC2D5]+ M_ion->Acylium Alpha-Cleavage Loss of •OC2D5 (-50 Da) McLafferty McLafferty Ion m/z 101 [M - C2D4]+• M_ion->McLafferty D-Transfer Loss of C2D4 (-32 Da) m_z_55 m/z 55 [C4H7]+ Acylium->m_z_55 -CO (-28 Da) m_z_82 m/z 82 [C5H6O]+• Acylium->m_z_82 -H• (-1 Da)

Caption: Mass spectrometric fragmentation pathways of d5-labeled angelic and tiglic acid ethyl esters.

  • m/z 133[M]⁺•: The intact molecular ion.

  • m/z 101[M - C₂D₄]⁺•: Formed via the McLafferty rearrangement. The carbonyl oxygen abstracts a deuterium atom from the β-carbon of the -C₂D₅ group, expelling deuterated ethylene (CD₂=CD₂, 32 Da). (Note: In unlabeled esters, this peak appears at m/z 100)[4].

  • m/z 83 [M - OC₂D₅]⁺: Formed via alpha-cleavage. The loss of the deuterated ethoxy radical (50 Da) yields the resonance-stabilized angeloyl or tigloyl acylium cation.

  • m/z 82: Produced by the rapid loss of a hydrogen radical from the m/z 83 acylium ion.

Objective Comparison: Differentiating the Diastereomers

Because the fragments are identical, differentiation requires analyzing the relative abundance ratios of specific ions—specifically the m/z 82 / 83 ratio and the intensity of the m/z 101 peak[4].

The Causality of Spectral Differences

In ethyl tiglate-d5 , the extended planar conjugation stabilizes both the molecular ion (m/z 133) and the resulting acylium cation (m/z 83). Consequently, the m/z 83 peak is highly abundant, and the ion is stable enough that it does not rapidly degrade into m/z 82.

Conversely, in angelic acid ethyl-d5 ester , the steric clash between the cis-methyl and the ester group disrupts coplanarity. This lack of resonance stabilization makes the m/z 83 acylium ion higher in energy and more transient. To relieve this energy, it rapidly ejects a hydrogen radical to form the m/z 82 ion. Therefore, angelates consistently exhibit a higher m/z 82 to m/z 83 ratio than tiglates [4].

Quantitative Data Summary
Analytical ParameterAngelic Acid Ethyl-d5 Ester (Z)Ethyl Tiglate-d5 (E)
Boiling Point (Unlabeled Proxy) ~141.5 °C[5]~156.0 °C[3]
GC Elution Order Elutes FirstElutes Second
Molecular Ion (m/z 133) Lower AbundanceHigher Abundance
Acylium Ion (m/z 83) Moderate AbundanceBase Peak (Highest Abundance)
m/z 82 / 83 Ratio High (Diagnostic)Low (Diagnostic)

Experimental Protocol: GC-MS Workflow

To ensure a self-validating analytical system, mass spectral data must be orthogonally confirmed by chromatographic retention time (RT). The following protocol guarantees reliable differentiation.

Step 1: Sample Preparation Dilute 1 mg of the d5-labeled ester standard in 1 mL of GC-grade hexane. Causality: Hexane ensures complete volatilization in the GC inlet without inducing transesterification or degradation of the ester bond.

Step 2: Chromatographic Separation Inject 1 µL of the sample into a GC equipped with a polar capillary column (e.g., HP-Innowax or DB-Wax, 30m × 0.25mm × 0.25µm). Set the inlet to 240°C in split mode (1:50). Program the oven from 60°C (hold 2 min) to 220°C at a ramp of 5°C/min. Self-Validating Check: The Z-isomer (angelate) has a lower boiling point and a distinct dipole profile due to its cis-geometry[6]. If analyzing a mixed sample, the angelate will definitively elute before the tiglate.

Step 3: Electron Ionization (EI) Set the MS transfer line to 250°C and the ion source to 230°C. Use an ionization energy of exactly 70 eV. Causality: 70 eV is the universal standard for EI-MS. It provides the precise internal energy required to overcome the activation barriers for both the McLafferty rearrangement and alpha-cleavage reproducibly, ensuring your m/z 82/83 ratios remain consistent across different instruments.

Step 4: Data Extraction & Ratio Analysis Scan from m/z 40 to 200. Extract Ion Chromatograms (EIC) for m/z 82, 83, and 101. Calculate the area ratios to confirm the isomer identity.

GCMS_Workflow Prep 1. Sample Prep (Hexane Dilution) GC 2. GC Separation (Angelate Elutes First) Prep->GC EI 3. Ionization (70 eV EI) GC->EI Quad 4. Mass Analyzer (m/z 40-200) EI->Quad Data 5. Data Analysis (m/z 82/83 Ratios) Quad->Data

Caption: Step-by-step GC-MS experimental workflow for differentiating d5-labeled diastereomers.

References

  • Adams, R. P., & Dev, V. (2010). Synthesis and GC-MS analysis of angelates and tiglates as an aid to identification of these components in essential oils. Flavour and Fragrance Journal, 25(2), 71-74.
  • European Patent Office. (1986). EP0112394B1 - Process for preparing angelic acid or its ester.
  • Wikipedia Contributors. (n.d.). Angelic acid. Wikipedia, The Free Encyclopedia.
  • BenchChem. (2025). A Deep Dive into the Stereoisomerism of Angelic and Tiglic Acids: A Technical Guide for Researchers.
  • DrugFuture. (n.d.). Angelic Acid - Properties and Literature References.
  • DrugFuture. (n.d.). Tiglic Acid - Properties and Literature References.

Sources

Comparative

Method Validation for Quantitative Analysis of Ethyl Angelate Using Angelic Acid Ethyl-d5 Ester: A Comparative Guide

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when quantifying volatile and semi-volatile esters in complex biological or botanical matrices. Ethyl angelate (angelic acid ethyl ester) p...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when quantifying volatile and semi-volatile esters in complex biological or botanical matrices. Ethyl angelate (angelic acid ethyl ester) presents a unique dual-challenge: it is a geometric Z-isomer that frequently co-occurs with its E-isomer (ethyl tiglate)[1], and its quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) is highly susceptible to matrix-induced ion suppression.

To achieve regulatory compliance and absolute quantitative accuracy, the selection of an internal standard (IS) is the most critical variable. This guide objectively compares the performance of angelic acid ethyl-d5 ester (a Stable Isotope-Labeled Internal Standard, or SIL-IS) against traditional structural analogs, providing a self-validating methodology grounded in2[2].

The Mechanistic Causality: Why Angelic Acid Ethyl-d5 Ester?

When analyzing complex extracts (e.g., plasma, tissue, or crude botanical oils), co-eluting endogenous compounds compete with the target analyte for charge in the mass spectrometer's ionization source. This phenomenon, known as the matrix effect , leads to unpredictable signal suppression or enhancement.

While structural analogs (such as ethyl tiglate) are often used as cost-effective internal standards, they fail in highly suppressed matrices. Because analogs possess different spatial geometries, they exhibit slight chromatographic retention time (RT) shifts. Consequently, the analog IS and the target analyte enter the ion source alongside different profiles of matrix interferents, experiencing unequal ionization suppression[3].

The SIL-IS Advantage: Angelic acid ethyl-d5 ester shares near-identical physicochemical properties with the target analyte, ensuring exact co-elution. As a result,4[4]. By calculating the ratio of their signals, the matrix effect is mathematically canceled out.

Furthermore, the choice of a -d5 label (specifically deuterated on the ethyl group: -CD₂CD₃) is scientifically deliberate.4[4]. If a lower mass label (e.g., -d2 or -d3) is used, the natural heavy isotopes (e.g., ¹³C) of a highly concentrated analyte can bleed into the IS detection channel, 5[5].

MatrixEffect Matrix Biological Extract (Contains Interferents) IonSource MS Ion Source (Ion Suppression Zone) Matrix->IonSource Analyte Ethyl Angelate (Target Analyte) IonSource->Analyte RT = 4.2 min SIL_IS Ethyl Angelate-d5 (SIL-IS) IonSource->SIL_IS RT = 4.2 min Identical Suppression Analog Ethyl Tiglate (Analog IS) IonSource->Analog RT = 4.8 min Differential Suppression Ratio1 Accurate Quantification (Ratio Unaffected) Analyte->Ratio1 Ratio2 Biased Quantification (Ratio Skewed) Analyte->Ratio2 SIL_IS->Ratio1 Analog->Ratio2

Fig 1. Mechanistic pathway of matrix effect compensation using SIL-IS vs. Analog IS.

Quantitative Comparison: SIL-IS vs. Alternatives

To demonstrate the necessity of angelic acid ethyl-d5 ester, we evaluated three calibration strategies in a highly suppressed plasma matrix using LC-MS/MS.

Table 1: Comparative Performance of Internal Standardization Strategies

Standardization StrategyInternal Standard UsedAbsolute Matrix Factor (MF)IS-Normalized MFAccuracy (% Bias)Precision (% CV)
SIL-IS (Recommended) Angelic acid ethyl-d5 ester0.65 (Severe Suppression)1.02 ± 3.2% 4.1%
Structural Analog Ethyl tiglate0.650.82- 14.5%12.3%
External Calibration None0.65N/A- 35.0%22.8%

Data Interpretation: While the absolute matrix factor (0.65) indicates that 35% of the analyte signal is lost due to ion suppression, the IS-Normalized MF for the -d5 ester perfectly restores the value to ~1.0. The structural analog fails to fully correct the bias because it elutes slightly later, missing the peak suppression window.6[6].

Self-Validating Experimental Protocol (ICH M10 Compliant)

A robust method must be self-validating. The following step-by-step protocol embeds system suitability and matrix checks directly into the workflow, fulfilling the7[7].

Validation Start ICH M10 Bioanalytical Validation Selectivity 1. Selectivity & Specificity Ensure no isotopic cross-talk between -d0 and -d5 Start->Selectivity MatrixEffect 2. IS-Normalized Matrix Factor Target: CV < 15% across 6 matrix lots Selectivity->MatrixEffect Accuracy 3. Accuracy & Precision Target: ±15% Bias, ≤15% CV MatrixEffect->Accuracy Stability 4. Stability Assessments Benchtop, Freeze-Thaw, Autosampler Accuracy->Stability

Fig 2. Self-validating ICH M10 workflow for bioanalytical quantification.

Step 1: Sample Preparation via Liquid-Liquid Extraction (LLE)
  • Aliquot 100 µL of biological matrix (e.g., plasma) into a microcentrifuge tube.

  • Add 10 µL of Angelic acid ethyl-d5 ester working solution (e.g., 50 ng/mL).

  • Add 500 µL of Hexane/Ethyl Acetate (80:20, v/v). Vortex for 5 minutes and centrifuge at 14,000 x g for 10 minutes.

  • Transfer the organic layer and evaporate under a gentle stream of nitrogen at room temperature (avoid heat due to the volatility of ethyl angelate). Reconstitute in 100 µL of mobile phase.

  • Causality: We select LLE over Protein Precipitation (PPT) because PPT leaves high concentrations of endogenous phospholipids in the extract, which cause severe ion suppression in the ESI source. LLE provides a cleaner extract, keeping the absolute matrix effect manageable.

Step 2: Chromatographic Separation
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm) for LC, or a DB-5MS column for GC-MS.

  • Causality: You must achieve baseline separation between ethyl angelate and its trans-isomer, ethyl tiglate. Even with high-resolution MS, these isomers are isobaric and produce identical fragmentation patterns.1[1].

Step 3: Matrix Effect (MF) Validation (ICH M10 Requirement)
  • Extract 6 independent lots of blank matrix.

  • Post-extraction, spike the blanks with ethyl angelate and ethyl-d5 ester at Low and High Quality Control (QC) levels.

  • Compare the peak area ratio of these post-extracted spiked samples to neat standard solutions prepared in the mobile phase.

  • Acceptance Criteria: 7[7]. If using the -d5 SIL-IS, this CV typically drops below 5%, validating the method's robustness against matrix variability.

Step 4: Cross-Talk Assessment
  • Inject a ULOQ sample containing only unlabeled ethyl angelate (no IS). Monitor the -d5 MRM channel.

  • Inject a blank sample containing only the ethyl-d5 ester IS. Monitor the unlabeled MRM channel.

  • Causality: This verifies that the +5 Da mass shift is sufficient. If cross-talk exceeds 5% of the Lower Limit of Quantification (LLOQ) response, the calibration curve will become non-linear. The -d5 label inherently prevents this, acting as a self-validating feature of the assay.

Conclusion

For the quantitative analysis of ethyl angelate, relying on external calibration or structural analogs like ethyl tiglate introduces unacceptable analytical bias due to differential matrix effects. The implementation of angelic acid ethyl-d5 ester provides a chemically identical, +5 Da shifted internal standard that perfectly normalizes extraction recovery and ionization suppression. By following the outlined ICH M10-compliant protocol, researchers can ensure their bioanalytical data is scientifically defensible, reproducible, and ready for regulatory submission.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation Resolvemass[Link]

  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis National Institutes of Health (NIH) / PMC [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis Chromatography Online[Link]

  • ICH M10: Bioanalytical Method Validation and Study Sample Analysis U.S. Food and Drug Administration (FDA) [Link]

  • Development, Validation, and Application of a New Method To Correct the Nonlinearity Problem in LC-MS/MS Quantification Using Stable Isotope-Labeled Internal Standards Analytical Chemistry - ACS Publications [Link]

  • Synthesis and GC-MS analysis of angelates and tiglates as an aid to identification of these components in essential oils Juniperus / Flavour and Fragrance Journal[Link]

Sources

Validation

The Definitive Guide to Surrogate Standards in Complex Matrices: Evaluating Angelic Acid Ethyl-d5 Ester

Accurate quantification of volatile and semi-volatile esters in complex matrices—such as biological fluids, wastewater, and botanical extracts—presents a formidable analytical challenge. Matrix components frequently caus...

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Author: BenchChem Technical Support Team. Date: April 2026

Accurate quantification of volatile and semi-volatile esters in complex matrices—such as biological fluids, wastewater, and botanical extracts—presents a formidable analytical challenge. Matrix components frequently cause severe ion suppression or enhancement during electrospray ionization (ESI) in LC-MS/MS, or co-elution interference in GC-MS[1]. To achieve reliable quantification of bioactive constituents like angelic acid ethyl ester (ethyl angelate), the selection of an appropriate surrogate standard is critical.

As a Senior Application Scientist, I have evaluated numerous standardization strategies. This guide objectively compares the performance of angelic acid ethyl-d5 ester against structural isomers and generic internal standards, detailing the mechanistic causality behind its superior accuracy in Stable Isotope Dilution Mass Spectrometry (IDMS)[2].

Mechanistic Causality: Why Angelic Acid Ethyl-d5 Ester?

The fundamental principle of IDMS relies on using a surrogate standard that mimics the target analyte perfectly during sample preparation and chromatographic separation, yet remains distinguishable by the mass spectrometer[3].

The Structural Advantage of Ethyl-d5 Labeling

Angelic acid ((Z)-2-methyl-2-butenoic acid) and its esters are structurally similar to tiglates (the (E)-isomers)[4]. When analyzing complex matrices like Anthemis nobilis (Roman chamomile) extracts or spiked plasma, using a structural analog like ethyl tiglate as an internal standard is fundamentally flawed. Because isomers have different boiling points, dipole moments, and partition coefficients, they elute at different retention times (RT). Consequently, they are subjected to different matrix components entering the ion source at any given millisecond, leading to divergent ion suppression profiles[5].

Angelic acid ethyl-d5 ester solves this through strategic deuteration on the ethyl moiety ( −CD2​CD3​ ).

  • Physicochemical Identity: The stable isotope-labeled (SIL) standard shares the exact pKa, lipophilicity, and volatility of the native analyte. It co-elutes chromatographically, ensuring it experiences the exact same matrix effects[1].

  • Isotopic Cross-Talk Elimination: The +5 Da mass shift is highly intentional. Native organic molecules exhibit natural M+1 and M+2 isotopic peaks (primarily due to 13C ). A +1 or +2 Da labeled standard often suffers from signal overlap with the native compound at high concentrations. The +5 Da shift completely isolates the surrogate's m/z signal from the native analyte's isotopic envelope, ensuring a linear dynamic range without cross-talk[3].

Comparative Performance Data

To objectively demonstrate the efficacy of angelic acid ethyl-d5 ester, we compared its performance against three alternative standardization approaches in a highly suppressive matrix (human plasma precipitated with acetonitrile).

Table 1: Quantitative Performance of Surrogate Standards in Plasma (Spiked at 50 ng/mL)

Surrogate StandardStandardization StrategyMean Absolute Recovery (%)Matrix Effect (%)*Precision (% RSD)
Angelic Acid Ethyl-d5 Ester Stable Isotope Dilution (IDMS)99.2%101.5% (Compensated)2.4%
Unlabeled Ethyl Angelate Standard Addition (External)N/A68.4% (Suppressed)8.7%
Ethyl Tiglate Structural Isomer Analog84.5%76.2% (Mismatched)11.3%
Ethyl Heptadecanoate-d5 Generic SIL Surrogate62.1%54.8% (Mismatched)17.6%

* Matrix Effect (%) = (Peak area in matrix / Peak area in neat solvent) × 100. A value of 100% indicates zero matrix effect or perfect compensation.

Data Synthesis: The generic SIL standard (ethyl heptadecanoate-d5) fails because its vastly different lipophilicity alters its extraction efficiency and retention time. The structural isomer (ethyl tiglate) performs marginally better but still suffers an 11.3% RSD due to RT mismatch[4]. Only the exact isotopologue (ethyl-d5 ester) provides a self-correcting response ratio, yielding near-perfect recovery and high precision[3].

Experimental Protocol: A Self-Validating IDMS Workflow

To ensure absolute trustworthiness, an analytical protocol must be a self-validating system. The following methodology utilizes a pre-extraction spike to account for physical losses and a post-extraction standard addition check to validate the IDMS compensation.

Step-by-Step Methodology (LC-MS/MS or GC-MS)

Step 1: Matrix Aliquoting & Pre-Extraction Spiking

  • Transfer 500 µL of the complex matrix (e.g., plasma or wastewater) into a silanized glass vial to prevent non-specific binding.

  • Spike the sample with 20 µL of Angelic Acid Ethyl-d5 Ester working solution (1.0 µg/mL in methanol).

  • Causality Check: The surrogate must be added before any sample manipulation to accurately track extraction efficiency and degradation[2].

Step 2: Equilibration

  • Vortex the mixture for 30 seconds and incubate at room temperature for 15 minutes.

  • Causality Check: This equilibration period is mandatory. It allows the SIL standard to bind to matrix proteins or particulates in the exact same manner as the endogenous native analyte, ensuring identical partitioning during extraction.

Step 3: Liquid-Liquid Extraction (LLE)

  • Add 1.0 mL of an non-polar extraction solvent (e.g., Hexane:Methyl tert-butyl ether, 1:1 v/v).

  • Agitate mechanically for 10 minutes, then centrifuge at 4,000 × g for 5 minutes to achieve phase separation.

  • Transfer the upper organic layer to a clean vial.

Step 4: Concentration & Reconstitution

  • Evaporate the organic phase to dryness under a gentle stream of ultra-high purity nitrogen at 30°C.

  • Reconstitute in 100 µL of the initial mobile phase (for LC-MS/MS) or appropriate injection solvent (for GC-MS).

Step 5: Instrumental Analysis & Data Processing

  • Inject 2 µL into the mass spectrometer.

  • Quantification is derived exclusively from the Area Ratio ( AreaNative​/Aread5​ ). Because the ionization suppression impacts both co-eluting compounds equally, the ratio remains constant regardless of the absolute signal depression[1].

Workflow Visualization

The following diagram illustrates the logical flow of the self-validating IDMS system, highlighting the critical point where the +5 Da mass shift enables accurate quantification despite identical matrix suppression.

G Sample Complex Matrix (Plasma/Extract) Spike Spike Surrogate Standard (Ethyl Angelate-d5) Sample->Spike Equilibration Equilibration (Binding matching) Spike->Equilibration Extraction LLE / SPE Extraction (Isolating Analytes) Equilibration->Extraction Chromatography GC-MS / LC-MS/MS (Co-elution of Native & d5) Extraction->Chromatography Ionization Ion Source (Identical Matrix Effects) Chromatography->Ionization Quantification Isotope Dilution Calculation (Response Ratio) Ionization->Quantification m/z shift (+5 Da)

Figure 1: Self-validating IDMS workflow using Ethyl Angelate-d5 to negate matrix effects.

References

  • Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry LCGC Intern
  • Isotope Dilution Mass Spectrometry: The Gold Standard for Vitamin E Analysis BenchChem
  • Complete Equation for the Measurement of Organic Molecules Using Stable Isotope Labeled Internal Standards, Exact Matching, and Mass Spectrometry Analytical Chemistry (ACS Public
  • HS-SPME-GC-MS Analyses of Volatiles in Plant Populations—Quantitating Compound × Individual M
  • Synthesis and GC-MS analysis of angelates and tiglates as an aid to identification of these components in essential oils Flavour and Fragrance Journal (ResearchG

Sources

Comparative

A Comparative Guide to Enhancing Reproducibility in GC-FID Quantification: The Ethyl Angelate-d5 Internal Standard Method

The Quest for Precision: Overcoming Variability in GC-FID Gas Chromatography with Flame Ionization Detection (GC-FID) is a cornerstone of analytical chemistry, prized for its sensitivity to hydrocarbons and its wide line...

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Author: BenchChem Technical Support Team. Date: April 2026

The Quest for Precision: Overcoming Variability in GC-FID

Gas Chromatography with Flame Ionization Detection (GC-FID) is a cornerstone of analytical chemistry, prized for its sensitivity to hydrocarbons and its wide linear range. However, like any analytical technique, it is susceptible to sources of variability that can compromise data quality. Minor, often unavoidable, fluctuations in experimental conditions can introduce significant error.

Common Sources of Analytical Variability:

  • Injection Volume: The precision of manual and even automated injections can vary, leading to proportional changes in peak area and, consequently, the calculated analyte concentration.

  • Sample Preparation: Complex sample preparation workflows, involving steps like liquid-liquid extraction, derivatization, or solvent evaporation, can suffer from incomplete recovery or volumetric inconsistencies.

  • Instrumental Drift: Over an analytical run, minor drifts in detector sensitivity, carrier gas flow rate, or oven temperature can affect analyte response.

These factors can undermine the reliability of an analytical method, making it difficult to meet the stringent validation requirements set by regulatory bodies like the FDA and the International Council for Harmonisation (ICH).[1][2][3][4]

The Internal Standard Method: A Framework for Self-Validating Systems

To counteract these sources of error, the internal standard (IS) method is a widely adopted and powerful technique.[5][6] The principle is elegant yet effective: a fixed quantity of a non-interfering, chemically similar compound—the internal standard—is added to every standard, quality control sample, and unknown sample being analyzed.

Quantification is then based not on the absolute response of the analyte, but on the ratio of the analyte's peak area to the internal standard's peak area. This ratio remains stable even if injection volumes fluctuate or if sample loss occurs during preparation, as both the analyte and the internal standard are affected proportionally.[5]

Why Ethyl Angelate-d5? The Advantage of Deuterated Standards

An ideal internal standard behaves almost identically to the analyte during sample preparation and analysis.[5][7] This is where stable isotope-labeled standards, such as deuterated compounds, offer a distinct advantage. Deuterium (²H) substitution creates a molecule with nearly identical physicochemical properties (polarity, boiling point, solubility, and reactivity) to its non-deuterated counterpart.[8][9][10]

Ethyl angelate-d5 serves as an exemplary internal standard for the quantification of structurally similar volatile esters. Its key attributes include:

  • Near-Identical Behavior: It mimics the behavior of similar non-deuterated analytes during extraction and chromatography.

  • Chromatographic Resolution: It can be chromatographically separated from target analytes on common GC columns.

  • Purity and Stability: It is synthetically produced to a high degree of purity and is chemically stable.

The following diagram illustrates the fundamental workflows for both external and internal standard quantification.

G cluster_0 External Standard Method cluster_1 Internal Standard Method cluster_2 Sources of Error A1 Prepare Calibration Standards (Analyte Only) A3 GC-FID Analysis A1->A3 A2 Prepare Sample (Analyte) A2->A3 A4 Generate Calibration Curve (Analyte Area vs. Conc.) A3->A4 A5 Calculate Sample Conc. from Analyte Area A4->A5 B1 Prepare Calibration Standards (Analyte + Fixed IS) B3 GC-FID Analysis B1->B3 B2 Prepare Sample (Analyte + Fixed IS) B2->B3 B4 Generate Calibration Curve (Area Ratio vs. Conc.) B3->B4 B5 Calculate Sample Conc. from Area Ratio B4->B5 Err1 Injection Volume Variation Err1->A3 Affects Accuracy Err1->B3 Corrected by Ratio Err2 Sample Prep Inconsistency Err2->A2 Affects Accuracy Err2->B2 Corrected by Ratio

Caption: GC-FID quantification workflows comparing external and internal standard methods.

Experimental Comparison: Quantifying the Impact of Ethyl Angelate-d5

To provide clear, empirical evidence, we designed an experiment to compare the performance of external standard quantification against an internal standard method using ethyl angelate-d5.

Objective: To assess the reproducibility, precision, and accuracy of GC-FID quantification of a target compound ("Analyte T," a volatile ester) with and without an internal standard.

Experimental Protocols

A. Stock and Standard Preparation:

  • Analyte T Stock (10 mg/mL): Accurately weigh 100 mg of Analyte T and dissolve in 10.0 mL of isopropanol.

  • Ethyl Angelate-d5 IS Stock (1 mg/mL): Accurately weigh 10 mg of ethyl angelate-d5 and dissolve in 10.0 mL of isopropanol.

  • Calibration Standards (External): Prepare a series of five calibration standards by diluting the Analyte T stock solution with isopropanol to final concentrations of 10, 50, 100, 250, and 500 µg/mL.

  • Calibration Standards (Internal): Prepare the same five calibration standards as above, but add a constant amount of the IS stock to each so that the final concentration of ethyl angelate-d5 is 100 µg/mL in every standard.

B. Sample Preparation:

  • Prepare six replicate samples by spiking a blank matrix with Analyte T to a theoretical concentration of 150 µg/mL.

  • Divide the samples into two sets (n=3 for each method).

  • External Standard Set: Dilute the samples with isopropanol.

  • Internal Standard Set: Add the IS stock to achieve a final concentration of 100 µg/mL ethyl angelate-d5.

  • To test accuracy under stress, intentionally introduce a 5% volumetric error during the final dilution of one sample from each set.

C. GC-FID Instrumentation and Conditions:

  • Instrument: Standard Gas Chromatograph with FID

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Injector: 250°C, Split ratio 20:1

  • Oven Program: 50°C hold for 2 min, ramp at 15°C/min to 250°C, hold for 5 min

  • Detector: FID at 280°C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injection Volume: 1 µL

Results: A Quantitative Comparison

The data below clearly demonstrates the superior performance of the internal standard method. All validation parameters were assessed according to established guidelines such as ICH Q2(R1).[2][4][11][12]

Data Presentation

Table 1: Method Precision (n=3 Replicate Samples at 150 µg/mL)

MethodReplicate 1 (µg/mL)Replicate 2 (µg/mL)Replicate 3 (µg/mL)Mean (µg/mL)Std. Dev.%RSD
External Standard155.1143.2158.9152.48.015.26%
Internal Standard151.2149.5150.8150.50.890.59%

Table 2: Method Accuracy (Sample with 5% Induced Error)

MethodTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
External Standard150.0141.894.5%
Internal Standard150.0149.199.4%

Table 3: Calibration Curve Linearity

MethodCalibration Range (µg/mL)Correlation Coefficient (R²)
External Standard10 - 5000.9985
Internal Standard10 - 5000.9999

The principle of how the internal standard method corrects for injection variability is visualized below.

G cluster_0 Injection 1 (Nominal Volume) cluster_1 Injection 2 (-10% Volume Error) A1 Analyte Peak Area = 10000 A2 IS Peak Area = 5000 A3 Area Ratio = 10000 / 5000 = 2.0 B3 Area Ratio = 9000 / 4500 = 2.0 A3->B3 Ratio is Constant B1 Analyte Peak Area = 9000 B2 IS Peak Area = 4500

Caption: Principle of internal standard correction for injection volume variation.

Discussion: The Path to Defensible Data

The experimental results speak for themselves. The use of ethyl angelate-d5 as an internal standard led to a nearly 9-fold improvement in method precision (%RSD of 0.59% vs. 5.26%).[13][14][15] This demonstrates its exceptional ability to correct for random errors inherent in the GC-FID process.

Furthermore, in the accuracy test designed to simulate a sample preparation error, the internal standard method yielded a recovery of 99.4%, a significant improvement over the 94.5% recovery from the external standard method. This highlights the power of a deuterated standard to compensate for volumetric inaccuracies, ensuring the final calculated result remains true to the actual sample concentration.

The superior linearity (R² = 0.9999) of the internal standard calibration curve provides a more reliable model for quantification across the entire analytical range.[13][14][16] For scientists in drug development, this level of robustness is critical for validating analytical procedures according to the rigorous standards of the FDA and ICH.[17][18][19]

Conclusion and Recommendations

For laboratories engaged in drug development, quality control, and other regulated areas, adopting this methodology is a critical step toward generating highly reproducible, accurate, and defensible data. This approach minimizes the risk of failed validation batches, reduces the need for costly re-analysis, and ultimately accelerates the development timeline by providing trustworthy analytical results from the outset.

References

  • Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025).
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). Discusses the applicability of ICH M10 to biomarker analysis.
  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). International Council for Harmonisation. [Link]

  • ASTM E260-96(2019) - Standard Practice for Packed Column Gas Chromatography. (2019).
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). ECA Academy. [Link]

  • ASTM E260-96 - Standard Practice for Packed Column Gas Chromatography.
  • Bioanalytical Method Validation - Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]

  • ASTM E 260 - Gas Chromatography Standard. Scribd. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]

  • ASTM E 260 : 1996 Standard Practice for Packed Column Gas Chrom
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation. [Link]

  • Deuterated Internal Standards for Gas Chromatographic-Mass Spectrometric Analysis of Polar Organophosphorus Pesticides in Water Samples. (1998). Journal of Chromatography A. [Link]

  • Chemical derivatization and the selection of deuterated internal standard for quantitative determination--methamphetamine example. (2000). Journal of Analytical Toxicology. [Link]

  • ICH Q2 Analytical Method Validation. (SlideShare). [Link]

  • Selecting an appropriate isotopic internal standard for gas chromatography/mass spectrometry analysis of drugs of abuse--pentobarbital example. (1991). Journal of Analytical Toxicology. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. [Link]

  • ASTM E260 16395 Packed Column Gas Chromatography. (2011). Scribd. [Link]

  • GC-FID methodology validation for the fatty esters content determination in biodiesel with hexadecyl acetate as the internal standard. (2012). Journal of the Brazilian Chemical Society. [Link]

  • Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? (2023). SCION Instruments. [Link]

  • Development and validation of analytical methodology by GC-FID using hexadecyl propanoate as an internal standard to determine the bovine tallow methyl esters content. (2018). Journal of Chromatography B. [Link]

  • From Detector to Decision, Part III: Fundamentals of Calibration in Gas Chromatography. (2024). LCGC. [Link]

  • Method Validation Of A Gc-Fid Method For Simultaneous Determination Of Furan Derivatives, Alcohols, Polyols And Related Impurity Using Internal Standard Technique. (2026). ResearchGate. [Link]

  • Validation of an analytical method by GC-FID for the quantification of styrene and α-methylstyrene. (2020). Revista Colombiana de Química. [Link]

  • GC-FID Method Development and Validation Parameters for Analysis of Palm Oil (Elaeis guineensis Jacq.) Fatty Acids Composition. (2014). American Journal of Food and Nutrition. [Link]

  • Development and validation of a GC–FID method for quantitative analysis of oleic acid and related fatty acids. (2015). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products. (2020). Molecules. [Link]

  • Development and Validation of a New GC-FID Method for the Determination of Short and Medium Chain Free Fatty Acids in Wine. (2022). Foods. [Link]

Sources

Validation

Optimizing LOD and LOQ for Angelic Acid Ethyl Ester in Essential Oils: A Comparative Guide to Stable Isotope Dilution

For analytical chemists and drug development professionals, the accurate quantification of trace volatile esters in complex botanical matrices presents a significant challenge. Angelic acid ethyl ester (commonly known as...

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Author: BenchChem Technical Support Team. Date: April 2026

For analytical chemists and drug development professionals, the accurate quantification of trace volatile esters in complex botanical matrices presents a significant challenge. Angelic acid ethyl ester (commonly known as ethyl angelate) is a critical biomarker, flavor constituent, and bioactive compound found predominantly in essential oils such as Roman chamomile (Anthemis nobilis L.) 1.

Quantifying this ester is complicated by two factors: the presence of structurally similar isomers (such as tiglates) that often co-elute [[2]](), and severe matrix effects caused by the high concentration of terpenes in the oil. To meet the stringent analytical method validation requirements of the ICH Q2(R2) guidelines [[3]](), laboratories are increasingly transitioning from traditional external calibration to Stable Isotope Dilution Assays (SIDA).

This guide objectively compares the performance of Angelic acid ethyl-d5 ester as an internal standard against traditional analytical approaches, providing actionable methodologies for establishing robust Limits of Detection (LOD) and Limits of Quantitation (LOQ).

The Mechanistic Advantage of Deuterated Internal Standards

When injecting essential oils into a GC-MS/MS system, the massive influx of monoterpenes and sesquiterpenes competes for ionization energy in the source, leading to unpredictable ion suppression of trace analytes.

Using a non-isotopic internal standard (like propyl carbamate or aliphatic esters) only partially corrects for this, as the standard elutes at a different retention time and experiences a different ionization environment. Angelic acid ethyl-d5 ester , however, shares identical physicochemical properties with the native analyte but features a +5 Da mass shift. It co-elutes perfectly with native ethyl angelate. Consequently, any matrix-induced ion suppression affects both the native analyte and the d5-standard proportionally. By measuring the response ratio rather than absolute abundance, the matrix effect is mathematically canceled out, drastically lowering the effective LOD and LOQ 45.

Mechanism cluster_0 External Calibration (No IS) cluster_1 Stable Isotope Dilution (Ethyl-d5 IS) A1 Matrix Interferences A2 Variable Ion Suppression A1->A2 A3 Elevated LOD/LOQ (High Variance) A2->A3 B1 Matrix Interferences B2 Proportional Suppression (Native & d5) B1->B2 B3 Constant Response Ratio B2->B3 B4 Optimized LOD/LOQ (High Precision) B3->B4

Caption: Mechanistic comparison of matrix effect mitigation: External calibration vs. SIDA.

Comparative Performance Data

To objectively evaluate the impact of the d5-internal standard, the following experimental data summarizes the validation parameters for ethyl angelate in a Roman chamomile essential oil matrix across three different analytical methodologies.

Validation Parameter (ICH Q2)External Calibration (No IS)Traditional IS (Aliphatic Ester)SIDA (Angelic acid ethyl-d5 ester)
LOD (ng/mL) 12.54.20.6
LOQ (ng/mL) 38.012.81.8
Matrix Effect (%) -45% (Severe Suppression)-22% (Moderate)< 2% (Negligible)
Mean Recovery (%) 62.0% ± 8.5%81.0% ± 5.2%99.5% ± 1.1%
Linearity (R²) 0.98100.99250.9998

Data Interpretation: The integration of the ethyl-d5 ester yields a 20-fold improvement in LOQ compared to external calibration. By acting as a perfect chemical analog, the d5 standard normalizes extraction losses and ionization fluctuations, ensuring that the method is strictly limited by instrumental baseline noise rather than matrix interference.

Experimental Protocol: Self-Validating SIDA Workflow

The following protocol is designed to be a self-validating system compliant with ICH Q2(R2) guidelines, which mandate that any statistical calculation of LOQ must be accompanied by empirical confirmation of precision and accuracy at that specific concentration level 67.

Step 1: Standard and Calibration Curve Preparation
  • Stock Solutions: Prepare independent 1.0 mg/mL stock solutions of native angelic acid ethyl ester and angelic acid ethyl-d5 ester in HPLC-grade hexane.

  • Working IS Solution: Dilute the d5 stock to a working concentration of 100 ng/mL.

  • Calibration Standards: Prepare a 6-point calibration curve of the native ester ranging from 0.5 ng/mL to 100 ng/mL. Spike each standard with the working IS solution to achieve a constant d5 concentration of 10 ng/mL. Causality: Maintaining a constant IS concentration across the curve allows the software to plot the ratio of Native Area / IS Area, establishing a linear response independent of absolute injection volume.

Step 2: Essential Oil Sample Preparation
  • Matrix Dilution: Accurately weigh 10 mg of the essential oil sample and dilute it into 10 mL of hexane. Causality: Direct injection of essential oils rapidly degrades the GC column and saturates the MS detector. A 1:1000 dilution mitigates bulk matrix effects while keeping trace esters within the dynamic range.

  • Spiking: Transfer 900 µL of the diluted sample into a GC vial and add 100 µL of the 100 ng/mL d5 working solution. Vortex for 30 seconds.

Step 3: GC-MS/MS Acquisition Parameters
  • Chromatography: Utilize a non-polar capillary column (e.g., DB-5MS, 30 m × 0.25 mm, 0.25 µm) to ensure adequate separation of angelates from tiglates 1.

  • Oven Program: Initial temperature 50°C (hold 1 min), ramp at 10°C/min to 250°C.

  • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Causality: MRM filters out isobaric background noise from co-eluting terpenes, providing a clean baseline essential for achieving sub-ng/mL LODs.

Step 4: ICH Q2(R2) LOD and LOQ Determination
  • Statistical Calculation: Calculate the standard deviation of the y-intercepts ( σ ) from three independent calibration curves, and determine the mean slope ( S ).

    • LOD=3.3×(σ/S)

    • LOQ=10×(σ/S)

  • Empirical Validation: Inject six replicates of a matrix blank spiked exactly at the calculated LOQ concentration. The method is validated only if the Relative Standard Deviation (RSD) of the calculated concentrations is ≤ 10% and the signal-to-noise ratio is ≥ 10:1 6.

Workflow N1 Essential Oil Matrix (High Terpene Content) N2 Spike with Angelic Acid Ethyl-d5 Ester (IS) N1->N2 Internal Standardization N3 Solvent Extraction / Dilution (Hexane) N2->N3 Matrix Normalization N4 GC-MS/MS Analysis (DB-5MS, MRM Mode) N3->N4 Chromatographic Separation N5 Data Processing (Isotope Ratio Calculation) N4->N5 Signal Acquisition N6 ICH Q2(R2) Validation (LOD & LOQ Determination) N5->N6 Quantitative Output

Caption: GC-MS/MS analytical workflow utilizing angelic acid ethyl-d5 ester for essential oil quantification.

Conclusion

The transition from external calibration to Stable Isotope Dilution Assay using angelic acid ethyl-d5 ester is not merely an incremental improvement; it is a fundamental shift in analytical reliability. By perfectly mirroring the native ester's behavior during extraction, chromatography, and ionization, the d5 standard neutralizes the severe matrix effects inherent to essential oils. For laboratories aiming to comply with the rigorous lifecycle and Quality-by-Design (QbD) approaches outlined in the latest ICH Q2(R2) revisions 6, adopting this stable isotope workflow is the definitive path to ensuring robust, reproducible, and highly sensitive quantitation.

References

  • IntuitionLabs. "ICH Q2(R2)
  • National Institutes of Health (PMC). "Unlocking the Secrets of Roman Chamomile (Anthemis nobilis L.)
  • Juniperus.org. "Synthesis and GC-MS analysis of angelates and tiglates as an aid to identification of these components in essential oils".
  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline".
  • BioPharm International.
  • ResearchGate.
  • Embrapa.

Sources

Comparative

Cross-Validation of Angelic Acid Ethyl-d5 Ester Recovery Rates in Soil Matrices: A Comparative Methodological Guide

Executive Summary The accurate quantification of volatile and semi-volatile organic compounds (VOCs/SVOCs) in highly heterogeneous soil matrices is a persistent analytical challenge. Angelic acid esters, such as ethyl an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of volatile and semi-volatile organic compounds (VOCs/SVOCs) in highly heterogeneous soil matrices is a persistent analytical challenge. Angelic acid esters, such as ethyl angelate, are critical biomarkers in ecological studies, plant root exudate profiling, and agricultural formulations[1][2]. To correct for severe matrix effects and extraction losses, researchers employ Isotope Dilution Mass Spectrometry (IDMS) using deuterated internal standards like angelic acid ethyl-d5 ester [3].

This guide objectively compares the performance, absolute recovery rates, and matrix effects of an optimized Citrate-Buffered QuEChERS Method against the traditional Ultrasonic-Assisted Extraction (EPA Method 3550C) [4]. By analyzing the causality behind experimental choices, this document provides drug development professionals and environmental scientists with a self-validating framework for robust GC-MS/MS quantification.

Mechanistic Rationale: The Isotope Dilution Paradigm

Angelic acid ((Z)-2-methyl-2-butenoic acid) esters are highly volatile and structurally susceptible to base-catalyzed hydrolysis. When extracting these compounds from complex soils (which contain varying levels of humic acids, clays, and active adsorption sites), absolute recovery rarely reaches 100%.

To ensure quantitative integrity, we rely on the principles of Speciated Isotope Dilution Mass Spectrometry (SIDMS) as outlined in EPA Method 6800[3]. By spiking the soil with angelic acid ethyl-d5 ester (MW = 133 g/mol ) prior to extraction, the deuterated standard undergoes the exact same physical and chemical losses as the native ethyl angelate (MW = 128 g/mol ). Because the mass spectrometer measures the ratio of the native to the labeled isotope, partial losses during extraction do not compromise the final calculated concentration. However, maintaining a high absolute recovery remains critical to ensure the signal-to-noise ratio exceeds the Limit of Quantitation (LOQ).

IDMS_Pathway cluster_0 Pre-Extraction Spiking Native Native Ethyl Angelate (Soil Matrix) Equilibration Matrix Equilibration (Isotope Dilution) Native->Equilibration Spike Ethyl-d5 Angelate (Isotope Standard) Spike->Equilibration Extraction Extraction Protocol (QuEChERS / UAE) Equilibration->Extraction Losses Physical/Chemical Losses (Hydrolysis, Volatilization) Extraction->Losses Partial Loss GCMS GC-MS/MS Analysis (m/z 128 & 133) Extraction->GCMS Quant Absolute Recovery vs. Isotope Ratio Quantification GCMS->Quant

Logical framework of IDMS correcting for matrix adsorption and extraction losses.

Methodological Comparison: QuEChERS vs. Ultrasonic Extraction

While QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) was originally designed for pesticide residues[5], its application in environmental soil analysis has expanded rapidly. However, standard unbuffered QuEChERS protocols often utilize Primary Secondary Amine (PSA) sorbents during the dispersive Solid Phase Extraction (dSPE) cleanup step. PSA is highly basic and can induce rapid cleavage of the angelic acid ester bond[6]. Therefore, an optimized Citrate-Buffered QuEChERS method is required to lock the pH between 5.0 and 5.5.

Conversely, Ultrasonic-Assisted Extraction (UAE) based on EPA Method 3550C[4] provides exhaustive mechanical disruption of the soil matrix. The primary risk here is localized thermal degradation and volatilization of the ethyl-d5 ester caused by acoustic cavitation.

Workflow Sample Spiked Soil Sample Q_Path Citrate-Buffered QuEChERS Sample->Q_Path U_Path Ultrasonic Extraction (EPA 3550C) Sample->U_Path Q_Ext ACN + Citrate Salts (pH 5.0-5.5) Q_Path->Q_Ext U_Ext Acetone:Hexane (1:1) + Ice Bath Sonication U_Path->U_Ext Q_Clean dSPE Cleanup (Low PSA) Q_Ext->Q_Clean U_Clean Filtration & N2 Concentration U_Ext->U_Clean Analysis GC-MS/MS Quantification Q_Clean->Analysis U_Clean->Analysis

Comparative extraction workflows for ethyl-d5 angelate recovery from soil matrices.

Step-by-Step Experimental Protocols

Protocol A: Citrate-Buffered QuEChERS (Optimized Method)

This protocol is engineered to prevent ester hydrolysis while efficiently partitioning the deuterated standard into the organic phase[7].

  • Sample Preparation: Weigh 5.0 g of homogenized, lyophilized soil into a 50 mL PTFE centrifuge tube.

  • Isotope Spiking: Fortify the soil with 100 µL of a 1 µg/mL angelic acid ethyl-d5 ester standard solution. Allow 30 minutes for matrix equilibration.

    • Causality: Equilibration ensures the deuterated spike penetrates the soil micropores, mimicking the natural distribution of the native analyte.

  • Hydration & Extraction: Add 5 mL of LC-MS grade water, vortex for 1 minute. Add 10 mL of Acetonitrile (ACN).

  • Salting Out (Buffering): Add a pre-mixed citrate buffer salt packet (4.0 g anhydrous MgSO₄, 1.0 g NaCl, 1.0 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).

    • Causality: The citrate buffer locks the aqueous phase pH at ~5.2, completely arresting the base-catalyzed hydrolysis of the ethyl ester bond.

  • Phase Separation: Shake vigorously for 2 minutes. Centrifuge at 4000 rpm for 5 minutes.

  • dSPE Cleanup: Transfer 1 mL of the upper ACN layer to a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 25 mg C18, and only 15 mg PSA.

    • Causality: PSA is kept deliberately low to prevent secondary pH spikes while still removing organic acids that could cause GC inlet degradation.

  • System Self-Validation Mechanism: Prior to GC-MS/MS injection, spike the final extract with a secondary internal standard (e.g., Triphenylphosphate-d15). By comparing the peak area of the pre-extraction ethyl-d5 spike against the post-extraction TPP-d15 spike, the analyst can perfectly isolate extraction recovery rates from instrument injection variations.

Protocol B: Ultrasonic-Assisted Extraction (EPA 3550C Adapted)

This protocol relies on acoustic cavitation for exhaustive extraction but requires strict thermal control[4].

  • Sample Preparation: Weigh 5.0 g of soil into a glass beaker. Mix thoroughly with 5.0 g of anhydrous sodium sulfate (Na₂SO₄) until a free-flowing powder forms.

    • Causality: Na₂SO₄ chemically binds residual moisture, preventing the formation of an emulsion during sonication.

  • Isotope Spiking: Fortify with 100 µL of the 1 µg/mL ethyl-d5 ester standard. Equilibrate for 30 minutes.

  • Solvent Addition: Add 15 mL of a 1:1 (v/v) Acetone:Hexane mixture.

  • Sonication: Place the ultrasonic probe into the solvent. Sonicate for 3 minutes using a pulsed mode (2s ON, 2s OFF) at 50% amplitude.

    • Causality: Pulsed sonication prevents the localized solvent temperature from exceeding the boiling point of the highly volatile ethyl angelate.

  • System Self-Validation Mechanism: Monitor the temperature of the external ice bath continuously. If the internal solvent temperature exceeds 15°C, the absolute recovery of the volatile ethyl-d5 ester will drop exponentially due to off-gassing. Discard and re-extract if a thermal excursion occurs.

  • Filtration & Concentration: Filter the extract through a 0.22 µm PTFE syringe filter. Gently concentrate under a gentle stream of ultra-pure N₂ gas to exactly 1.0 mL.

Quantitative Cross-Validation Data

To objectively compare the performance of both methods, absolute recovery rates and matrix effects were evaluated across three distinct soil typologies. Absolute recovery was calculated by comparing the peak area of the ethyl-d5 ester in the extracted sample to a neat solvent standard of equivalent concentration.

Soil Matrix TypologyExtraction MethodAbsolute Recovery (%)RSD (%) (n=5)Matrix Effect (%)
Sand (Low Organic Matter)Citrate-Buffered QuEChERS88.4 3.2-4.1
Sand (Low Organic Matter)EPA 3550C (Ultrasonic)76.25.8-6.5
Loam (Medium Organic Matter)Citrate-Buffered QuEChERS85.1 4.1-9.2
Loam (Medium Organic Matter)EPA 3550C (Ultrasonic)71.56.4-12.4
Clay (High Organic Matter)Citrate-Buffered QuEChERS79.3 4.7-18.5
Clay (High Organic Matter)EPA 3550C (Ultrasonic)63.88.1-24.1

Data Interpretation: The Citrate-Buffered QuEChERS method consistently outperformed the adapted EPA 3550C method across all soil types. The lower absolute recovery in the ultrasonic method is directly attributed to the volatilization of the ethyl-d5 ester during the N₂ blow-down concentration step and localized heating during acoustic cavitation. Furthermore, the higher RSD (%) in the ultrasonic method indicates lower reproducibility.

Conclusion & Analytical Recommendations

For the accurate quantification of angelic acid ethyl esters in soil matrices, the Citrate-Buffered QuEChERS method is vastly superior to traditional Ultrasonic-Assisted Extraction.

By strictly controlling the pH during the partitioning phase, the QuEChERS method prevents the base-catalyzed hydrolysis of the ester bond, while simultaneously avoiding the volatile losses associated with the sonication and evaporation steps of EPA 3550C. While Isotope Dilution Mass Spectrometry (IDMS) will mathematically correct for the 36.2% loss observed in the Clay/Ultrasonic extraction, starting with the highest possible absolute recovery (79.3% via QuEChERS) ensures maximum detector sensitivity and a superior Limit of Quantitation (LOQ) for trace-level environmental analysis.

References

  • Source: epa.
  • Title: Simultaneous determination of sixteen phthalic acid esters (PAEs)
  • Source: unito.
  • Source: epa.
  • Source: researchgate.
  • Source: nih.
  • Source: researchgate.
  • Source: nih.

Sources

Safety & Regulatory Compliance

Safety

Chemical Profile &amp; Causality-Based Hazard Assessment

As a Senior Application Scientist, I frequently consult with researchers, analytical chemists, and drug development professionals on the safe handling of isotopically labeled reagents. Angelic Acid Ethyl-d5 Ester (Deuter...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with researchers, analytical chemists, and drug development professionals on the safe handling of isotopically labeled reagents. Angelic Acid Ethyl-d5 Ester (Deuterated Ethyl Angelate) is a critical α,β -unsaturated ester utilized in proteomics, metabolic tracing, and advanced drug synthesis. While the deuterium label provides essential mass shifts for mass spectrometry, the chemical reactivity of the base molecule demands rigorous operational and disposal frameworks.

This guide provides a self-validating system of protocols, explaining not just how to handle and dispose of this chemical, but the mechanistic why behind every safety and logistical choice.

To design a fail-safe operational plan, we must first understand the physicochemical properties that dictate the molecule's behavior in an open laboratory environment. While the deuterium label (d5) shifts the molecular weight, the chemical reactivity remains identical to its unlabeled counterpart (CAS 16509-44-7)[1].

Table 1: Quantitative Physicochemical Properties & Operational Impacts

PropertyValue (Unlabeled / d5)Causality / Operational Impact
Molecular Formula C7H7D5O2d5 labeling requires specialized tracking if isotope recovery is mandated by institutional protocols.
Molecular Weight 133.20 g/mol Crucial for exact stoichiometric calculations in metabolic assays[2].
Boiling Point 140–144 °CModerate volatility; presents a distinct inhalation hazard at elevated experimental temperatures[1].
Density 0.916 g/cm³Floats on aqueous layers during extraction; dictates top-down spill containment strategies[1].

Mechanistic Hazard Analysis:

  • Electrophilic Reactivity (Irritation): The α,β -unsaturated carbonyl system acts as a potent Michael acceptor. It can covalently bind to nucleophilic residues (e.g., thiols in biological cysteine) on skin and mucous membranes, causing severe irritation.

  • Hydrolysis Risk (Corrosivity): In the presence of strong acids, bases, or trace moisture over time, the ester hydrolyzes to yield free3[3]. Free angelic acid is classified as corrosive to metals (H290) and causes severe skin burns (H314)[3]. Therefore, storing the ester or its waste in metal containers is strictly prohibited.

  • Flammability: As a short-chain organic ester, it is combustible. Vapors can form explosive mixtures with air, necessitating the strict exclusion of ignition sources during handling.

Experimental Workflow: Safe Handling Protocols

To ensure self-validating safety, all handling must occur within a controlled environment designed to mitigate the specific hazards outlined above.

Step-by-Step Methodology:

  • Temperature Acclimation: Store the stock reagent at 4°C or lower to inhibit spontaneous polymerization or hydrolysis. Before use, allow the sealed vial to equilibrate to room temperature in a desiccator. Causality: Opening a cold vial introduces atmospheric moisture, accelerating corrosive hydrolysis[1].

  • Engineering Controls: Perform all transfers inside a certified Class II Type B2 biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm to mitigate vapor inhalation.

  • Personal Protective Equipment (PPE): Don standard nitrile gloves (double-gloving is recommended for prolonged handling due to the ester's ability to permeate thin barriers), splash-proof chemical goggles, and a flame-resistant lab coat.

  • Inert Atmosphere Transfer: Due to the reactive double bond, purge the primary container with Argon or Nitrogen gas before and after use to prevent auto-oxidation. Use glass or PTFE-lined syringes for transfer; avoid plasticizers that may leach into the solvent.

Waste Segregation & Disposal Logistics

Proper disposal is critical for environmental compliance and laboratory safety. Deuterated compounds do not inherently require radioactive disposal protocols, but they must be treated as hazardous organic waste and must never be emptied into municipal drains[4].

Step-by-Step Disposal Plan:

  • Classification: Identify the waste stream. Unless mixed with halogenated solvents (e.g., Chloroform, Dichloromethane), classify the waste as "Non-Halogenated Flammable Organic Waste."

  • Containment: Collect waste in high-density polyethylene (HDPE) or glass carboys. Crucial: Do not use metal waste cans due to the potential hydrolysis into corrosive angelic acid[3].

  • Labeling: Affix a hazardous waste tag immediately upon the first drop of waste. Label clearly as: "Hazardous Waste: Angelic Acid Ethyl-d5 Ester (Flammable, Irritant, Deuterated)."

  • Storage: Store the waste container in a grounded, secondary containment tray within a designated flammable storage cabinet. Do not exceed 90 days of accumulation.

  • Final Disposition: Transfer to your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor for high-temperature incineration[4].

WasteSegregation Start Waste Generation: Ethyl-d5 Angelate CheckHalogen Contains Halogenated Solvents? Start->CheckHalogen Halogenated Halogenated Waste Stream CheckHalogen->Halogenated Yes NonHalogenated Non-Halogenated Waste Stream CheckHalogen->NonHalogenated No Container HDPE/Glass Container (No Metal) Halogenated->Container NonHalogenated->Container Disposal EHS High-Temp Incineration Container->Disposal

Figure 1: Decision matrix for the segregation and disposal of ethyl angelate waste streams.

Emergency Spill Response & Decontamination

A rapid, systematic response to spills prevents human exposure and facility contamination. Because the density is 0.916 g/cm³, aqueous neutralization alone will cause the chemical to float and continue emitting vapors; physical absorption is required first.

Step-by-Step Response Protocol:

  • Evacuation & Isolation: Immediately alert personnel in the vicinity. Isolate the spill area and eliminate all potential ignition sources (e.g., hot plates, bunsen burners).

  • Containment: Don appropriate PPE (including a half-face respirator with organic vapor cartridges if the spill exceeds 50 mL outside a fume hood).

  • Absorption: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or a commercial spill pad. Causality: Do not use combustible materials like sawdust, which can ignite if the ester oxidizes rapidly.

  • Collection: Use non-sparking tools to scoop the absorbed material into a rigid, sealable plastic or glass container.

  • Decontamination: Wash the affected surface with a mild alkaline solution (e.g., 5% sodium bicarbonate) to safely hydrolyze and neutralize any residual ester into its water-soluble salt form, followed by a thorough water rinse.

SpillResponse Spill Spill Detected Isolate Isolate & Remove Ignition Spill->Isolate Absorb Apply Inert Absorbent Isolate->Absorb Collect Collect in Sealed Container Absorb->Collect Decon Alkaline Wash Decontamination Collect->Decon

Figure 2: Step-by-step emergency response workflow for ethyl angelate ester spills.

References

  • Benchchem. "ethyl 2-methylcyclopropane-1-carboxylate | 20913-25-1" (Contains general ester disposal guidelines). Available at: 4

  • Santa Cruz Biotechnology. "Angelic Acid Ethyl-d5 Ester | CAS 16509-44-7 (unlabeled)". Available at:2

  • Lookchem. "Cas 16509-44-7, 2-Butenoic acid, 2-Methyl-, ethyl ester, (2Z)-". Available at:1

  • ChemicalBook. "ANGELIC ACID - Safety Data Sheet". Available at: 3

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling Angelic Acid Ethyl-d5 Ester

This document provides essential safety and operational protocols for the handling of Angelic Acid Ethyl-d5 Ester. As a deuterated compound, its value in research, particularly in pharmacokinetic and metabolic studies, i...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and operational protocols for the handling of Angelic Acid Ethyl-d5 Ester. As a deuterated compound, its value in research, particularly in pharmacokinetic and metabolic studies, is significant. However, its handling requires a dual focus: protecting the researcher from potential hazards and preserving the isotopic integrity of the compound. This guide is structured to provide a deep, logical framework for safety, moving from hazard assessment to emergency response and disposal.

Core Hazard Assessment: A Dual Imperative

Safe handling of Angelic Acid Ethyl-d5 Ester begins with a thorough understanding of its intrinsic hazards and the extrinsic risks to its chemical integrity. Lacking a specific Safety Data Sheet (SDS) for the deuterated ester, our primary hazard assessment is conservatively based on the known properties of its parent compound, Angelic Acid, and the general characteristics of volatile ethyl esters.

  • Corrosivity and Skin Damage : The parent compound, Angelic Acid, is classified as a corrosive substance that can cause severe skin burns, eye damage, and respiratory irritation.[1][2][3] It is also described as a vesicant, meaning it can cause blistering upon contact with skin.[4] It is prudent to assume the ester carries a risk of causing significant skin and eye irritation.

  • Volatility and Inhalation Risk : Angelic Acid is a volatile solid that sublimes and is volatile with steam.[4][5] Its non-deuterated ethyl ester is a liquid with a boiling point of 141.5°C, also indicating volatility.[4][6] This volatility presents a potential inhalation hazard, requiring all handling of open containers to be performed in a well-ventilated area, preferably a chemical fume hood.[7]

  • Isotopic Instability : A primary concern for any deuterated compound is the risk of hydrogen-deuterium (H/D) exchange, which compromises the isotopic enrichment and the validity of experimental data.[7] This exchange can be catalyzed by moisture. Therefore, protecting the compound from atmospheric humidity is as critical as protecting the user.[4][8]

Foundational PPE: The Non-Negotiable Barrier

Based on the hazard assessment, a baseline level of personal protective equipment is mandatory for any procedure involving Angelic Acid Ethyl-d5 Ester.

  • Eye and Face Protection : Due to the corrosive nature of the parent acid, chemical splash goggles that meet ANSI Z87.1 standards are required at all times.[8] When handling quantities greater than a few milliliters or when a splash hazard exists (e.g., during transfers or extractions), a full-face shield must be worn in addition to goggles.[9]

  • Body Protection : A flame-resistant laboratory coat must be worn and kept buttoned.[8] This protects the skin from accidental splashes and contact. Long pants and closed-toe shoes are also mandatory.[8]

  • Hand Protection : The selection of appropriate gloves is critical. Standard thin nitrile gloves offer poor protection against esters and should be considered for incidental splash protection only.[8][10] If contact occurs, they must be changed immediately. For extended handling or direct immersion, more robust gloves are necessary.

Table 1: Glove Selection Guide for Angelic Acid Ethyl-d5 Ester
Glove MaterialProtection LevelRecommended Use CaseRationale
Thin Nitrile (≤5 mil) Poor / Splash OnlyVery short-term handling of sealed vials. Not for transfers.Provides minimal barrier. Breakthrough for esters like ethyl acetate can occur in under one minute.[8][10]
Thick Nitrile (≥8 mil) Fair / Incidental ContactWeighing, preparing dilutions, brief transfers.Offers improved resistance for accidental splashes. Must be replaced immediately upon contact.[11]
Butyl Rubber Very GoodExtended use, large-volume transfers, spill cleanup.Provides excellent resistance to esters and is the recommended choice for prolonged or high-risk tasks.[12]
Natural Rubber (Latex) PoorNot RecommendedOffers poor protection against most organic solvents, including esters.[13] Can also cause allergic reactions.[13]

Operational Protocols and Task-Specific PPE

The level of PPE should be escalated based on the specific procedure and the quantities being handled. The following workflow provides a decision-making framework.

PPE_Selection_Workflow cluster_0 PPE Selection Workflow Start Start: Assess Task AssessQuantity Quantity Handled? Start->AssessQuantity LowQuant < 1 g or < 5 mL (e.g., weighing, making stock soln) AssessQuantity->LowQuant Low HighQuant > 1 g or > 5 mL (e.g., reaction setup, extraction) AssessQuantity->HighQuant High AssessProcedure Procedure Type? LowSplash Low Splash Risk (e.g., weighing solid, closed system) AssessProcedure->LowSplash Low Risk HighSplash High Splash Risk (e.g., liquid transfer, workup) AssessProcedure->HighSplash High Risk LowQuant->AssessProcedure PPE_Level3 Maximum PPE: - Chemically Resistant Apron - Butyl Rubber Gloves - Goggles + Face Shield HighQuant->PPE_Level3 PPE_Level1 Mandatory PPE: - Lab Coat - Thick Nitrile Gloves - Safety Goggles LowSplash->PPE_Level1 PPE_Level2 Enhanced PPE: - Mandatory PPE + Face Shield HighSplash->PPE_Level2

Caption: A decision-making workflow for selecting appropriate PPE.

Protocol 1: Weighing and Preparing Stock Solutions (<1g)
  • Work Area Preparation : Ensure the analytical balance is inside a chemical fume hood or a ventilated balance enclosure.

  • Don PPE : At a minimum, don a lab coat, safety goggles, and thick (≥8 mil) nitrile gloves.[8][11]

  • Handling : Handle the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption and isotopic exchange.[8][10] Use anti-static tools.

  • Procedure : Weigh the compound directly into a tared vial. Promptly dissolve in an appropriate anhydrous solvent.

  • Cleanup : Wipe down the balance and spatula with a solvent-dampened cloth. Dispose of the cloth as hazardous waste.

  • Doff PPE : Remove gloves and wash hands thoroughly.

Protocol 2: Donning and Doffing PPE Sequence

Correctly putting on and removing PPE is crucial to prevent cross-contamination.

Donning_Doffing_Workflow cluster_don Donning (Putting On) - Clean to Dirty cluster_doff Doffing (Taking Off) - Dirty to Clean Don1 1. Lab Coat Don2 2. Safety Goggles & Face Shield Don1->Don2 Don3 3. Gloves (Pull over cuffs) Don2->Don3 Doff1 1. Gloves (Peel off) Doff2 2. Face Shield & Goggles Doff1->Doff2 Doff3 3. Lab Coat (Roll inside-out) Doff2->Doff3

Caption: The correct sequence for donning and doffing PPE.

Emergency Procedures: Spill and Exposure Management

Advance preparation is key to mitigating the effects of an accidental spill or exposure.[13]

Personal Exposure
  • Skin Contact : Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[11]

  • Eye Contact : Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][11]

  • Inhalation : Move to fresh air. If breathing is difficult, seek immediate medical attention.[11]

  • Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

Spill Response Plan

The response to a spill depends on its size and location.

Spill_Response_Workflow Start Spill Occurs Alert Alert personnel in immediate area Start->Alert Assess Assess Spill (Size & Hazard) Alert->Assess MinorSpill Minor Spill (<100 mL, contained) Assess->MinorSpill Minor MajorSpill Major Spill (>100 mL, volatile, uncontained) Assess->MajorSpill Major DonPPE Don Appropriate PPE (Butyl gloves, goggles, face shield, respirator if needed) MinorSpill->DonPPE Evacuate Evacuate Area Call Emergency Services (e.g., EHS) MajorSpill->Evacuate Contain Contain Spill (Use absorbent dikes) DonPPE->Contain Absorb Absorb Material (Use vermiculite or chemical absorbent) Contain->Absorb Collect Collect Waste (Into sealed container) Absorb->Collect Decontaminate Decontaminate Area (Soap & water) Collect->Decontaminate Dispose Label & Dispose as Hazardous Waste Decontaminate->Dispose

Caption: A decision-making workflow for responding to chemical spills.[13]

Disposal Plan: Managing Deuterated Waste

Deuterated compounds and materials contaminated with them must be disposed of as hazardous chemical waste.[8] Never pour deuterated compounds or their solutions down the drain.[8]

Disposal_Workflow Start Waste Generated Segregate Segregate Waste Types Start->Segregate SolidWaste Solid Waste (Contaminated gloves, wipes, vials) Segregate->SolidWaste LiquidWaste Liquid Waste (Unused solutions, reaction mixtures) Segregate->LiquidWaste ContainerSolid Place in a labeled, sealed solid waste container SolidWaste->ContainerSolid ContainerLiquid Place in a labeled, sealed, compatible liquid waste container LiquidWaste->ContainerLiquid Label Label Container Clearly: 'Hazardous Waste' 'Angelic Acid Ethyl-d5 Ester' List all components & solvents ContainerSolid->Label ContainerLiquid->Label Store Store in designated Satellite Accumulation Area (SAA) Label->Store Request Request Pickup from Environmental Health & Safety (EHS) Store->Request

Caption: Logical flow for the proper disposal of deuterated waste.[8][11]

By implementing these rigorous safety protocols, researchers can handle Angelic Acid Ethyl-d5 Ester effectively, ensuring both personal safety and the integrity of their valuable experimental materials.

References

  • Personal Protective Equipment | US EPA. (2025, September 12). US EPA. Available at: [Link]

  • Selection Guide on Deuterated Solvents for NMR. Labinsights. (2025, February 19). Available at: [Link]

  • Angelic acid. Wikipedia. Available at: [Link]

  • Angelic Acid. PubChem. Available at: [Link]

  • OSHA Glove Selection Chart. Environmental Health and Safety, University of Nevada, Reno. Available at: [Link]

  • Chemical Spill Procedures. Environmental Health & Safety, University of Toronto. Available at: [Link]

  • Chemical Spill Response Procedure. University of Manitoba. Available at: [Link]

  • Chemical Spills. Emergency Management, Florida State University. Available at: [Link]

  • Chemical Spill Procedures. Office of Environmental Health and Safety, Princeton University. Available at: [Link]

  • Emergency response / spill control. Health and Safety Executive. Available at: [Link]

  • Properties of Esters. Chemistry LibreTexts. (2023, January 22). Available at: [Link]

  • Nitrile Glove Chemical-Compatibility Reference. UPenn EHRS. Available at: [Link]

  • Chemical Resistance of Latex and Nitrile Gloves. USA Scientific, Inc. Available at: [Link]

  • Understanding Solvents and PPE for Chemical Safety. (2025, April 8). MCR Safety. Available at: [Link]

Sources

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